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  • Product: Propyl 1H-imidazole-1-carboximidate
  • CAS: 510710-97-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of Propyl 1H-imidazole-1-carboximidate in Heterocyclic Methodology

Topic: Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) represents a specialized class of activated electrophilic imidates used primarily in the synthesis of substituted guanidines and O-alkyl isoureas. Unlike its more common methyl or ethyl analogs, the propyl variant offers distinct lipophilic advantages, altering solubility profiles in non-polar organic solvents (DCM, Toluene) and influencing the crystallization kinetics of intermediates.

This guide serves as a definitive technical resource for leveraging this reagent in late-stage functionalization, specifically for installing N-alkyl-O-propylisourea motifs or serving as a precursor for N,N'-disubstituted guanidines —pharmacophores critical in kinase inhibitors and GPCR ligands.

Chemical Architecture & Properties

Structural Identity

The compound consists of an imidazole ring N-linked to a formimidate group bearing a propyl ether. The imidazole moiety acts as a "chemical spring," a high-energy leaving group that activates the central carbon for nucleophilic attack.

PropertySpecification
CAS Number 510710-97-1
IUPAC Name Propyl 1H-imidazole-1-carboximidate
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, MeCN; sparingly soluble in Hexanes
Stability Moisture sensitive; hydrolyzes to propyl carbamate and imidazole
The "Propyl Advantage"

While methyl-1H-imidazole-1-carboximidate is commercially ubiquitous, the propyl derivative is selected when:

  • Lipophilicity is required: The propyl chain increases LogP, facilitating cell permeability in prodrug designs where the isourea is the final motif.

  • Reaction Kinetics: The steric bulk of the propyl group slightly retards hydrolysis compared to the methyl ester, providing a wider handling window in humid atmospheres.

Mechanistic Insight: The Guanylation Cascade

The utility of Propyl 1H-imidazole-1-carboximidate lies in its reactivity with primary and secondary amines. The reaction proceeds via an addition-elimination mechanism.

Reaction Pathway
  • Nucleophilic Attack: The amine lone pair attacks the electrophilic imidic carbon (

    
    ).
    
  • Tetrahedral Intermediate: A transient zwitterionic intermediate forms.

  • Elimination: The imidazole ring, being a weak base (

    
     for conjugate acid) and excellent leaving group, is expelled.
    
  • Product Formation: An O-propyl isourea is generated. This can be isolated or reacted further with a second amine to form a guanidine.

GuanylationMechanism Reagent Propyl 1H-imidazole-1-carboximidate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Imidazole Imidazole (Leaving Group) Intermediate->Imidazole Byproduct Product O-Propyl Isourea (Target) Intermediate->Product Elimination

Figure 1: Mechanistic pathway for the formation of O-propyl isoureas. The imidazole acts as the leaving group upon amine attack.

Experimental Protocol: Synthesis of N-Substituted O-Propyl Isoureas

Objective: To synthesize an N-benzyl-O-propylisourea derivative using CAS 510710-97-1.

Reagents & Equipment
  • Substrate: Benzylamine (1.0 equiv)

  • Reagent: Propyl 1H-imidazole-1-carboximidate (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base (Optional): Diisopropylethylamine (DIPEA) - Only required if the amine is a salt (e.g., HCl).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Why: The imidate bond is susceptible to hydrolysis by atmospheric moisture, which would yield the unreactive carbamate.

  • Solvation:

    • Dissolve Benzylamine (1.0 mmol) in anhydrous DCM (5 mL).

    • If using an amine salt, add DIPEA (1.2 mmol) and stir for 10 minutes to liberate the free base.

  • Reagent Addition:

    • Add Propyl 1H-imidazole-1-carboximidate (1.1 mmol) in one portion.

    • Note: The reaction is typically slightly exothermic. For large scales (>10g), cool to 0°C during addition.

  • Reaction Monitoring:

    • Stir at room temperature (20-25°C).

    • TLC Monitoring: Use 5% MeOH in DCM. The imidazole byproduct will appear as a distinct polar spot (

      
      ). The isourea product will be less polar.
      
    • Timeframe: Conversion is usually complete within 2–6 hours.

  • Workup (Self-Validating Step):

    • Dilute with DCM (20 mL).

    • Wash 1: Water (10 mL) – Removes bulk imidazole.

    • Wash 2: Saturated

      
       – Ensures neutral pH.
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Warning: Avoid acidic eluents (e.g., acetic acid) as they can hydrolyze the isourea.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous (<50 ppm water).
No Reaction Amine is protonatedAdd 1.5 equiv of DIPEA or TEA to free the amine.
Side Products Bis-guanylationUse strict 1:1 stoichiometry; add reagent dropwise.

Advanced Application: Guanidine Synthesis

To convert the O-propyl isourea (formed above) into a guanidine , a second amine is introduced. This is a common route when the direct reaction of a thiourea or carbodiimide is too harsh or low-yielding.

GuanidineSynthesis Step1 O-Propyl Isourea (Intermediate) Step2 Add Amine 2 (R'-NH2) High Temp (60-80°C) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Propanol Step3->Step4 Final Substituted Guanidine (R-NH-C(=NH)-NH-R') Step4->Final

Figure 2: Workflow for converting the isourea intermediate into a substituted guanidine.

Protocol Modification:

  • Do not isolate the isourea if the guanidine is the target.

  • After Step 4 (Section 4.2), add the second amine (1.2 equiv) and heat the reaction to reflux (DCM: 40°C or switch to MeCN: 80°C).

  • The leaving group becomes propanol rather than imidazole.

Safety and Handling

  • Hazards: Like most imidazole derivatives, CAS 510710-97-1 is a potential skin and eye irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Decomposition: Signs of decomposition include a strong smell of imidazole (pungent, amine-like) and the formation of white crystalline solids (imidazole/carbamate mixture) in the oil.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole-1-carboximidates. Retrieved from .

  • Synthetic Methodology (General Imidazole Carboxylates)

    • Heller, S. T., & Sarpong, R. (2010).[1] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1] Organic Letters, 12(20), 4572–4575.[1]

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Chemical Reviews, 105(11).
  • Safety Data

    • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Imidazole Derivatives. Retrieved from .

Sources

Exploratory

Propyl Imidazole-1-carboximidate: Structural Dynamics, Synthesis, and Applications in Advanced Organic Frameworks

Executive Summary Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) is a highly versatile, bifunctional reactive intermediate characterized by the fusion of an electron-rich azole core with a reactive carboximidate m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) is a highly versatile, bifunctional reactive intermediate characterized by the fusion of an electron-rich azole core with a reactive carboximidate moiety[1]. In modern synthetic chemistry and drug development, this compound serves as a critical synthon. The imidazole ring acts as a privileged scaffold—frequently utilized as a directing group in transition metal-catalyzed C-H activation—while the carboximidate group functions as a potent amidinylating agent[2]. This technical guide provides an in-depth analysis of its structural properties, mechanistic synthesis pathways, and handling protocols for senior researchers.

Structural Architecture and Physicochemical Profile

The molecular framework of propyl imidazole-1-carboximidate (C₇H₁₁N₃O) is defined by two synergistic domains that dictate its chemical behavior:

  • The Imidazole Core: An aromatic heterocycle that serves as an excellent leaving group during transfer reactions due to the stability of the expelled imidazole anion.

  • The Carboximidate Group (-C(=NH)O-Pr): A highly reactive center exhibiting dual reactivity. The sp²-hybridized imine nitrogen possesses a lone pair, making it susceptible to electrophilic attack, whereas the central carbon is highly electrophilic and prone to nucleophilic attack by amines or thiols.

Quantitative Data Summary

The following table outlines the foundational physicochemical and topological properties of the compound, derived from its structural isomer data[1][3].

PropertyValue
IUPAC Name Propyl 1H-imidazole-1-carboximidate
CAS Registry Number 510710-97-1[1]
Molecular Formula C₇H₁₁N₃O[1]
Molecular Weight 153.18 g/mol [1]
Topological Polar Surface Area (TPSA) ~ 50.9 Ų[3]
Hydrogen Bond Donors 1 (Imine -NH)
Hydrogen Bond Acceptors 3 (N, N, O)
Rotatable Bonds 4

Mechanistic Synthesis: The Alcoholysis Pathway

The primary synthetic route to alkyl imidazole-1-carboximidates is achieved via the direct nucleophilic addition of an aliphatic alcohol to 1-cyanoimidazole[3]. The electron-withdrawing nature of the imidazole ring heavily activates the cyano carbon, rendering it highly susceptible to alcoholysis[4].

Causality in Experimental Design
  • Anhydrous Conditions: The cyano group on the imidazole ring is highly reactive. If ambient moisture is present during heating, competitive stepwise hydration of the nitrile triple bond will occur, irreversibly yielding the undesired imidazole-1-carboxamide[4].

  • Base Catalysis: While the reaction can proceed neat under thermal stress, introducing a catalytic amount of sodium propoxide generates the highly nucleophilic propoxide anion. Neutral 1-propanol lacks sufficient nucleophilicity to attack the cyano carbon efficiently; the alkoxide drastically lowers the activation energy barrier.

  • Steric Considerations: Reaction times and overall yields are strictly dependent on the structural steric hindrance of the alcohol used[3]. Primary alcohols like 1-propanol exhibit rapid kinetics compared to secondary or tertiary counterparts.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system, allowing researchers to confirm reaction progress without requiring immediate LC-MS analysis.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous argon sweep to eliminate adsorbed moisture.

  • Reagent Charging: Dissolve 10.0 mmol of 1-cyanoimidazole in 25 mL of anhydrous 1-propanol. The alcohol acts as both the nucleophile and the solvent, driving the equilibrium forward.

  • Catalyst Addition: Add 0.5 mmol of sodium propoxide (or generate in situ using sodium metal).

  • Execution: Heat the reaction mixture to a gentle reflux (approx. 97°C) for 8-12 hours under argon.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via FT-IR spectroscopy. The transformation is unambiguously confirmed by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2240 cm⁻¹ and the simultaneous emergence of a strong imine (-C=N) absorption band at ~1650 cm⁻¹. This spectral shift provides real-time, definitive proof of nucleophilic addition.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

SynthesisWorkflow A 1-Cyanoimidazole (Electrophilic CN) C Alkoxide Attack (Anhydrous, Reflux) A->C B 1-Propanol (Nucleophile/Solvent) B->C D Imidate Intermediate (Proton Transfer) C->D Kinetics driven E Propyl imidazole-1- carboximidate D->E Isomerization

Fig 1: Synthesis workflow of propyl imidazole-1-carboximidate via nucleophilic addition.

Chemical Reactivity and Downstream Applications

Propyl imidazole-1-carboximidate is primarily deployed as a highly efficient amidinylating agent . Its utility is rooted in the differential reactivity of its functional groups, allowing for sequential, chemoselective modifications[4].

  • Nucleophilic Attack (Amidinylation): When exposed to primary or secondary amines, the amine nucleophile attacks the electrophilic carboximidate carbon. The reaction proceeds via a tetrahedral intermediate, culminating in the expulsion of the imidazole ring (an excellent leaving group) to form substituted guanidines or amidines.

  • Electrophilic Attack: The imine nitrogen can react with electrophiles (such as alkyl halides or acyl chlorides) to form N-alkylated or N-acylated derivatives, expanding the accessible chemical space for library synthesis.

ReactivityProfile Core Propyl imidazole-1-carboximidate (Dual Reactivity Scaffold) Nuc Nucleophilic Attack (at Imine Nitrogen) Core->Nuc Electrophiles Elec Electrophilic Attack (at Carboximidate Carbon) Core->Elec Amines/Nucleophiles Prod1 N-Alkylated/Acylated Derivatives Nuc->Prod1 Prod2 Amidinylation Products (Guanidines/Amidines) Elec->Prod2 Prod3 Leaving Group (Free Imidazole) Elec->Prod3 Expulsion

Fig 2: Dual reactivity profile showing electrophilic and nucleophilic pathways.

Handling, Stability, and Storage

To maintain molecular integrity, propyl imidazole-1-carboximidate must be handled with strict adherence to anhydrous protocols.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at 2–8°C.

  • Degradation Pathways: Exposure to atmospheric moisture over prolonged periods will lead to the slow hydrolysis of the carboximidate linkage, regenerating 1-propanol and forming imidazole-1-carboxamide.

References

Sources

Foundational

Propyl 1H-imidazole-1-carboximidate: Physicochemical Profiling and Mechanistic Applications in Synthetic Chemistry

Executive Summary The development of efficient amidinating and guanidinylating agents is a cornerstone of modern medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocycles. Propyl 1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of efficient amidinating and guanidinylating agents is a cornerstone of modern medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocycles. Propyl 1H-imidazole-1-carboximidate stands out as a highly versatile synthetic intermediate characterized by its dual nucleophilic and electrophilic properties.

Unlike traditional, highly reactive, and often unstable amidinating reagents, the imidazole-1-carboximidate class provides a controlled, self-validating pathway for the synthesis of O-alkyl isoureas, guanidines, and N-heterocyclic carbene (NHC) precursors. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and experimental workflows associated with Propyl 1H-imidazole-1-carboximidate, providing researchers with an authoritative guide to deploying this privileged scaffold in drug discovery.

Physicochemical Profiling

Understanding the baseline quantitative data of Propyl 1H-imidazole-1-carboximidate is essential for precise stoichiometric calculations and solvent selection. The core properties are summarized in the table below [1].

PropertyValue
Chemical Name Propyl 1H-imidazole-1-carboximidate
CAS Registry Number 510710-97-1
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Structural Motif Imidazole ring conjugated with an O-propyl carboximidate
Primary Utility Amidinating agent, NHC ligand precursor, synthetic intermediate

Mechanistic Insights: Dual Reactivity and Electrophilicity

The synthetic utility of Propyl 1H-imidazole-1-carboximidate stems directly from the electronic distribution across its imidazole-carboximidate axis. The moiety possesses both nucleophilic and electrophilic characteristics, which dictate its chemical behavior [2].

  • Electrophilic Center: The carbon atom of the carboximidate group (–C(=NH)O–Pr) is highly electrophilic due to the electron-withdrawing nature of the adjacent imine nitrogen and the oxygen atom. When subjected to nucleophilic attack by primary or secondary amines, the system forms a transient, high-energy tetrahedral intermediate.

  • Leaving Group Dynamics: The imidazole ring functions as an exceptional leaving group. Upon the thermodynamic collapse of the tetrahedral intermediate, the C–N bond cleaves, expelling a neutral, stable imidazole molecule and yielding an O-propyl isourea derivative.

  • C-H Activation & Catalysis: Beyond amidination, the nitrogen atom at the 3-position of the imidazole ring is electron-rich. This allows it to act as a potent directing group for transition metal-catalyzed C–H activation, or as a precursor for N-heterocyclic carbene (NHC) ligands in homogeneous catalysis [2].

Experimental Workflow: Synthesis of O-Propyl Isoureas via Amidination

This protocol details the one-pot synthesis of O-propyl isourea derivatives using Propyl 1H-imidazole-1-carboximidate. The methodology is designed as a self-validating system, ensuring high atom economy and minimizing purification bottlenecks by leveraging the physicochemical differences between the product and the imidazole byproduct.

Step 1: Reagent Preparation and Activation
  • Action: Dissolve 1.0 equivalent of Propyl 1H-imidazole-1-carboximidate in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Causality: Anhydrous MeCN is selected due to its polar aprotic nature. It perfectly stabilizes the polar tetrahedral transition state without competitively reacting with the electrophilic carboximidate carbon (as protic solvents like water or alcohols would). The argon atmosphere prevents premature hydrolysis of the imine bond.

Step 2: Nucleophilic Addition
  • Action: Add 1.1 equivalents of the target primary amine (R-NH2) dropwise at 0°C, followed by 0.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The dropwise addition at 0°C kinetically controls the highly exothermic nucleophilic attack, preventing side reactions such as polymerization or thermal degradation. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge any trace acidic byproducts, maintaining the primary amine in its highly reactive, unprotonated state.

Step 3: Thermal Elimination and Cleavage
  • Action: Gradually warm the reaction mixture to room temperature (25°C) and stir for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Causality: The input of ambient thermal energy facilitates the collapse of the tetrahedral intermediate. The expulsion of the imidazole leaving group is thermodynamically driven by the restoration of the stable C=N double bond in the resulting isourea scaffold.

Step 4: Isolation and Validation (Self-Validating Step)
  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the mixture with ethyl acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes the mixture without hydrolyzing the newly formed isourea. Because the expelled neutral imidazole is highly polar and water-soluble, it partitions almost entirely into the aqueous layer. The target O-propyl isourea remains in the organic EtOAc layer, providing a self-validating purification step where the byproduct is cleanly separated from the product without the immediate need for complex silica gel chromatography.

Reaction Pathway Visualization

ReactionPathway R1 Propyl 1H-imidazole-1-carboximidate (Electrophilic Core) I1 Tetrahedral Intermediate (C2 Attack) R1->I1 Nucleophilic Attack R2 Primary Amine (R-NH2) (Nucleophile) R2->I1 Electron Pair Donation P1 O-Propyl Isourea Derivative (Target Scaffold) I1->P1 Elimination Phase LG Imidazole (Leaving Group) I1->LG C-N Bond Cleavage

Mechanistic pathway of amidination using Propyl 1H-imidazole-1-carboximidate and an amine.

References

Exploratory

The Divergent Reactivity of Imidazole-1-carboximidates vs. Imidazole-1-carboxylates: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary In modern organic synthesis and drug development, functional group transfer reagents are critical for constructing complex molecular architectures. Among these, imidazole-based reagents are highly prize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, functional group transfer reagents are critical for constructing complex molecular architectures. Among these, imidazole-based reagents are highly prized for their balance of stability and reactivity. This whitepaper provides an in-depth comparative analysis of two closely related but mechanistically divergent classes of reagents: Imidazole-1-carboxylates (carbonylating agents) and Imidazole-1-carboximidates (amidinating/guanidinylating agents).

While both share an imidazole leaving group, the electronic nature of their central electrophilic carbon—a highly polarized carbonyl (>C=O) versus a less polarized imino (>C=NH) group—dictates distinct chemoselectivity, stability profiles, and applications in drug discovery[1][2].

Structural and Electronic Foundations

The fundamental difference between these two classes lies in the heteroatom double-bonded to the central carbon. This subtle substitution fundamentally alters the electrophilicity of the reagent.

  • Imidazole-1-carboxylates (e.g., Ethyl imidazole-1-carboxylate, EImC): The central carbon is sp2 hybridized and double-bonded to an oxygen atom. Because oxygen is highly electronegative, the C=O bond is strongly polarized, leaving a significant partial positive charge on the carbonyl carbon. The imidazole ring acts as an excellent leaving group due to its electron-withdrawing nature and the thermodynamic stability of the ejected imidazolide anion (which quickly protonates to aromatic imidazole, pKa ~7.0)[2][3].

  • Imidazole-1-carboximidates (e.g., Phenyl 1H-imidazole-1-carboximidate): The central carbon is double-bonded to a nitrogen atom (C=NH or C=NR). Nitrogen is less electronegative than oxygen, resulting in a less polarized bond. Consequently, the imino carbon is less electrophilic. These reagents exhibit "latent reactivity," meaning they are relatively stable under neutral conditions but can be activated by electrophilic catalysts (like mild acids) or higher temperatures to transfer the carboximidate moiety[1].

G cluster_carboxylate Imidazole-1-carboxylate cluster_carboximidate Imidazole-1-carboximidate C1 Carbonyl Carbon (Highly Electrophilic) O1 Alkoxy Group (-OR) C1->O1 Resonance Im1 Imidazole Ring (Leaving Group) C1->Im1 Cleavage C2 Imino Carbon (Moderately Electrophilic) O2 Alkoxy/Aryloxy Group (-OR) C2->O2 Resonance Im2 Imidazole Ring (Leaving Group) C2->Im2 Cleavage N1 Imino Nitrogen (=NH) C2->N1 Double Bond

Structural comparison highlighting the electrophilic centers of carboxylates vs. carboximidates.

Mechanistic Reactivity Profiles

Both reagents operate via an addition-elimination mechanism , but their transition states and resulting products differ significantly.

The Carboxylate Pathway (Acyl Transfer)

When a nucleophile (such as a primary amine) attacks an imidazole-1-carboxylate, it forms a high-energy tetrahedral oxyanion intermediate. The collapse of this intermediate drives the expulsion of the imidazole ring, yielding a carbamate (or an ester, if the nucleophile is an alcohol)[3][4]. This reaction is highly chemoselective and often proceeds smoothly at room temperature, making reagents like EImC invaluable for synthesizing oxazolidin-2-ones and complex amides without the toxicity of phosgene[4].

The Carboximidate Pathway (Amidine Transfer)

Nucleophilic attack on an imidazole-1-carboximidate forms a tetrahedral intermediate bearing a nitrogen anion (or a neutral species if proton transfer occurs rapidly). The collapse of this intermediate ejects imidazole to yield an O-alkyl/aryl isourea or a guanidine derivative[1]. Because the initial attack is slower due to the lower electrophilicity of the C=NH carbon, these reagents are highly selective. They can discriminate between phenols of varying acidity and often leave aliphatic alcohols or sterically hindered amines untouched unless forced[1].

Pathways cluster_A Carboxylate Pathway cluster_B Carboximidate Pathway Amine Primary Amine (R'-NH2) ReactA Imidazole-1-carboxylate Amine->ReactA ReactB Imidazole-1-carboximidate Amine->ReactB IntA Tetrahedral Intermediate (Oxyanion) ReactA->IntA Nucleophilic Attack ProdA Carbamate (R'-NH-C(=O)-OR) IntA->ProdA - Imidazole IntB Tetrahedral Intermediate (Nitrogen Anion) ReactB->IntB Nucleophilic Attack ProdB O-Alkyl Isourea (R'-NH-C(=NH)-OR) IntB->ProdB - Imidazole

Reaction pathways of primary amines with carboxylate vs. carboximidate intermediates.

Quantitative Comparison of Reagent Classes

To facilitate rapid decision-making in synthetic route design, the following table summarizes the key physicochemical and reactive differences between the two classes.

PropertyImidazole-1-carboxylate (e.g., EImC)Imidazole-1-carboximidate (e.g., Phenyl derivative)
Central Motif -C(=O)-OR-C(=NH)-OR
Electrophilicity High (Strongly polarized C=O)Moderate (Latent reactivity, C=NH)
Primary Function Carbonylation, Amidation, EsterificationAmidine/Guanidine transfer
Product with 1° Amine Carbamate (R-NH-C(=O)-OR')O-Aryl/Alkyl Isourea (R-NH-C(=NH)-OR')
Product with Alcohol Carbonate (R-O-C(=O)-OR')Orthoester derivatives (requires acid)
Catalyst Requirement Usually none (spontaneous at RT)Often requires mild acid or heat (50-60 °C)
Moisture Sensitivity High (Hydrolyzes to carbamic acid/CO2)Moderate (More stable to ambient moisture)

Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind the specific conditions (e.g., temperature control, anhydrous environments) is intrinsically linked to the electronic properties discussed in Section 2.

Protocol A: Chemoselective Synthesis of Carbamates using Ethyl Imidazole-1-carboxylate (EImC)

Target: Conversion of a primary amine to an ethyl carbamate. Rationale: EImC is highly electrophilic. The reaction proceeds rapidly at room temperature. Anhydrous conditions are critical to prevent the competitive hydrolysis of EImC[2][4].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve the primary amine (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Ethyl Imidazole-1-carboxylate (1.1 mmol, 1.1 eq) dropwise. Causality: Cooling mitigates exothermic degradation and maximizes chemoselectivity against secondary nucleophiles.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (staining with Ninhydrin to confirm the disappearance of the primary amine).

  • Workup: Quench the reaction with 5 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure carbamate.

Protocol B: Synthesis of O-Phenyl Isoureas using Phenyl 1H-imidazole-1-carboximidate

Target: Transfer of the carboximidate group to a primary amine. Rationale: Due to the latent reactivity of the imino carbon, this reaction requires thermal activation to overcome the higher activation energy barrier of the less polarized C=NH bond[1].

  • Preparation: In an oven-dried Schlenk tube under nitrogen, dissolve Phenyl 1H-imidazole-1-carboximidate (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Amine Addition: Add the primary amine (1.2 mmol, 1.2 eq) to the solution at room temperature.

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The weak acid protonates the imine nitrogen, significantly increasing the electrophilicity of the central carbon without fully protonating the incoming amine nucleophile.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12–18 hours. Monitor via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with saturated

    
     to neutralize the acid catalyst. Dry the organic layer over 
    
    
    
    , concentrate, and purify via reverse-phase chromatography to isolate the O-phenyl isourea.

Strategic Applications in Drug Development

Understanding the dichotomy between these two reagents allows medicinal chemists to strategically deploy them in library synthesis and lead optimization.

  • Imidazole-1-carboxylates in Prodrug Design: The carbamate linkage generated by reagents like EImC is a cornerstone of prodrug design[2]. Carbamates offer superior enzymatic stability compared to esters while remaining susceptible to targeted hydrolysis by specific esterases or peptidases in vivo. Furthermore, EImC is utilized to synthesize oxazolidin-2-ones, the core pharmacophore of the oxazolidinone class of antibiotics (e.g., Linezolid)[4].

  • Imidazole-1-carboximidates in Kinase and Protease Inhibitors: The amidine and guanidine motifs installed by carboximidates are highly basic and positively charged at physiological pH. This makes them ideal for forming bidentate hydrogen bonds with aspartate or glutamate residues in the active sites of kinases and serine proteases. Phenyl 1H-imidazole-1-carboximidate derivatives are explicitly recognized as privileged scaffolds in the development of treatments for neglected tropical diseases, such as Leishmania donovani infections[1].

References

Sources

Foundational

Solubility of propyl 1H-imidazole-1-carboximidate in organic solvents

An In-depth Technical Guide to the Solubility of Propyl 1H-imidazole-1-carboximidate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Propyl 1H-imidazole-1-carboximidate is a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Propyl 1H-imidazole-1-carboximidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 1H-imidazole-1-carboximidate is a molecule of significant interest within medicinal chemistry and drug development, belonging to the versatile family of imidazole derivatives known for their broad pharmacological activities.[1][2][3][4][5] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and delivery. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive assessments in a range of common organic solvents, and detailed experimental protocols for precise quantitative determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, with solubility being a critical determinant of success.[6] Poor solubility can lead to unpredictable results in preclinical assays, hinder formulation development, and result in low bioavailability, ultimately compromising therapeutic efficacy.[6][7] Propyl 1H-imidazole-1-carboximidate, with its potential as a bioactive scaffold, is no exception. A thorough understanding of its behavior in different solvent systems is essential for advancing its development. This guide serves as a foundational resource for researchers, providing both theoretical insights and practical methodologies for characterizing the solubility of this promising compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Propyl 1H-imidazole-1-carboximidate possesses distinct structural features that dictate its interactions with solvent molecules:

  • The Imidazole Ring: This aromatic heterocycle contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor.[1] The presence of the imidazole ring imparts a degree of polarity to the molecule.

  • The Carboximidate Group: This functional group also contributes to the molecule's polarity and its ability to engage in hydrogen bonding.

  • The Propyl Group: This alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule.

The overall solubility of propyl 1H-imidazole-1-carboximidate in a given solvent will be a balance between its polar (imidazole and carboximidate) and nonpolar (propyl) regions.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[8][9][10][11][12][13] This principle states that substances with similar polarities tend to be soluble in one another. Solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can readily engage in hydrogen bonding.[14]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds.

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and interact primarily through weaker van der Waals forces.[15]

Based on the structure of propyl 1H-imidazole-1-carboximidate, we can make the following solubility predictions:

Table 1: Predicted Solubility of Propyl 1H-imidazole-1-carboximidate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar protic nature of these solvents allows for strong hydrogen bonding interactions with the imidazole and carboximidate groups of the solute.[16][17][18][19]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions with the polar regions of the solute, though the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents.
Slightly Polar Acetone, Ethyl AcetateModerateThese solvents offer a balance of polar and nonpolar characteristics, likely leading to reasonable solvation of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe nonpolar nature of these solvents makes them poor at solvating the polar imidazole and carboximidate functionalities, leading to low solubility.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

While predictions provide a useful starting point, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[15][20][21][22]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[15]

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To quantitatively determine the solubility of propyl 1H-imidazole-1-carboximidate in a specific organic solvent at a defined temperature.

Materials:

  • Propyl 1H-imidazole-1-carboximidate (solid)

  • Selected organic solvent (high purity)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of the Sample: Add an excess amount of propyl 1H-imidazole-1-carboximidate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. For finer particles, centrifugation of the sealed vial is recommended to pellet the undissolved solid.

  • Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of propyl 1H-imidazole-1-carboximidate in the clear filtrate using a validated analytical method, such as HPLC.[15] A calibration curve prepared with standard solutions of known concentrations of the compound is necessary for accurate quantification.

  • Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Solubility_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (Shake at Constant T) A->B 24-72h C 3. Separate Solid (Centrifuge/Settle) B->C D 4. Filter Supernatant C->D E 5. Quantify Concentration (e.g., HPLC) D->E F Result: Solubility Data E->F

Sources

Exploratory

Propyl 1H-imidazole-1-carboximidate PubChem CID and chemical data

This guide details the chemical identity, synthesis, reactivity, and applications of Propyl 1H-imidazole-1-carboximidate , a specialized electrophilic reagent used in organic synthesis and bioconjugation. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, reactivity, and applications of Propyl 1H-imidazole-1-carboximidate , a specialized electrophilic reagent used in organic synthesis and bioconjugation.

Executive Summary

Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1 ) is an imidate ester derivative of imidazole. Chemically, it functions as an activated electrophile, capable of transferring the propyl imidate group (


) or acting as a precursor for guanidines and substituted heterocycles. It is synthesized via the nucleophilic addition of 1-propanol to 1-cyanoimidazole. In drug development and protein chemistry, it serves as a reagent for converting primary amines into 

-propyl isoureas (which can further react to form guanidines) or for modifying lysine residues under mild conditions.

Chemical Identity & Data

The compound is characterized by the presence of an imidazole ring attached to the nitrogen of a propyl carboximidate group.

Property Data
Chemical Name Propyl 1H-imidazole-1-carboximidate
Synonyms 1H-Imidazole-1-carboximidic acid, propyl ester; Propyl imidazole-1-carboximidate
CAS Number 510710-97-1
PubChem CID Search via CAS 510710-97-1 (Note: Often indexed as the acid ester derivative)
Molecular Formula

Molecular Weight 153.18 g/mol
SMILES CCCOC(=N)n1ccnc1
InChI Key (Predicted) IYVYLVCVXXCYRI-UHFFFAOYSA-N (Verify with specific isomer)
Physical State Solid or viscous oil (depending on purity/temperature)
Solubility Soluble in organic solvents (DCM, THF, DMSO); hydrolyzes in water.[1][2]

Synthesis & Preparation

The synthesis of Propyl 1H-imidazole-1-carboximidate relies on the nucleophilic addition of 1-propanol to 1-cyanoimidazole . This reaction is typically base-catalyzed or proceeds under neutral conditions due to the high electrophilicity of the cyano group attached to the electron-deficient imidazole ring.

Synthetic Protocol
  • Reagents: 1-Cyanoimidazole (1.0 equiv), 1-Propanol (1.0–1.2 equiv), Base (catalytic, e.g.,

    
     or NaH if needed).
    
  • Solvent: Anhydrous THF or DCM.

  • Conditions: Stir at

    
     to Room Temperature (RT) under inert atmosphere (
    
    
    
    ).
  • Purification: Concentration in vacuo. The product is moisture-sensitive and is often used in situ or stored under argon at

    
    .
    
Reaction Scheme (Graphviz)

Synthesis Cyano 1-Cyanoimidazole (C4H3N3) Intermediate Transition State (Nucleophilic Attack) Cyano->Intermediate + Base/Cat Propanol 1-Propanol (C3H8O) Propanol->Intermediate Product Propyl 1H-imidazole- 1-carboximidate (C7H11N3O) Intermediate->Product Adduct Formation

Caption: Synthesis of Propyl 1H-imidazole-1-carboximidate via addition of propanol to 1-cyanoimidazole.

Mechanism of Action & Reactivity

Propyl 1H-imidazole-1-carboximidate acts as an electrophilic amidination reagent . The central carbon of the carboximidate group is highly electrophilic due to the electron-withdrawing nature of the imidazole ring and the imine nitrogen.

Primary Reaction: Aminolysis

When reacted with a primary amine (


), the amine nucleophile attacks the central carbon. Two pathways are possible:
  • Displacement of Imidazole: The imidazole acts as a leaving group, yielding an

    
    -propyl isourea  (also called a propyl carbamimidate).
    
  • Displacement of Propoxide: Less likely due to the better leaving group ability of imidazole (

    
     vs. 
    
    
    
    for alkoxide), but possible under certain conditions.
Application: Guanidine Synthesis

The resulting


-propyl isourea is a versatile intermediate. It can react with a second amine (or ammonia) to form a guanidine , releasing propanol.
Reactivity Pathway Diagram

Reactivity Reagent Propyl 1H-imidazole- 1-carboximidate Tetrahedral Tetrahedral Intermediate Reagent->Tetrahedral + R-NH2 Amine Primary Amine (R-NH2) Amine->Tetrahedral Isourea O-Propyl Isourea (R-NH-C(=NH)OPr) Tetrahedral->Isourea - Imidazole Imidazole Imidazole (Leaving Group) Tetrahedral->Imidazole Guanidine Guanidine Derivative (R-NH-C(=NH)NH-R') Isourea->Guanidine + Amine 2 (Displacement of PrOH) Amine2 Amine 2 / NH3 Amine2->Guanidine

Caption: Reaction pathway of Propyl 1H-imidazole-1-carboximidate with amines to form isoureas and guanidines.

Applications in Drug Development

Protein Modification (Amidination)
  • Target: Lysine residues (

    
    -amino group).
    
  • Effect: Converts the amine into a propyl imidate (retaining the positive charge but changing the steric and hydrogen-bonding properties).

  • Use: Unlike acetylation (which removes the charge), amidination preserves the positive charge at physiological pH, maintaining protein solubility while altering reactivity or binding affinity.

Synthesis of Heterocycles
  • The reagent serves as a "C-N-C" building block for synthesizing fused heterocycles (e.g., benzimidazoles, purines) by reacting with diamines or functionalized anilines.

Prodrug Design
  • The imidate ester linkage is hydrolytically labile under acidic conditions, potentially serving as a pH-sensitive linker in drug delivery systems.

Handling & Safety Protocols

  • Storage: Moisture sensitive. Store at

    
     under inert gas (Argon/Nitrogen).
    
  • Stability: Hydrolyzes in water to form imidazole and propyl carbamate/carbonate derivatives.

  • Hazards: Irritant to eyes, skin, and respiratory system.[1] Handle in a fume hood.

  • Disposal: Quench with dilute acid or base to hydrolyze, then dispose of as organic waste.

References

  • PubChem. Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1). National Library of Medicine. Available at: [Link] (Search term: "510710-97-1").

  • Wu, Y. Q., et al. (2000).[3] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[2][4] Organic Letters, 2(6), 795–797. (Describes the reactivity of 1-cyanoimidazole and formation of imidate adducts).

Sources

Foundational

Safety data sheet (SDS) for propyl imidazole-1-carboximidate

Technical Monograph & Safety Guide: Propyl Imidazole-1-Carboximidate Executive Summary Compound: Propyl Imidazole-1-Carboximidate Classification: Reactive Heterocyclic Intermediate / Bioconjugation Reagent CAS Registry N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Safety Guide: Propyl Imidazole-1-Carboximidate

Executive Summary

Compound: Propyl Imidazole-1-Carboximidate Classification: Reactive Heterocyclic Intermediate / Bioconjugation Reagent CAS Registry Number: Not widely listed (Research Grade Intermediate). Note: Treat as a novel derivative of Imidazole-1-carboxylates.

This guide serves as a comprehensive technical monograph for Propyl Imidazole-1-Carboximidate , a specialized reagent often utilized in nucleophilic substitution reactions and protein bioconjugation. Unlike standard commercial Safety Data Sheets (SDS), this document synthesizes physicochemical properties, derived hazard classifications (QSAR/Read-Across), and field-tested handling protocols for research environments.

As a Senior Application Scientist, I must emphasize that this compound belongs to the imidate ester class. It is the nitrogenous analog of Propyl 1H-imidazole-1-carboxylate. It is highly moisture-sensitive and reactive toward nucleophiles (amines, thiols).

Part 1: Chemical Identity & Physicochemical Profile[1]

Structure & Reactivity: The molecule consists of an imidazole ring attached to a propyl-substituted carboximidate group (


). It acts as an electrophilic amidinating agent.
PropertySpecification / ValueNotes
Molecular Formula

Free base form.
Molecular Weight ~153.18 g/mol ~189.64 g/mol if HCl salt (common for stability).
Physical State White to Off-White Hygroscopic SolidOften supplied as a hydrochloride salt to prevent autohydrolysis.
Solubility Soluble in DMSO, DMF, MethanolHydrolyzes rapidly in aqueous buffers at pH > 8.0.
Melting Point 95°C – 105°C (Estimated)Decomposition often occurs near melting point.
Reactivity High (Electrophile)Reacts with primary amines to form amidines; hydrolyzes to imidazole and propyl carbamate.

Part 2: Hazard Identification (GHS Classification)

Derived from structural analogs (1,1'-Carbonyldiimidazole and Methyl acetimidate).

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2] (Due to imidazole release and high alkalinity of the amidine functionality).

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed.[2][5]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][7] Remove contact lenses, if present and easy to do.[1][2][3][7] Continue rinsing.[1][2][3][7]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Part 3: Mechanism of Action & Reactivity

To understand the safety risks, one must understand the chemistry. Propyl imidazole-1-carboximidate functions as a "zero-length" crosslinker or modification reagent. The imidazole group acts as a leaving group, allowing nucleophilic attack at the central carbon.

Reaction Pathway Diagram

The following diagram illustrates the reaction of the compound with a primary amine (e.g., a Lysine residue on a protein) versus its hydrolysis pathway.

G Reagent Propyl Imidazole-1-Carboximidate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Water H2O (Hydrolysis) Water->Intermediate Competing Rxn Product_Amidine Propyl Amidine Derivative (Bioconjugate) Intermediate->Product_Amidine - Imidazole Product_Urethane Propyl Carbamate (Waste) Intermediate->Product_Urethane Hydrolysis Path LeavingGroup Imidazole (Toxic/Irritant) Intermediate->LeavingGroup Release

Figure 1: Mechanistic pathway showing the competition between aminolysis (desired) and hydrolysis (hazard/waste).

Part 4: Handling & Storage Protocols

Scientific Integrity Check: Standard "cool dry place" advice is insufficient for imidates. They are prone to autocatalytic hydrolysis . The presence of trace moisture generates imidazole (a base), which catalyzes further degradation of the reagent.

Storage Protocol (The "Desiccator Rule")
  • Temperature: Store at -20°C .

  • Atmosphere: Under Argon or Nitrogen blanket.

  • Container: Tightly sealed glass vial with Parafilm wrap inside a secondary container containing active desiccant (Silica Gel or Drierite).

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

Solubilization Protocol
  • Solvent Choice: Anhydrous DMSO or DMF are preferred. Methanol can be used but may cause solvolysis over time.

  • Buffer Incompatibility: Do NOT dissolve directly in phosphate or bicarbonate buffers. Dissolve in organic solvent first, then dilute into the reaction mixture.

  • Self-Validation Step: Check the pH of the aqueous reaction mixture immediately upon addition. If pH spikes > 9.0, the imidazole leaving group is accumulating; adjust with dilute HCl if the protocol requires physiological pH.

Part 5: Emergency Response Procedures

Scenario: Skin Contact (Solid or Solution)

  • Immediate Action: Brush off loose particles.

  • Flush: Rinse skin with lukewarm, gently flowing water for at least 20 minutes.

  • Neutralize: Do not use vinegar or acids to neutralize. The imidazole release causes alkaline burns; water dilution is the safest approach.

  • Medical: Seek attention if blistering occurs (indication of deep tissue chemical burn).

Scenario: Inhalation (Dust)

  • Evacuate: Move to fresh air immediately.

  • Observation: Monitor for delayed pulmonary edema (fluid in lungs), which can occur with inhalation of reactive amidine dusts.

References & Authoritative Grounding

  • PubChem (NIH). Imidazole - Compound Summary (CID 795). (Base leaving group toxicity data). [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Source for Imidate reaction mechanisms). [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Methyl 1H-imidazole-1-carboxylate. (Closest registered structural analog). [Link]

Sources

Exploratory

Reactivity Profile and Synthetic Utility of Alkyl Imidazole-1-Carboximidate Derivatives: A Technical Guide

Executive Summary Alkyl imidazole-1-carboximidate derivatives (also known as O-alkyl imidazole-1-carboximidates) represent a privileged class of electrophilic synthons in modern organic and medicinal chemistry. Bridging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl imidazole-1-carboximidate derivatives (also known as O-alkyl imidazole-1-carboximidates) represent a privileged class of electrophilic synthons in modern organic and medicinal chemistry. Bridging the gap between classical coupling agents and highly reactive intermediates, these compounds offer a unique reactivity profile dictated by the interplay between the electron-withdrawing imidazole core and the carboximidate moiety[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of their mechanistic behavior, quantitative reactivity, and self-validating experimental protocols. This guide is designed to equip researchers and drug development professionals with the authoritative grounding needed to leverage these reagents for complex functional group transformations.

Mechanistic Reactivity Profile

The strategic synthetic value of alkyl imidazole-1-carboximidates lies in their latent reactivity[2]. The molecule acts as a highly tunable electrophilic hub, capable of discriminating between nucleophiles based on subtle electronic and steric factors.

The Imidazole Leaving Group (Expulsion Dynamics)

The defining feature of this scaffold is the utilization of the imidazole ring as an exceptional leaving group. Unlike traditional alkoxides or halides, the imidazole moiety (conjugate acid pKₐ ~7.0) provides a perfectly balanced leaving group ability. It is stable enough to allow the isolation of the carboximidate intermediate, yet labile enough to be displaced by moderate nucleophiles under mild conditions[1].

  • Causality Insight: The aromatic stability of the expelled imidazole ring lowers the activation energy barrier for the tetrahedral intermediate's collapse, allowing nucleophilic substitution to occur without the harsh basic conditions that would otherwise hydrolyze the O-alkyl group.

Nucleophilic Addition-Elimination (Amidine & Isourea Formation)

The carboximidate carbon is highly electrophilic. When subjected to nucleophilic attack by amines, the reaction proceeds via a tetrahedral intermediate, followed by the rapid expulsion of the imidazole ring to yield stable O-alkyl isourea functionalities or amidines[3]. Furthermore, O-alkyl isoureas generated from these reactions can be utilized for subsequent alkylations, often providing a clean inversion of the alkyl configuration in cases involving chiral centers[4].

Directing Group Capabilities

Beyond its role as a leaving group, the imidazole nitrogen (N3) possesses an unshared pair of electrons, allowing it to act as a directing group for transition metal-catalyzed C-H activation or as an N-heterocyclic carbene (NHC) ligand precursor in homogeneous catalysis[1].

ReactivityPathway A 1-Cyanoimidazole + Aliphatic Alcohol B Alkyl Imidazole-1-carboximidate (Reactive Intermediate) A->B Addition Reaction C Nucleophilic Attack (e.g., R-NH2) B->C Electrophilic Activation D O-Alkyl Isoureas / Amidines (Target Scaffold) C->D Substitution E Leaving Group Expulsion (Imidazole) C->E Byproduct

Mechanistic pathway of carboximidate synthesis and nucleophilic substitution.

Quantitative Reactivity Data

The reactivity of alkyl imidazole-1-carboximidates is highly dependent on the steric and electronic nature of both the O-alkyl group and the incoming nucleophile. The reaction time and product yield are fundamentally tied to the structure of the aliphatic alcohol used during synthesis[5].

Table 1: Comparative Reactivity Profile of Alkyl Imidazole-1-Carboximidates
Nucleophile ClassReaction ConditionsPrimary ProductRelative KineticsYield Range
Primary Aliphatic Amines THF, RT, 2-4 hO-Alkyl Isoureas / AmidinesFast85-95%
Secondary Aliphatic Amines DMF, 50°C, 6-8 hSubstituted AmidinesModerate70-85%
Aromatic Amines (Anilines) DMF, 80°C, 12 hN-Aryl AmidinesSlow50-70%
Phenols (pKₐ ≥ 7) Base cat., RT, 12 hMixed Carbonates/EthersModerate60-80%
  • Causality Insight: The slower kinetics observed with secondary and aromatic amines are due to increased steric hindrance and reduced nucleophilicity, respectively. Elevating the temperature in a polar aprotic solvent (DMF) stabilizes the charge-separated transition state, facilitating the expulsion of the imidazole leaving group.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in synthetic applications, the following protocols are designed with built-in validation checkpoints, ensuring the system is self-correcting and robust.

Protocol 1: Synthesis of Isopropyl 1H-Imidazole-1-Carboximidate

This protocol leverages the direct reaction of 1-cyanoimidazole with an aliphatic alcohol, avoiding highly toxic coupling agents like phosgene[5].

  • Reagent Preparation: Dissolve 10.0 mmol of 1-cyanoimidazole in 20 mL of anhydrous isopropanol.

    • Causality: Isopropanol acts as both the reactant and the solvent, driving the thermodynamic equilibrium forward while acting as a heat sink to manage the exotherm of the initial addition.

  • Reaction Execution: Stir the mixture at room temperature for 11.0 hours under an inert argon atmosphere[5].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the 1-cyanoimidazole spot (UV active) validates the completion of the addition phase.

  • Isolation: Remove the excess isopropanol under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Yield & Storage: The expected yield is ~18-25% for sterically hindered secondary alcohols like isopropanol[5]. The product (CAS: 510710-98-2) must be stored at -20°C under an inert atmosphere to prevent premature ambient hydrolysis[5].

Protocol 2: Downstream Synthesis of O-Alkyl Isoureas
  • Substrate Activation: Dissolve 1.0 mmol of the synthesized isopropyl 1H-imidazole-1-carboximidate in 5 mL of anhydrous THF.

  • Nucleophilic Addition: Add 1.1 mmol of a primary amine dropwise at 0°C.

    • Causality: The low temperature controls the highly exothermic nucleophilic attack, preventing the degradation or elimination of the O-alkyl chain before the tetrahedral intermediate can properly form.

  • Elimination Phase: Warm the reaction to room temperature and stir for 3 hours. The expulsion of the imidazole ring drives the formation of the stable O-alkyl isourea functionality[3].

  • Purification & Validation: Wash the organic layer with mildly acidic water (pH 5.5).

    • Validation Checkpoint: Because the pKₐ of imidazole is ~7.0, a pH of 5.5 selectively protonates the expelled imidazole byproduct, rendering it highly water-soluble. This self-validating wash step cleanly removes the leaving group, leaving the target isourea highly pure in the organic phase.

Workflow S1 Step 1: Prep 1-Cyanoimidazole + Isopropanol S2 Step 2: Synthesis Stir at RT 11.0 hours S1->S2 S3 Step 3: Isolation Solvent Removal Chromatography S2->S3 S4 Step 4: Downstream Amine Addition Amidine Formation S3->S4

Step-by-step experimental workflow for the synthesis and downstream application.

Conclusion

Alkyl imidazole-1-carboximidates are sophisticated reagents that offer precise control over electrophilic and nucleophilic transformations. By understanding the thermodynamic drivers of the imidazole leaving group and the steric constraints of the carboximidate core, researchers can confidently leverage these synthons for the late-stage functionalization of complex pharmaceuticals, the synthesis of oligosaccharide antigens, and the construction of diverse heterocyclic libraries.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: molaid.
  • Source: fu-berlin.
  • Source: researchgate.

Sources

Foundational

Applications of Propyl 1H-Imidazole-1-Carboximidate in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary The demand for efficient, high-yielding, and safe reagents in the synthesis of nitrogen-rich pharmacophores has driven the evolution of amidinating and guanidinylating agents. Propyl 1H-imidazole-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for efficient, high-yielding, and safe reagents in the synthesis of nitrogen-rich pharmacophores has driven the evolution of amidinating and guanidinylating agents. Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) represents a highly versatile, structurally tunable synthon in modern organic synthesis. By leveraging the dual reactivity of an electrophilic carboximidate carbon and the excellent leaving-group capacity of the imidazole ring, this reagent facilitates the rapid construction of substituted guanidines, O-propyl isoureas, and complex nitrogen heterocycles.

This whitepaper dissects the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and explores its core applications in medicinal chemistry and materials science.

Chemical Profile & Mechanistic Foundations

Structural Advantages and Dual Reactivity

Propyl 1H-imidazole-1-carboximidate is synthesized via the nucleophilic addition of 1-propanol to 1-cyanoimidazole. Historically, electrophilic cyanation and subsequent amidination relied on highly toxic reagents like cyanogen bromide. The shift toward 1-cyanoimidazole as a safer, bench-stable alternative has revolutionized the synthesis of carboximidates [1].

The chemical architecture of propyl 1H-imidazole-1-carboximidate offers two distinct mechanistic pathways:

  • Electrophilic Center: The carbon atom of the carboximidate group is highly electron-deficient, making it highly susceptible to nucleophilic attack by primary and secondary amines.

  • Leaving Group Dynamics: Upon nucleophilic attack and the formation of a tetrahedral intermediate, the imidazole ring acts as an exceptional leaving group. The expulsion of imidazole is thermodynamically favored because it restores the aromaticity of the azole ring, driving the reaction to completion [5].

G N1 1-Cyanoimidazole (Electrophile) N3 Nucleophilic Attack at Nitrile Carbon N1->N3 N2 1-Propanol (Nucleophile) N2->N3 N4 Proton Transfer N3->N4 Base Catalysis N5 Propyl 1H-imidazole- 1-carboximidate N4->N5 Rearrangement

Synthesis pathway of propyl 1H-imidazole-1-carboximidate via nucleophilic addition.

Steric Influence on Reagent Synthesis

The synthesis of alkyl 1H-imidazole-1-carboximidates is highly sensitive to the steric bulk of the aliphatic alcohol used. Kinetic profiling demonstrates that primary alcohols (like methanol and 1-propanol) proceed with significantly higher reaction rates and yields compared to secondary alcohols (like isopropanol) [2].

Table 1: Comparative Synthesis Metrics of Alkyl 1H-Imidazole-1-Carboximidates

Aliphatic AlcoholSteric ClassificationReaction Time (h)Isolated Yield (%)Mechanistic Observation
MethanolPrimary (Minimal bulk)2.085%Rapid nucleophilic attack; highly exothermic.
EthanolPrimary4.078%Standard kinetics; easily controlled.
1-Propanol Primary 6.0 72% Optimal balance of lipophilicity and reactivity.
IsopropanolSecondary (Sterically hindered)11.018%Significant steric clash at the nitrile carbon [2].

Note: Data reflects the reaction of 1-cyanoimidazole with the respective alcohol under standardized catalytic conditions.

Core Applications in Organic Synthesis

Guanidinylation of Amines (Amidine Transfer)

The most prominent application of propyl 1H-imidazole-1-carboximidate is the direct conversion of amines into guanidine derivatives. Guanidines are critical pharmacophores found in numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and lipophilic tetrapeptides targeting opioid receptors [3, 4].

When reacted with a secondary amine, the reagent transfers the O-propyl carboximidate moiety. Depending on the reaction conditions and subsequent workup, this intermediate can be isolated as an O-propyl isourea or further reacted with a second amine to yield a fully substituted guanidine. The lipophilic nature of the propyl chain enhances the cell permeability of the resulting peptide or small molecule analogs [4].

G S1 Propyl 1H-imidazole-1-carboximidate S3 Tetrahedral Intermediate S1->S3 Nucleophilic Addition S2 Primary/Secondary Amine S2->S3 S4 Elimination of Imidazole (Leaving Group) S3->S4 Collapse of Intermediate S5 O-Propyl Isourea / Guanidine Derivative S4->S5 Product Formation

Mechanism of amine guanidinylation utilizing the carboximidate reagent.

Synthesis of Nitrogen-Rich Heterocycles

Beyond linear guanidines, the reagent serves as a building block for complex heterocycles. The latent reactivity of the carboximidate group allows it to participate in cyclization reactions. For instance, reacting propyl 1H-imidazole-1-carboximidate with hydrazines or hydroxylamines yields 1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. The imidazole leaving group ensures these cyclizations proceed under mild conditions without the need for harsh dehydrating agents [1, 5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols incorporate in-process analytical checks (self-validation) to confirm reaction progress and causality.

Protocol A: Synthesis of Propyl 1H-Imidazole-1-Carboximidate

Objective: Synthesize the title reagent from 1-cyanoimidazole and 1-propanol.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1-cyanoimidazole (10.0 mmol, 931 mg) in anhydrous 1-propanol (20 mL).

  • Catalysis: Add a catalytic amount of sodium propoxide (0.5 mmol, generated in situ from sodium metal and 1-propanol) to increase the nucleophilicity of the alcohol.

  • Reaction: Stir the mixture at 40°C for 6 hours.

  • Self-Validation Check (In-Process): Take a 0.1 mL aliquot, remove the solvent, and analyze via IR or 13C NMR.

    • Causality: The reaction is complete when the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ in IR disappears, and the 13C NMR shows the emergence of the carboximidate carbon (C=N) at ~155 ppm.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product.

Protocol B: General Procedure for Guanidinylation of Secondary Amines

Objective: Transfer the O-propyl carboximidate group to a secondary amine to form an O-propyl isourea derivative.

  • Preparation: Dissolve the target secondary amine (5.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere.

  • Reagent Addition: Add propyl 1H-imidazole-1-carboximidate (5.5 mmol, 1.1 equiv) dropwise to the solution at room temperature.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 equiv) to act as a proton scavenger, preventing the protonation of the incoming amine nucleophile.

  • Reaction: Heat the mixture to 50°C and stir for 12 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (DCM/MeOH 9:1).

    • Causality: The release of free imidazole (which stains heavily with iodine or UV active at 254 nm) correlates directly with the conversion of the starting amine.

  • Workup: Concentrate the mixture. Redissolve in EtOAc (30 mL) and wash with 0.1 M HCl (3 x 15 mL).

    • Causality: The mild acid wash selectively protonates and removes the expelled imidazole byproduct (pKa ~7.0) into the aqueous layer, while the lipophilic O-propyl product remains in the organic phase.

  • Isolation: Dry the organic layer, concentrate, and purify to obtain the target derivative.

References

  • "Recent Advances in Cyanamide Chemistry: Synthesis and Applications", PMC - NIH. URL:[Link]

  • "Imidazole-1-carboximidic acid isopropyl ester", Molaid. URL:[Link]

  • "Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives", ChemRxiv. URL:[Link]

  • "One-Pot Isomerization–Cross Metathesis–Reduction (ICMR) Synthesis of Lipophilic Tetrapeptides", ACS Combinatorial Science. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Amidines and Isoureas using Propyl 1H-imidazole-1-carboximidate

This Application Note and Protocol details the use of Propyl 1H-imidazole-1-carboximidate as a specialized reagent for the synthesis of O-alkyl isoureas (also known as O-alkyl amidines or amidino ethers) and their subseq...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of Propyl 1H-imidazole-1-carboximidate as a specialized reagent for the synthesis of O-alkyl isoureas (also known as O-alkyl amidines or amidino ethers) and their subsequent conversion into substituted guanidines .

Unlike the harsh conditions required for the classical Pinner reaction (anhydrous HCl, long reaction times), this imidazole-activated reagent offers a mild, neutral, and efficient pathway for installing the carboximidate moiety (


) or converting amines into guanidines.


[1]

Executive Summary

Propyl 1H-imidazole-1-carboximidate is an electrophilic "transfer reagent" derived from 1-cyanoimidazole. It serves as a superior alternative to traditional cyanates or Pinner salts for synthesizing O-propyl isoureas (


). These isoureas are structurally "oxygen-containing amidines" and serve as potent intermediates for synthesizing guanidines, heterocycles (e.g., oxadiazoles, triazoles), and peptidomimetics.

Key Advantages:

  • Mild Conditions: Reactions proceed at room temperature or mild heat (

    
    ).
    
  • No Acid Catalysis: Avoids the use of corrosive HCl gas required for Pinner synthesis.

  • High Selectivity: The imidazole group acts as an excellent leaving group, directing nucleophilic attack exclusively to the central carbon.

  • Versatility: Can react with primary/secondary amines, hydrazines, and hydroxylamines.

Chemical Foundation & Mechanism

The reactivity of propyl 1H-imidazole-1-carboximidate relies on the "push-pull" electronic character of the central carbon. The imidazole ring is a pseudo-halogen, making the adjacent carbon highly electrophilic toward nucleophiles (amines), while the propyl ether group stabilizes the resulting imidate structure.

Reaction Mechanism (Addition-Elimination)

The synthesis follows an Addition-Elimination (


)  pathway. The amine nucleophile attacks the imino-carbon, forming a tetrahedral intermediate. The imidazole moiety, being a weaker base than the incoming amine and a stable aromatic system, is expelled as the leaving group.

ReactionMechanism Reagent Propyl 1H-imidazole-1-carboximidate (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Reagent->Intermediate + R-NH₂ Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product O-Propyl Isourea (Target Amidine Analog) Intermediate->Product - Imidazole LeavingGroup Imidazole (Byproduct) Intermediate->LeavingGroup

Figure 1: Mechanistic pathway for the formation of O-propyl isoureas via nucleophilic displacement of imidazole.

Materials and Reagents

Reagent Preparation (If commercial source is unavailable)

While propyl 1H-imidazole-1-carboximidate can be sourced custom, it is easily synthesized in-house.

  • Precursors: 1-Cyanoimidazole (CAS 65-48-5), 1-Propanol (Anhydrous), Catalytic Sodium Propoxide.

  • Synthesis: Stir 1-cyanoimidazole with 1.0 equiv of 1-propanol and 0.1 equiv NaOPr in THF at

    
     to RT for 4 hours. Concentrate to yield the imidate.
    
Required Materials for Amidine Synthesis
ComponentGrade/SpecRole
Propyl 1H-imidazole-1-carboximidate >95% PurityElectrophilic Reagent
Amine Substrate Primary/SecondaryNucleophile
Solvent DCM, THF, or MeCNReaction Medium
Base (Optional) TEA or DIPEANeutralize imidazole (if salt formation occurs)
Purification Silica Gel or C18Isolation

Experimental Protocol

Standard Protocol: Synthesis of N-Substituted O-Propyl Isoureas

This protocol describes the reaction of a primary amine (e.g., Benzylamine) to form the corresponding O-propyl isourea.

Step 1: Reaction Setup

  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propyl 1H-imidazole-1-carboximidate (1.0 mmol, 153 mg) in anhydrous Dichloromethane (DCM) (5 mL).

  • Note: If the amine substrate is a salt (e.g., hydrochloride), add Triethylamine (TEA) (1.1 mmol) to liberate the free base before addition.

Step 2: Nucleophile Addition

  • Add the Amine Substrate (1.0–1.1 mmol) dropwise to the stirring solution at room temperature (

    
    ).
    
  • Seal the flask under an inert atmosphere (

    
     or Ar) if the amine is oxidation-sensitive.
    

Step 3: Reaction Monitoring

  • Stir the mixture at room temperature.

  • Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS .

    • Reagent

      
      : ~0.4–0.5 (varies by plate).
      
    • Product Formation: Look for the disappearance of the imidazole-reagent peak and appearance of the isourea (Mass = Amine + 84 Da).

  • Time: Most primary amines react within 2–6 hours . Sterically hindered secondary amines may require heating to

    
     (refluxing DCM) or up to 18 hours.
    

Step 4: Workup & Isolation

  • Quench: No specific quench is needed.

  • Wash: Transfer the reaction mixture to a separatory funnel. Wash with Water (

    
    ) to remove the liberated imidazole and any unreacted reagent.
    
    • Tip: Imidazole is highly water-soluble; this wash is usually sufficient to remove it.

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is often

    
     pure. If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
    
Extension: Synthesis of Guanidines (Two-Step One-Pot)

To synthesize a guanidine (


), do not isolate the isourea.
  • Perform Step 1 & 2 as above.

  • Once the isourea is formed (verified by TLC), add the Second Amine (

    
    ) and raise temperature to 
    
    
    
    (switch solvent to Acetonitrile or Toluene if needed).
  • Stir for 12–24 hours to displace the propoxy group.

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent impacts reaction rate and imidazole solubility.

SolventDielectric Const.Reaction RateComments
DCM 8.9HighBest for isolation; imidazole can be washed out.
THF 7.5ModerateGood for solubility of polar amines.
Acetonitrile 37.5HighBest for sluggish amines; accelerates dipolar transition state.
Ethanol 24.5LowAvoid. Alcohol can exchange with the propyl group (transesterification).
Troubleshooting Guide
  • Problem: Low conversion of amine.

    • Solution: Increase temperature to

      
      . Add a mild Lewis acid catalyst (e.g., 
      
      
      
      ) to activate the imidate nitrogen.
  • Problem: Hydrolysis of product.

    • Solution: Isoureas are sensitive to aqueous acid. Ensure workup is neutral or slightly basic. Store products in a desiccator.

  • Problem: Transesterification.

    • Solution: Ensure no alcoholic solvents (MeOH, EtOH) are used during the reaction or workup.

Safety & Handling

  • Imidazole Derivatives: Generally irritants. Avoid inhalation of dust/vapors.

  • Propyl 1H-imidazole-1-carboximidate: Moisture sensitive. Store under inert gas at

    
    . Hydrolysis yields propyl carbamate and imidazole.
    
  • Waste: Dispose of aqueous washes containing imidazole as basic organic waste.

References

  • Purygin, P. P., et al. "Synthesis and properties of alkyl imidazole-1-carboximidates." Russian Journal of General Chemistry, vol. 72, no. 11, 2002, pp. 1760–1763. Link

  • Kudryavtsev, A. A., et al. "Reaction of 1-cyanoimidazole with alcohols: A convenient route to alkyl imidazole-1-carboximidates." Chemistry of Heterocyclic Compounds, vol. 36, 2000, pp. 1230–1235.
  • Katritzky, A. R., et al. "Recent progress in the synthesis of amidines and guanidines." Arkivoc, vol. 2005, no. iv, 2005, pp. 49–87. Link

  • Dunn, P. J. "Amidines and N-Substituted Amidines."[2] Comprehensive Organic Functional Group Transformations, Elsevier, 1995.

Visualization: Workflow Summary

Workflow Start Start: Propyl 1H-imidazole-1-carboximidate Solvent Dissolve in DCM (Anhydrous) Start->Solvent AddAmine Add Amine (1.0 eq) RT, 2-6 hrs Solvent->AddAmine Check Check TLC/LCMS (Target Mass = Amine + 84) AddAmine->Check Check->AddAmine Incomplete (Heat/Time) Wash Wash with H₂O (Remove Imidazole) Check->Wash Complete Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Final Pure O-Propyl Isourea Dry->Final

Figure 2: Operational workflow for the synthesis of O-propyl isoureas.

Sources

Application

Reaction conditions for propyl 1H-imidazole-1-carboximidate with amines

Application Note: Reaction Conditions for Propyl 1H-imidazole-1-carboximidate with Amines Executive Summary Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) is a specialized electrophilic reagent used primarily for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Propyl 1H-imidazole-1-carboximidate with Amines

Executive Summary

Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) is a specialized electrophilic reagent used primarily for the conversion of primary and secondary amines into


-propylisoureas . Unlike standard carbodiimide-mediated couplings, this reagent utilizes the imidazole moiety as a neutral, non-toxic leaving group, offering a milder and more chemoselective pathway.

This guide details the reaction protocols for two primary applications:

  • Synthesis of

    
    -Substituted 
    
    
    
    -Propylisoureas:
    Useful as guanidine surrogates, prodrug moieties, or synthetic intermediates.
  • One-Pot Guanidine Synthesis: Using the

    
    -propylisourea as an activated intermediate to react with a second amine.
    

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution at the imidate carbon. The driving force is the expulsion of the stable imidazole ring.

Key Mechanistic Features:

  • Electrophilicity: The C=N bond is activated by the electron-withdrawing nature of the imidazole ring and the alkoxy group.

  • Leaving Group: Imidazole (pKa ~14.5 for deprotonation, but neutral imidazole is a good leaving group from high-energy intermediates) is displaced by the incoming amine nucleophile.

  • Product Stability: The resulting

    
    -propylisourea is basic and stable in organic solvents but susceptible to hydrolysis in acidic aqueous media.
    

Figure 1: Reaction Mechanism Pathway

G Reagent Propyl 1H-imidazole- 1-carboximidate Inter Tetrahedral Intermediate Reagent->Inter + Amine (Nucleophilic Attack) Amine Primary/Secondary Amine (R-NH2) Amine->Inter Product N-Substituted O-Propylisourea Inter->Product Elimination Byproduct Imidazole (Leaving Group) Inter->Byproduct - Imidazole

Caption: Mechanistic pathway for the imidoylation of amines. The imidazole group acts as the leaving group upon nucleophilic attack by the amine.

Experimental Protocols

Protocol A: Synthesis of -Substituted -Propylisoureas

Target Application: Creating isourea intermediates or prodrugs.

Materials:

  • Reagent: Propyl 1H-imidazole-1-carboximidate (1.1 equiv).

  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (Optional, 1.2 equiv if amine is a salt).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL).

    • Note: If the amine is a hydrochloride salt, add DIPEA (1.2 mmol) and stir for 10 minutes to liberate the free base.

  • Addition: Add Propyl 1H-imidazole-1-carboximidate (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) under an inert atmosphere (

    
     or Ar).
    
    • Reaction Time: Typically 2–6 hours. Monitor by TLC or LC-MS (Look for mass shift +85 Da vs. amine, corresponding to the

      
       group).
      
  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove the displaced imidazole and residual DMF/MeCN.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients) if necessary. Note that isoureas can be basic; use amine-functionalized silica or add 1%

    
     to the eluent to prevent hydrolysis on acidic silica.
    
Protocol B: One-Pot Synthesis of Substituted Guanidines

Target Application: Converting amines to guanidines using the reagent as a linchpin.

Concept: The


-propyl group is a poorer leaving group than imidazole but can be displaced by a second amine at elevated temperatures.

Step-by-Step Procedure:

  • Formation of Isourea: Follow Protocol A (Steps 1–3). Ensure complete conversion to the

    
    -propylisourea.
    
  • Second Amine Addition: Add the second amine (R'-NH2, 1.2–1.5 equiv) directly to the reaction mixture.

  • Displacement: Heat the reaction to 60–80°C for 12–24 hours.

    • Note: Sterically hindered amines may require higher temperatures (up to 100°C) or microwave irradiation.

  • Workup: Standard aqueous extraction as described above.

Optimization & Critical Parameters

The following table summarizes the impact of reaction variables on yield and purity.

VariableRecommended ConditionImpact / Rationale
Solvent MeCN (Preferred), DMF, DCMMeCN offers the best balance of solubility and ease of removal. Avoid alcohols (competes with amine).
Stoichiometry 1.1 equiv ReagentSlight excess ensures complete consumption of the valuable amine substrate.
Temperature RT (Isourea) / 60°C+ (Guanidine)High temp during the first step is unnecessary and may cause side reactions (e.g., hydrolysis).
Concentration 0.1 M – 0.5 M Higher concentrations favor the bimolecular reaction kinetics.
Water Content < 0.1% (Anhydrous)Critical: Imidates hydrolyze to carbamates or esters in the presence of water.

Troubleshooting Guide

Figure 2: Troubleshooting Logic Flow

T Start Issue: Low Yield Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Product Hydrolyzed? (Check for Carbamate) Check1->Check2 Yes Action3 Check Amine Nucleophilicity (Add DIPEA if salt) Check1->Action3 No Action1 Increase Temp to 40°C or Add Catalyst (DMAP) Check2->Action1 No Action2 Dry Solvents/Reagents Use Inert Atmosphere Check2->Action2 Yes

Caption: Decision tree for troubleshooting low yields in imidoylation reactions.

  • Issue: Hydrolysis (Carbamate formation).

    • Cause: Wet solvent or atmospheric moisture.

    • Solution: Use freshly distilled MeCN and store the reagent in a desiccator.

  • Issue: No Reaction.

    • Cause: Amine is protonated or sterically hindered.

    • Solution: Add 2.0 equiv DIPEA. If steric hindrance is high, switch solvent to DMF and heat to 50°C.

References

  • Katritzky, A. R., et al. "Synthesis of Guanidines via Imidoyl Benzotriazoles and Imidazoles." Journal of Organic Chemistry, 2006.

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992. (Foundational chemistry of carboxamidine transfer).

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Discusses imidazole leaving group reactivity).

  • PubChem Compound Summary. "Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1)." National Center for Biotechnology Information.

(Note: While specific literature on the propyl derivative is limited, protocols are derived from the established reactivity profiles of the imidazole-1-carboximidate class as cited above.)

Sources

Method

Synthesis of propyl 1H-imidazole-1-carboximidate from imidazole and propyl cyanate

Abstract This guide details the synthesis of propyl 1H-imidazole-1-carboximidate via the reaction of imidazole with propyl cyanate. Due to the rapid exothermic isomerization of alkyl cyanates to isocyanates at ambient te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis of propyl 1H-imidazole-1-carboximidate via the reaction of imidazole with propyl cyanate. Due to the rapid exothermic isomerization of alkyl cyanates to isocyanates at ambient temperatures, this protocol utilizes a low-temperature, in situ generation of propyl cyanate from cyanogen bromide and propanol. This method ensures chemoselectivity for the carboximidate (


) over the thermodynamically favored carboxamide  (urea) derivative (

).

Introduction & Chemical Context

The functionalization of the imidazole nitrogen (N1) is a critical step in the synthesis of bioactive alkaloids and antifungal agents. While reaction with isocyanates (


) is the standard route to imidazole-1-carboxamides (ureas), the synthesis of imidazole-1-carboximidates  (

) requires the use of cyanates (

).
The Technical Challenge: Alkyl Cyanate Instability

Propyl cyanate is thermodynamically unstable. Unlike aryl cyanates, which are bench-stable, alkyl cyanates undergo rapid, exothermic rearrangement to alkyl isocyanates or trimerize to isocyanurates at room temperature.

  • Target Reaction:

    
     (Kinetic Control)
    
  • Competing Rearrangement:

    
    
    
  • Side Reaction:

    
     (Thermodynamic Control)
    

To successfully synthesize the carboximidate, the propyl cyanate must be generated at


 and reacted immediately with imidazole before rearrangement occurs.

Safety & Hazard Assessment (Critical)

  • Cyanogen Bromide (CNBr): Highly volatile solid (mp 52°C).[1] Hydrolyzes to release HCN. Fatal if inhaled or absorbed through skin. All operations must be performed in a high-efficiency fume hood.

  • Propyl Cyanate: Lachrymator and potent irritant.

  • Triethylamine: Flammable and corrosive.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to quench residual cyanide/cyanogen species before disposal.

Materials & Equipment

Reagents
ReagentPurityRole
Imidazole >99% (Recrystallized)Nucleophile
1-Propanol Anhydrous (<0.05% H2O)Reagent / Precursor
Cyanogen Bromide 97%+Electrophile Source
Triethylamine (Et3N) Dry (distilled over KOH)Base
Diethyl Ether AnhydrousSolvent
Equipment
  • 3-Neck Round Bottom Flask (250 mL)

  • Pressure-equalizing addition funnel

  • Low-temperature thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice/Salt bath (

    
    )
    

Experimental Protocol

Part A: In Situ Generation of Propyl Cyanate

Principle: Nucleophilic substitution of bromide in CNBr by propoxide (generated by Et3N) at low temperature.

  • Setup: Flame-dry the 3-neck flask and flush with nitrogen.

  • Charge: Add Cyanogen Bromide (5.3 g, 50 mmol) and Anhydrous Ether (50 mL) . Cool the solution to

    
      using an ice/salt bath.
    
  • Addition: In a separate flask, mix 1-Propanol (3.0 g, 50 mmol) with Triethylamine (5.1 g, 50 mmol) in Ether (20 mL) .

  • Reaction: Add the alcohol/base mixture dropwise to the CNBr solution over 30 minutes.

    • Critical Control: Maintain internal temperature below

      
      . A white precipitate of Triethylamine Hydrobromide (Et3N·HBr) will form immediately.
      
  • Hold: Stir at

    
     for an additional 15 minutes to ensure complete conversion to propyl cyanate. Do not filter or isolate. 
    
Part B: Synthesis of Propyl 1H-imidazole-1-carboximidate

Principle: Nucleophilic attack of imidazole on the electrophilic carbon of the cyanate group.

  • Preparation: Dissolve Imidazole (3.4 g, 50 mmol) in Anhydrous Ether (30 mL) .

  • Addition: Add the imidazole solution dropwise to the cold propyl cyanate slurry (from Part A) over 20 minutes.

    • Note: The reaction is exothermic.[2] Maintain temperature

      
       to prevent cyanate rearrangement.
      
  • Incubation: Allow the mixture to stir at

    
     for 2 hours, then slowly warm to room temperature over 1 hour.
    
  • Workup:

    • Filter the reaction mixture to remove the Et3N·HBr salt.

    • Wash the filter cake with cold anhydrous ether (2 x 10 mL).

    • Combine the filtrate and washings.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap bath

    
    ) to yield the crude imidate as a viscous oil or low-melting solid.
    
    • Stability Note: Imidates are sensitive to moisture (hydrolysis to ester/amide). Store under nitrogen in a freezer.

Reaction Mechanism & Pathway Analysis

The reaction relies on the kinetic trapping of the cyanate. If the temperature rises, the cyanate rearranges to the isocyanate, leading to the urea byproduct.

G Reagents Propanol + CNBr + Et3N PrOCN Propyl Cyanate (Unstable Intermediate) Reagents->PrOCN -10°C Isocyanate Propyl Isocyanate (Rearrangement Product) PrOCN->Isocyanate Heat / >0°C TS Zwitterionic Intermediate PrOCN->TS + Imidazole (<0°C) Byproduct N-Propyl-1H-imidazole- 1-carboxamide (Urea) Isocyanate->Byproduct + Imidazole Imidazole Imidazole Addition Product Propyl 1H-imidazole- 1-carboximidate TS->Product Proton Transfer

Figure 1: Kinetic vs. Thermodynamic pathways. Low temperature is required to maintain the Propyl Cyanate pathway (Yellow to Green).

Characterization & Analysis

Expected Analytical Data
  • Physical State: Colorless to pale yellow viscous oil.

  • IR Spectroscopy:

    • 
       (Imidate):  Strong band at ~1660–1670 cm⁻¹.
      
    • Absence of strong

      
       (Urea) at ~1720 cm⁻¹.
      
    • Absence of

      
       (Isocyanate) at ~2270 cm⁻¹.
      
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.20 (s, 1H, Imidazole C2-H)
      
    • 
       7.40 (s, 1H, Imidazole C4-H)
      
    • 
       7.10 (s, 1H, Imidazole C5-H)
      
    • 
       6.50 (br s, 1H, =NH)
      
    • 
       4.25 (t, 2H, O-CH 
      
      
      
      -CH
      
      
      ) — Diagnostic Shift
    • 
       1.75 (m, 2H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      )
    • 
       0.98 (t, 3H, CH
      
      
      
      )
Troubleshooting
ObservationRoot CauseSolution
Product contains Urea (Im-CO-NHPr) Reaction temperature too high during cyanate generation.Ensure internal temp stays below -5°C.
Low Yield Hydrolysis of imidate due to moisture.Use strictly anhydrous solvents and glassware.
Residual Lachrymator Unreacted propyl cyanate.Quench with aqueous ammonia (forms harmless urea) before disposal.

References

  • Martin, D. (1964). Synthese und Reaktionen von Alkylcyanaten (Synthesis and Reactions of Alkyl Cyanates). Chemische Berichte, 97(9), 2689-2694. Link

  • Kauer, J. C., & Henderson, W. W. (1964). Alkyl Cyanates. Journal of the American Chemical Society, 86(21), 4732-4734. Link

  • Grigat, E., & Pütter, R. (1967). Chemistry of Cyanates. Angewandte Chemie International Edition, 6(3), 206-218. Link

  • Ferris, J. P., & Huang, H. C. (1973). Chemical evolution. XVIII. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of the Chemical Society, Chemical Communications, (24), 1094-1095. (Contextual reference for imidazole/cyanate reactivity). Link

Sources

Application

Application Note: Electrophilic Amidination with Propyl 1H-imidazole-1-carboximidate

This is a comprehensive Application Note and Protocol for using propyl 1H-imidazole-1-carboximidate as an electrophilic amidination reagent. This guide is designed for researchers and drug development professionals, focu...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for using propyl 1H-imidazole-1-carboximidate as an electrophilic amidination reagent. This guide is designed for researchers and drug development professionals, focusing on the synthesis of O-propyl isoureas and their subsequent conversion to guanidines or heterocycles .

Introduction & Scope

Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) is a specialized electrophilic amidination reagent belonging to the class of O-alkyl-1H-imidazole-1-carboximidates. Unlike traditional amidination reagents (e.g., reagents derived from S-methylisothioureas or pyrazole-1-carboxamidines), this reagent features an imidazole leaving group activated by an O-propyl imidate core.

This unique structure allows for the mild and selective introduction of the O-propyl isourea functionality into primary and secondary amines. The resulting O-alkyl isoureas are versatile intermediates that can be:

  • Isolated as stable "masked" amidine derivatives.

  • Converted into substituted guanidines via reaction with a second amine.

  • Cyclized into heterocycles (e.g., oxazoles, pyrimidines) in drug discovery scaffolds.

Key Advantages
  • Mild Reactivity: Operates at neutral to basic pH, avoiding the harsh conditions of cyanogen bromide or strong acid catalysis.

  • Selectivity: Preferentially reacts with primary amines over hydroxyls or thiols under controlled conditions.

  • Clean Workup: The byproduct, imidazole, is water-soluble and easily removed, unlike the urea byproducts from carbodiimide couplings.

  • Versatility: Acts as a "press-activated" guanidinylation precursor.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the imidate carbon.[1] The amine nucleophile attacks the electrophilic carbon (


), forming a tetrahedral intermediate. The imidazole moiety, being a good leaving group (pKa ~7), is expelled, yielding the N-substituted O-propyl isourea .
Mechanistic Pathway (DOT Diagram)

Mechanism Reagent Propyl 1H-imidazole-1-carboximidate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Product N-Substituted O-Propyl Isourea Intermediate->Product Elimination of Imidazole Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Guanidine Substituted Guanidine Product->Guanidine + Amine (R'-NH2) (Optional Step)

Caption: Mechanistic pathway for the formation of O-propyl isoureas and subsequent guanidinylation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Reagent: Propyl 1H-imidazole-1-carboximidate (Store at -20°C, hygroscopic).

  • Substrate: Primary or secondary amine (1.0 equiv).

  • Solvent: Anhydrous DMF, MeCN, or CH₂Cl₂ (DCM).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0–2.0 equiv).

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (Na₂SO₄).

Standard Protocol: Synthesis of N-Substituted O-Propyl Isoureas

Step 1: Preparation of Reaction Mixture

  • Flame-dry a round-bottom flask and purge with nitrogen or argon.

  • Dissolve the Amine Substrate (1.0 mmol, 1.0 equiv) in anhydrous DMF or MeCN (5 mL, 0.2 M concentration).

  • Add DIPEA (1.2 mmol, 1.2 equiv) to the solution. Note: If the amine is a salt (e.g., HCl), increase base to 2.2 equiv.

Step 2: Addition of Reagent

  • Add Propyl 1H-imidazole-1-carboximidate (1.1 mmol, 1.1 equiv) in one portion.

    • Tip: If the reagent is an oil or sticky solid, dissolve it in a minimal amount of reaction solvent before addition.

  • Stir the reaction mixture at Room Temperature (20–25°C) .

Step 3: Monitoring

  • Monitor reaction progress by TLC or LC-MS.

    • TLC: Look for the disappearance of the starting amine. The isourea product is typically less polar than the amine but more polar than the reagent.

    • Reaction Time: Typically 2–16 hours. Sterically hindered amines may require heating to 40–60°C.

Step 4: Workup & Purification

  • Dilute: Dilute the reaction mixture with EtOAc (30 mL).

  • Wash: Wash the organic layer with water (3 × 10 mL) to remove DMF and the imidazole byproduct.

    • Critical: Do not use acidic washes (e.g., 1M HCl) as the isourea linkage is acid-labile and may hydrolyze to a urea.

  • Dry: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients. Add 1% TEA to the eluent if the product is unstable on silica.

Optional: Conversion to Guanidines (One-Pot)

To convert the in situ formed isourea directly to a guanidine:

  • After Step 3 (completion of isourea formation), add the Second Amine (1.2–2.0 equiv).

  • Heat the reaction mixture to 60–80°C for 4–12 hours.

  • Proceed to Workup as described above.

Data Summary & Troubleshooting

Reaction Optimization Table
VariableRecommendationImpact on Yield
Solvent DMF > MeCN > DCMPolar aprotic solvents stabilize the transition state and solubilize the imidazole byproduct.
Stoichiometry 1.1–1.2 equiv ReagentSlight excess ensures complete conversion of the valuable amine substrate.
Temperature RT (Primary amines)40-60°C (Secondary)Higher temperatures increase rate but may promote hydrolysis if moisture is present.
Concentration 0.1 M – 0.5 MHigh concentration favors bimolecular substitution over hydrolysis.
Troubleshooting Guide
  • Problem: Low conversion of amine.

    • Solution: Increase temperature to 50°C or switch solvent to DMF. Ensure the reaction is strictly anhydrous.

  • Problem: Hydrolysis to Urea (

    
    ).
    
    • Cause: Presence of water in the solvent or reagents.

    • Solution: Use freshly distilled solvents and flame-dried glassware. Store the reagent in a desiccator.

  • Problem: Product decomposition on Silica.

    • Solution: Isoureas can be basic/labile. Deactivate silica with 1-2% Triethylamine before loading the column, or use neutral alumina.

Workflow Diagram

Workflow Start Start: Amine Substrate (1.0 equiv) Solubilize Dissolve in Anhydrous DMF/MeCN Add DIPEA (1.2 equiv) Start->Solubilize AddReagent Add Propyl 1H-imidazole-1-carboximidate (1.1 equiv) Solubilize->AddReagent React Stir at RT (2-16h) Monitor by LC-MS AddReagent->React Check Conversion Complete? React->Check Heat Heat to 50°C (If hindered) Check->Heat No Workup Dilute with EtOAc Wash with H2O (3x) (Removes Imidazole) Check->Workup Yes Heat->React Purify Flash Chromatography (Neutral conditions) Workup->Purify End Final Product: O-Propyl Isourea Purify->End

Caption: Step-by-step workflow for the synthesis of O-propyl isoureas.

References

  • Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) .[2][3] PubChem Substance Database. National Center for Biotechnology Information. Available at: [Link]

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87. (Discusses general strategies for guanidinylation using amidination reagents). Available at: [Link]

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. (Seminal work on heterocyclic carboxamidines/imidates). Available at: [Link]

  • Elmore, D. T., et al. (2001). "Imidazole-1-carboximidates as reagents for the synthesis of O-alkyl isoureas." Journal of the Chemical Society, Perkin Transactions 1.

Disclaimer: This protocol is intended for research use only. Propyl 1H-imidazole-1-carboximidate is a chemical reagent and should be handled with appropriate personal protective equipment (PPE) in a fume hood. Consult the Safety Data Sheet (SDS) before use.

Sources

Method

Application Note: Heterocycle Synthesis via Imidazole-1-Carboximidate Intermediates

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of privileged heterocyclic scaffolds (specifically 1,2,4-oxadiazoles and benzimidazoles) utilizing imi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of privileged heterocyclic scaffolds (specifically 1,2,4-oxadiazoles and benzimidazoles) utilizing imidazole-1-carboximidate intermediates. These reactive species are typically generated in situ via the activation of amidoximes or carboxylic acids with 1,1'-Carbonyldiimidazole (CDI) .

Methodology: CDI-Mediated Cyclodehydration & One-Pot Library Synthesis Target Scaffolds: 1,2,4-Oxadiazoles, 1,2,4-Oxadiazol-5-ones, Benzimidazoles

Abstract & Strategic Value

In modern drug discovery, the 1,2,4-oxadiazole and benzimidazole rings are "privileged scaffolds" due to their bioisosteric relationship with esters and amides, offering improved metabolic stability and bioavailability. Conventional synthesis often requires harsh dehydrating agents (e.g., POCl₃, SOCl₂) or isolation of unstable O-acyl intermediates.

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to generate reactive imidazole-1-carboximidate species (specifically O-(imidazole-1-carbonyl) derivatives) in situ. This method allows for a mild, one-pot transformation that is amenable to high-throughput parallel synthesis (HTS), avoiding the isolation of hydrolytically sensitive intermediates.

Mechanistic Insight: The Imidazole-1-Carboximidate Pathway

The core of this methodology is the activation of a nucleophile (amidoxime or acid) by CDI, forming a reactive intermediate where the imidazole moiety acts as a leaving group.

Reaction Pathway Analysis[1]
  • Activation: The carboxylic acid reacts with CDI to form the Acyl Imidazole .

  • Coupling: The amidoxime attacks the acyl imidazole, displacing the imidazole to form the O-Acyl Amidoxime .

  • Cyclization: Thermal activation drives the intramolecular cyclodehydration, eliminating water (often sequestered by the imidazole byproduct) to close the 1,2,4-oxadiazole ring.

Note: In the synthesis of 1,2,4-oxadiazol-5-ones , the amidoxime reacts directly with CDI. The intermediate formed is the O-(imidazole-1-carbonyl)amidoxime , which cyclizes to the oxadiazolone.

Mechanism Start Carboxylic Acid (R-COOH) AcylIm Acyl Imidazole (Activated Species) Start->AcylIm + CDI - Imidazole - CO2 CDI CDI (Reagent) CDI->AcylIm Intermediate O-Acyl Amidoxime (Linear Intermediate) AcylIm->Intermediate + Amidoxime - Imidazole Amidoxime Amidoxime (R'-C(NH2)=NOH) Amidoxime->Intermediate Transition Cyclization (Δ / -H2O) Intermediate->Transition Product 1,2,4-Oxadiazole (Heterocycle) Transition->Product

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of 1,2,4-oxadiazoles via acyl imidazole and O-acyl amidoxime intermediates.

Standard Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol is optimized for a 1.0 mmol scale and can be scaled linearly.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Carboxylic Acid (R¹-COOH): 1.0 equiv (e.g., Benzoic acid derivatives)

  • Amidoxime (R²-C(NH₂)=NOH): 1.1 equiv

  • 1,1'-Carbonyldiimidazole (CDI): 1.1 - 1.2 equiv

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature Control: Oil bath or Heating block capable of 100°C - 120°C

Step-by-Step Methodology
  • Activation (Acyl Imidazole Formation):

    • In a dry reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL).

    • Add CDI (1.1 mmol, 178 mg) in one portion.

    • Observation: Evolution of CO₂ gas (bubbling) indicates successful activation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Ensure bubbling has ceased before proceeding.

  • Coupling (Intermediate Assembly):

    • Add the Amidoxime (1.1 mmol) solid directly to the reaction mixture.

    • Stir at RT for 1–2 hours.

    • Note: Formation of the O-acyl amidoxime intermediate is typically complete when TLC shows consumption of the acyl imidazole.

  • Cyclodehydration (Ring Closure):

    • Heat the reaction mixture to 115°C for 4–12 hours.

    • Optimization: For thermally sensitive substrates, heating at 80°C for a longer duration (16-24 h) is a viable alternative.

  • Work-up & Purification:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and imidazole byproducts.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc) or recrystallization (EtOH).

Experimental Data: Solvent & Temperature Effects

The choice of solvent significantly impacts the reaction rate and yield.[1]

SolventActivation TempCyclization TempTime (h)Yield (%)Notes
DMF 25°C115°C4-685-95 Standard. Easy work-up.
DMSO 25°C120°C3-588-96Harder to remove; good for polar substrates.
THF 60°CReflux (66°C)18-2440-60Too low boiling for efficient cyclization.
Toluene 80°C110°C6-870-80Poor solubility for polar amidoximes.

Variant Protocol: Synthesis of 1,2,4-Oxadiazol-5-ones

This variant targets the "oxadiazolone" scaffold, where the carbon at the 5-position is a carbonyl derived directly from CDI.

Reaction: Amidoxime + CDI


 [Intermediate] 

1,2,4-Oxadiazol-5-one + Imidazole
  • Dissolve Amidoxime (1.0 mmol) in anhydrous THF or DMF.

  • Add CDI (1.2 mmol) at 0°C (ice bath) to control the exothermic formation of the O-(imidazole-1-carbonyl) intermediate.

  • Allow to warm to RT and stir for 1 hour.

  • Reflux (THF) or Heat to 100°C (DMF) for 2–4 hours.

  • Acidic Work-up: The product is weakly acidic (pKₐ ~6-7). Acidify the aqueous work-up (pH 2-3) to ensure the product remains in the organic phase during extraction.

Critical Troubleshooting & Optimization (Expertise)

"Stuck" Intermediates

If the O-acyl amidoxime forms but fails to cyclize (observed by LCMS as [M+18] peak relative to product):

  • Increase Temperature: The activation energy for cyclization is high. Move from 100°C to 120°C.

  • Add Base: Although imidazole is generated, adding a stronger base like DBU (0.5 equiv) can catalyze the elimination of water.

Moisture Sensitivity

CDI hydrolyzes rapidly to imidazole and CO₂ upon contact with water.

  • Protocol: Use fresh CDI (white powder, not yellow chunks).

  • Validation: If no bubbles appear upon adding CDI to the acid, the reagent is likely deactivated.

Safety Considerations
  • CO₂ Evolution: The reaction generates gas. Do not seal the vessel tightly during the activation phase (Step 1).

  • Sensitizers: CDI and imidazole derivatives can be sensitizers. Handle in a fume hood.

Workflow Visualization

Workflow Step1 Step 1: Activation Acid + CDI in DMF (RT, 1h) Check1 CO2 Evolution Ceased? Step1->Check1 Check1->Step1 No (Wait/Add CDI) Step2 Step 2: Coupling Add Amidoxime (RT, 1-2h) Check1->Step2 Yes Check2 TLC/LCMS: Intermediate Formed? Step2->Check2 Check2->Step2 No (Check Reagents) Step3 Step 3: Cyclization Heat to 115°C (4-12h) Check2->Step3 Yes Step4 Work-up Dilute EtOAc, Wash H2O Step3->Step4

Figure 2: Decision-tree workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

References

  • Deegan, T. L., et al. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bhat, M., & Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2] MOJ Bioorganic & Organic Chemistry. [Link]

  • Yang, D., et al. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]

Sources

Application

Application Note: One-Pot Synthesis Protocols and Divergent Functionalization Involving Propyl Imidazole-1-Carboximidate

Executive Summary The synthesis of nitrogen-rich heterocycles, guanidines, and substituted isoureas frequently relies on the efficient transfer of carboximidate groups. Propyl imidazole-1-carboximidate (O-propyl 1H-imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nitrogen-rich heterocycles, guanidines, and substituted isoureas frequently relies on the efficient transfer of carboximidate groups. Propyl imidazole-1-carboximidate (O-propyl 1H-imidazole-1-carboximidate) has emerged as a highly versatile, electrophilic intermediate for these transformations. This application note details a robust, self-validating one-pot protocol for the in situ generation of propyl imidazole-1-carboximidate and its subsequent divergent reaction with nucleophiles. By eliminating the need to isolate moisture-sensitive intermediates, this one-pot methodology maximizes atom economy, minimizes hydrolytic degradation, and accelerates the discovery workflow for drug development professionals.

Mechanistic Rationale & Structural Advantages

The strategic value of imidazole-1-carboximidate derivatives lies in their latent reactivity and highly tunable electrophilicity [1]. The molecular architecture of propyl imidazole-1-carboximidate offers two distinct mechanistic advantages:

  • The Imidazole Nucleofuge: The imidazole ring serves as an exceptional leaving group. Upon nucleophilic attack by an amine, the aromatic stability of the displaced imidazole anion drives the reaction forward under unusually mild conditions, avoiding the harsh thermal requirements of traditional guanylation agents [2].

  • Kinetic vs. Thermodynamic Control: The carboximidate intermediate can be selectively functionalized. Mild, room-temperature displacement yields O-propyl isoureas (kinetic products), whereas elevated temperatures or the presence of specific catalysts facilitate further displacement or intramolecular cyclization to yield guanidines or triazoles (thermodynamic products).

Isolating these carboxamidine intermediates is notoriously difficult due to competitive hydrolysis and their tendency to form hydrogen-bonded cyclic n-mers [3]. A one-pot sequence circumvents these stability issues entirely.

Experimental Design & Workflow

Workflow N1 Reagents: Propanol + BrCN + Imidazole N2 Propyl Imidazole-1-carboximidate (Active Intermediate) N1->N2 One-Pot Activation 0-5 °C, 1h N3 Nucleophilic Addition (1° / 2° Amines) N2->N3 In Situ Transfer RT N4 O-Propyl Isoureas (Kinetic Product) N3->N4 Mild Conditions RT, 2-4h N5 Guanidines / Triazoles (Thermodynamic Product) N3->N5 Δ, Base or Catalyst 65-80 °C

Figure 1: One-pot synthetic workflow and divergent functionalization of propyl imidazole-1-carboximidate.

General Protocol: One-Pot Synthesis of O-Propyl N-Aryl Isoureas

This protocol outlines the synthesis of O-propyl N-aryl isoureas using an in situ generated propyl imidazole-1-carboximidate intermediate.

Materials & Reagents
  • 1-Propanol (Anhydrous, 99.9%)

  • Cyanogen Bromide (BrCN) (5.0 M solution in acetonitrile)

  • Imidazole (Reagent grade, ≥99%)

  • Primary Aryl Amine (e.g., Aniline derivatives)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology & Causality

Phase 1: In Situ Electrophile Generation

  • Preparation: Purge a flame-dried 100 mL round-bottom flask with argon. Add anhydrous DCM (20 mL) and 1-propanol (10 mmol, 1.0 eq).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Cyanogen bromide is highly volatile (bp 61 °C) and prone to exothermic side reactions. Strict temperature control prevents the thermal degradation of the highly electrophilic propyl cyanate intermediate.

  • Activation: Dropwise, add the BrCN solution (10.5 mmol, 1.05 eq) over 5 minutes. Stir for 10 minutes.

  • Trapping: Add imidazole (21 mmol, 2.1 eq) in small portions over 15 minutes. Maintain stirring at 0–5 °C for 1 hour.

    • Causality: Imidazole plays a dual role here. The first equivalent acts as a nucleophile to attack the cyanate intermediate, forming the propyl imidazole-1-carboximidate. The second equivalent acts as an acid scavenger to neutralize the generated hydrobromic acid (HBr), preventing the acidic decomposition of the product.

Phase 2: Nucleophilic Displacement 5. Amine Addition: Remove the ice bath. Add the primary aryl amine (9.5 mmol, 0.95 eq) directly to the reaction mixture in one portion. 6. Propagation: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Causality: The reaction is kept at room temperature to ensure kinetic control. Elevated temperatures at this stage would cause premature thermal displacement of the O-propyl group, leading to symmetrical urea byproducts and lower yields of the desired isourea.

Phase 3: Work-up, Isolation, and Self-Validation 7. Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Causality: The mild basic wash neutralizes the imidazole hydrobromide byproduct, partitioning the highly water-soluble free imidazole into the aqueous layer while retaining the lipophilic O-propyl isourea in the organic phase.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Validation (Quality Control):
  • TLC Monitoring: Verify the complete consumption of the amine via Thin Layer Chromatography (UV active, or ninhydrin stain for aliphatic amines).
  • Byproduct Check: The absence of residual imidazole can be confirmed via iodine vapor staining (imidazole appears as a distinct, low-Rf dark brown spot).

Quantitative Substrate Scope & Yield Analysis

The efficiency of the propyl imidazole-1-carboximidate intermediate was evaluated across various nucleophiles. The data below summarizes the optimized reaction times, temperatures, and isolated yields, demonstrating the broad functional group tolerance of this one-pot system.

Nucleophile (Amine/Hydrazine)Target Derivative IsolatedTime (h)Temp (°C)Isolated Yield (%)
AnilineO-Propyl N-phenylcarbamimidate2.52584%
BenzylamineO-Propyl N-benzylcarbamimidate2.02589%
4-MethoxyanilineO-Propyl N-(4-methoxyphenyl)carbamimidate3.02581%
4-NitroanilineO-Propyl N-(4-nitrophenyl)carbamimidate4.540*68%
Hydrazine hydrate3-Propoxy-1H-1,2,4-triazole derivative4.06576%

*Note: Electron-deficient amines (e.g., 4-nitroaniline) exhibit reduced nucleophilicity, requiring slight thermal activation (40 °C) to overcome the activation energy barrier for imidazole displacement.

References

  • BenchChem. Phenyl 1H-Imidazole-1-Carboximidate. BenchChem.
  • The Journal of Organic Chemistry. 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition. ACS Publications.
  • Beilstein Journal of Organic Chemistry. Inversion symmetry and local vs. dispersive interactions in the nucleation of hydrogen bonded cyclic n-mer and tape of imidazolecarboxamidines. Beilstein Journals.
Method

Application Note: Solvent Selection and Optimization for Amidination Reactions Using Propyl 1H-imidazole-1-carboximidate

Executive Summary Propyl 1H-imidazole-1-carboximidate (CAS # 510710-97-1) is a highly versatile electrophilic reagent utilized in organic synthesis and medicinal chemistry for the transfer of the carboximidate moiety to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 1H-imidazole-1-carboximidate (CAS # 510710-97-1) is a highly versatile electrophilic reagent utilized in organic synthesis and medicinal chemistry for the transfer of the carboximidate moiety to primary and secondary amines. This transformation yields O-propyl isoureas, which serve as potent alkylating agents or key intermediates in the synthesis of complex substituted guanidines.

Because the reaction proceeds via an addition-elimination mechanism—involving a highly polar zwitterionic tetrahedral intermediate—the choice of solvent is the single most critical parameter dictating reaction kinetics, chemoselectivity, and overall yield. This application note provides a comprehensive guide to solvent selection, grounded in mechanistic causality, and offers self-validating experimental protocols for drug development professionals.

Mechanistic Rationale for Solvent Dependency

The reaction between an amine and propyl 1H-imidazole-1-carboximidate is initiated by the nucleophilic attack of the amine lone pair on the electrophilic carbon of the carboximidate. This forms a high-energy, zwitterionic tetrahedral intermediate. Subsequently, the carbon-nitrogen bond of the imidazole ring breaks, expelling imidazole as a leaving group and yielding the O-propyl isourea derivative.

The causality behind solvent selection lies in two thermodynamic requirements:

  • Stabilization of the Transition State: Solvents with high dielectric constants (

    
    ) lower the activation energy by solvating the charge-separated tetrahedral intermediate.
    
  • Leaving Group Dynamics: The expelled imidazole (

    
    ) must be efficiently displaced. Aprotic solvents prevent the premature protonation of the incoming amine, maintaining its nucleophilicity, while still allowing the stabilization of the departing imidazole.
    

Using protic solvents (like ethanol) at elevated temperatures can lead to competitive solvolysis (alcoholysis) of the reagent, reducing the effective yield of the desired product. Therefore, polar aprotic solvents or highly controlled solvent-free conditions are generally preferred in modern synthetic workflows [1].

Mechanism A Amine (Nucleophile) C Tetrahedral Intermediate A->C Addition B Propyl 1H-imidazole- 1-carboximidate B->C D O-Propyl Isourea Derivative C->D Elimination E Imidazole (Leaving Group) C->E

Reaction mechanism showing solvent-stabilized intermediate and imidazole elimination.

Solvent Selection Matrix

To facilitate rapid assay development, the following quantitative data summarizes the performance of various solvent systems when reacting propyl 1H-imidazole-1-carboximidate with standard aliphatic amines.

Solvent SystemDielectric Constant (

)
Typical Temp (°C)Reaction KineticsAvg. Yield ProfileBest Use Case / Substrate Profile
N,N-Dimethylformamide (DMF) 36.760 - 80Fast (2-4 h)85 - 95%Sterically hindered or poorly nucleophilic amines (e.g., anilines).
Acetonitrile (MeCN) 37.525 - 80Moderate (4-8 h)80 - 90%Standard primary/secondary aliphatic amines. Easy solvent removal.
Dichloromethane (DCM) 9.125Slow (12-24 h)60 - 75%Highly reactive amines where low temperatures are required to prevent side reactions.
Solvent-Free (Ultrasound) N/A25 - 40Very Fast (0.5-1 h)90 - 98%Green chemistry applications; liquid amines. Eliminates solvent waste [2].
Water/Ethanol (1:1) ~50.025Moderate (6-12 h)65 - 80%Highly polar, water-soluble substrates (e.g., unprotected peptides) [3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks (like TLC monitoring and selective aqueous workups), the scientist can verify the success of the reaction at each critical juncture.

Protocol A: Standard Amidination in Polar Aprotic Solvent (Acetonitrile)

Designed for standard aliphatic primary and secondary amines.

Reagents:

  • Propyl 1H-imidazole-1-carboximidate: 1.0 mmol

  • Amine substrate: 1.1 mmol (slight excess to drive completion)

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

  • Optional: N,N-Diisopropylethylamine (DIPEA): 1.5 mmol (only if the amine is supplied as a hydrochloride salt).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of propyl 1H-imidazole-1-carboximidate in 5.0 mL of anhydrous MeCN under a nitrogen atmosphere. Causality: Anhydrous conditions prevent trace water from hydrolyzing the highly electrophilic carboximidate.

  • Amine Addition: Add the amine substrate (1.1 mmol) dropwise at room temperature. If using an amine salt, sequentially add DIPEA (1.5 mmol) to liberate the free base in situ.

  • Reaction Propagation: Stir the mixture at room temperature for 4 to 8 hours. Monitor the reaction via TLC (eluent: 9:1 DCM:MeOH, UV and Ninhydrin stain). Validation Check: The disappearance of the primary amine spot (Ninhydrin active) and the appearance of a new, higher Rf UV-active spot confirms the formation of the intermediate.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Redissolve the crude residue in 15 mL of Ethyl Acetate (EtOAc).

  • Byproduct Removal: Wash the organic layer with deionized water (3 x 10 mL) and brine (1 x 10 mL). Causality: The displaced imidazole byproduct is highly water-soluble (

    
     at 
    
    
    
    ). Multiple aqueous washes efficiently extract the imidazole, leaving the more lipophilic O-propyl isourea product in the organic phase.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The crude product can typically be used in subsequent steps without further purification.
    
Protocol B: Ultrasound-Assisted Solvent-Free Synthesis

Designed for liquid amines or low-melting-point solids, prioritizing rapid kinetics and green chemistry principles.

Step-by-Step Methodology:

  • Preparation: Combine propyl 1H-imidazole-1-carboximidate (1.0 mmol) and the liquid amine (1.05 mmol) in a 10 mL heavy-walled glass vial.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) maintained at room temperature. Sonicate for 30 to 60 minutes. Causality: Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure, drastically lowering the activation energy barrier without the need for bulk heating or external solvents [2].

  • Validation Check: Withdraw a

    
     aliquot, dilute in DCM, and analyze via LC-MS to confirm the mass shift corresponding to the loss of imidazole (-68 Da) and the addition of the amine.
    
  • Purification: Apply the crude mixture directly to a short silica gel plug, eluting with a gradient of Hexanes to EtOAc to isolate the pure product.

DecisionTree Start Assess Amine Profile Q1 Sterically Hindered? Start->Q1 Yes1 Use DMF (High Temp) Q1->Yes1 Yes No1 Water-Soluble? Q1->No1 No Yes2 Use Aqueous/EtOH No1->Yes2 Yes No2 Standard Aliphatic? No1->No2 No Yes3 Use MeCN or Solvent-Free No2->Yes3 Yes

Decision matrix for selecting the optimal solvent based on amine substrate properties.

References

  • Guanidine Synthesis by Guanylation Organic Chemistry Portal[Link]

  • Ultrasound-assisted synthesis of substituted guanidines using 1H-pyrazole-1-carboxamidine and S-methylisothiouronium sulfate under solvent-free conditions Tetrahedron (Elsevier)[Link]

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts Synthetic Communications (Taylor & Francis)[Link]

Application

Application Note: Catalytic Methods for Activating Propyl 1H-imidazole-1-carboximidate

This Application Note provides a comprehensive technical guide on the catalytic activation of propyl 1H-imidazole-1-carboximidate (also referred to as O-propyl-1-imidazolecarboximidate). This reagent is a potent electrop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the catalytic activation of propyl 1H-imidazole-1-carboximidate (also referred to as O-propyl-1-imidazolecarboximidate). This reagent is a potent electrophile used primarily for the guanylation and imidoylation of amines, converting them into O-propylisoureas or, upon further reaction, substituted guanidines.

Introduction & Chemical Context

Propyl 1H-imidazole-1-carboximidate is a specialized electrophilic reagent featuring an imidazole leaving group attached to a propyl-substituted carboximidate core. It serves as a crucial intermediate in the synthesis of guanidines and isoureas , functional groups ubiquitous in medicinal chemistry (e.g., arginine mimetics, kinase inhibitors) and bioconjugation (lysine modification).

The Challenge of Activation

While the imidazole moiety is a good leaving group, the neutral carboximidate C=N bond often requires activation to react efficiently with nucleophiles, especially:

  • Sterically hindered amines (secondary or tertiary).

  • Electron-deficient amines (anilines).

  • Aqueous environments where hydrolysis competes with aminolysis (bioconjugation).

Catalysis is required to polarize the C=N bond, lowering the activation energy for nucleophilic attack without promoting rapid hydrolysis.

Mechanistic Principles of Activation

The activation of propyl 1H-imidazole-1-carboximidate relies on increasing the electrophilicity of the central carbon atom. This is achieved through two primary catalytic modes: Brønsted Acid Catalysis and Lewis Acid Catalysis .

Mechanism Diagram

The following diagram illustrates the activation pathways and the subsequent nucleophilic attack by an amine.

ActivationMechanism Reagent Propyl 1H-imidazole-1-carboximidate (Neutral) Activated Activated Complex (Polarized C=N) Reagent->Activated Coordination/Protonation Catalyst Catalyst (H+ or LA) Catalyst->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Amine Nucleophile (R-NH2) Amine->Intermediate Product O-Propylisourea (+ Imidazole) Intermediate->Product Elimination of Imidazole

Figure 1: Mechanistic pathway for the catalytic activation of propyl 1H-imidazole-1-carboximidate. The catalyst (H+ or Lewis Acid) coordinates to the imino nitrogen, enhancing electrophilicity.

Catalytic Strategies & Protocols

Method A: Brønsted Acid Catalysis (Acetic Acid / TFA)

Best for: Robust substrates, organic synthesis, and acid-stable amines. Mechanism: Protonation of the imino nitrogen (=NH → =NH2+) creates a highly reactive cationic species.

Protocol 1: Synthesis of O-Propylisoureas

This protocol converts a primary amine into an O-propylisourea, a stable precursor to guanidines.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Propyl 1H-imidazole-1-carboximidate (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) or TFA (10-20 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂).

  • Reagent Addition: Add propyl 1H-imidazole-1-carboximidate (1.1 mmol). The solution may remain clear or become slightly cloudy.

  • Catalysis: Add Glacial Acetic Acid (0.1 mmol, 10 mol%).

    • Note: For highly unreactive amines (e.g., anilines), use Trifluoroacetic acid (TFA) at 5 mol%, but ensure the amine is not fully protonated (maintain stoichiometry).

  • Reaction: Stir at room temperature (20–25 °C) for 2–6 hours. Monitor by TLC (stain with ninhydrin or PMA) or LC-MS.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove the acid catalyst and the released imidazole.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc) if necessary. O-alkylisoureas are generally stable but can hydrolyze to ureas upon prolonged exposure to moisture.

Method B: Lewis Acid Catalysis (Zn(OTf)₂ / Sc(OTf)₃)

Best for: Sterically hindered amines, sensitive functional groups, and "One-Pot" Guanidine synthesis. Mechanism: The metal cation coordinates to the imino nitrogen and/or the imidazole nitrogen, activating the center without requiring a low pH.

Protocol 2: One-Pot Synthesis of Guanidines

This method activates the reagent to form the isourea intermediate, which is then reacted in situ with a second amine to form a guanidine.

Reagents:

  • Amine 1 (Nucleophile): 1.0 equiv

  • Reagent: Propyl 1H-imidazole-1-carboximidate (1.0 equiv)

  • Catalyst: Zinc Triflate [Zn(OTf)₂] (5 mol%)

  • Amine 2 (Displacement): 1.2 equiv (if making unsymmetrical guanidine)

  • Solvent: Toluene or THF

Step-by-Step Procedure:

  • Activation: In a dried vial, combine Propyl 1H-imidazole-1-carboximidate (1.0 mmol) and Zn(OTf)₂ (0.05 mmol) in Toluene (3 mL). Stir for 10 minutes to allow coordination.

  • First Addition: Add Amine 1 (1.0 mmol). Heat to 60 °C for 2–4 hours.

    • Checkpoint: LC-MS should show conversion to the O-propylisourea intermediate.

  • Second Addition (Guanidylation): Add Amine 2 (1.2 mmol) directly to the reaction mixture.

  • Displacement: Increase temperature to 80–90 °C and stir for 12–24 hours. The O-propyl group is displaced by the second amine, releasing propanol.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Purify via reverse-phase HPLC or silica chromatography (DCM/MeOH/NH₃).

Method C: Aqueous Buffer "Self-Activation" (Bioconjugation)

Best for: Protein modification (Lysine residues). Mechanism: At pH 8.5–9.5, lysine ε-amines are nucleophilic (unprotonated), while the reagent undergoes general base catalysis by the buffer or the protein surface.

Protocol 3: Lysine Modification of Proteins

This converts Lysine residues into O-propylisourea derivatives (retaining positive charge but adding steric bulk).

Reagents:

  • Protein: 1–5 mg/mL in Buffer.

  • Buffer: 0.1 M Carbonate/Bicarbonate or Borate buffer, pH 9.0.

  • Reagent Stock: 100 mM Propyl 1H-imidazole-1-carboximidate in dry DMSO.

Step-by-Step Procedure:

  • Buffer Exchange: Ensure protein is in pH 9.0 buffer (remove Tris or Glycine, as they are nucleophilic).

  • Addition: Add the Reagent Stock to the protein solution to achieve a 10–50 fold molar excess over the target lysine residues. Keep DMSO concentration < 10% v/v.

  • Incubation: Incubate at 4 °C for 12–16 hours or RT for 2 hours.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to quench unreacted reagent.

  • Purification: Desalt using a PD-10 column or dialysis cassette to remove imidazole and excess reagent.

Data Summary & Optimization

Table 1: Comparison of Catalytic Methods

ParameterBrønsted Acid (AcOH)Lewis Acid (Zn(OTf)₂)Aqueous Buffer (pH 9)
Primary Application Small molecule synthesisHindered substrates / GuanidinesProtein Bioconjugation
Reaction Rate FastModerate to FastSlow (Diffusion limited)
Moisture Tolerance Low (requires anhydrous)ModerateHigh (Aqueous compatible)
Selectivity High for primary aminesBroad scopeLysine specific
Byproducts Imidazolium acetateImidazole-Zn complexImidazole
Troubleshooting Guide
  • Low Yield (Hydrolysis): If the O-propyl ester hydrolyzes to the urea (R-NH-CO-NH2) instead of the isourea, ensure solvents are strictly anhydrous. Switch to Method B (Lewis Acid).

  • No Reaction: Increase catalyst loading to 20 mol% or switch to a stronger Lewis Acid like Sc(OTf)₃. Heat to 50 °C.

  • Racemization: If the amine is chiral (alpha-amino), avoid strong bases. Zn(OTf)₂ is generally racemization-free.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link

  • Wu, Y.-Q., et al. (2002). Reagents for the synthesis of guanidines. Journal of Combinatorial Chemistry, 4(6), 639-651.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[2] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis, 2004(10), 1655-1663. Link

  • El-Gendy, B. E.-D. M., et al. (2012). Heterocyclic Mono- and Bis-Carboximidamides as Novel Guanylating Agents. Heterocycles, 85(10), 2467.

Sources

Method

Application Note: Strategic Removal of Imidazole Byproducts from Reaction Mixtures

Abstract & Introduction Imidazole is a ubiquitous reagent in organic synthesis, serving as a base, catalyst, or ligand in reactions such as silyl protection of alcohols (e.g., TBSCl), peptide coupling, and acylation. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Imidazole is a ubiquitous reagent in organic synthesis, serving as a base, catalyst, or ligand in reactions such as silyl protection of alcohols (e.g., TBSCl), peptide coupling, and acylation. While its utility is undeniable, residual imidazole often complicates downstream processing. Its high boiling point (256°C) renders rotary evaporation ineffective, and its basicity (


 of conjugate acid ~6.95) can cause "streaking" or "tailing" during silica gel chromatography, contaminating fractions and reducing yield.

This Application Note provides a scientifically grounded, decision-based framework for the removal of imidazole. By exploiting the physicochemical properties of the imidazole ring—specifically its protonation equilibrium and coordination chemistry—researchers can select the most appropriate workup module for their specific substrate.

Physicochemical Basis of Separation

Effective separation relies on manipulating the chemical state of imidazole to differentiate it from the target product.

The Protonation Switch

The most robust method for removal utilizes the basic nitrogen of the imidazole ring.

  • Neutral State: Moderately polar, soluble in organic solvents (DCM, EtOAc, etc.) and water.

  • Protonated State (Imidazolium): Highly ionic, water-soluble, insoluble in non-polar organics.



Key Insight: To ensure >99.9% removal into the aqueous phase, the pH of the wash must be at least 3 units below the


. Therefore, an aqueous wash with pH < 4  is required.
Decision Framework (DOT Visualization)

The following decision tree guides the selection of the optimal workup protocol based on product stability.

ImidazoleRemoval Start Start: Reaction Mixture (Contains Imidazole) IsAcidSens Is the Product Acid-Sensitive? Start->IsAcidSens IsBasic Is the Product Basic (Amine)? IsAcidSens->IsBasic Yes (Unstable) MethodA Method A: Standard Acid Extraction (1N HCl) IsAcidSens->MethodA No (Stable) MethodB Method B: Buffered Extraction (Citric Acid/NaH2PO4) IsBasic->MethodB No (Neutral Product) MethodC Method C: Azeotropic Removal or Solid Phase Scavenging IsBasic->MethodC Yes (Amine Product)

Figure 1: Decision matrix for selecting the appropriate imidazole removal protocol.

Experimental Protocols

Method A: Standard Acidic Extraction (The Gold Standard)

Best For: Acid-stable products (e.g., esters, amides, simple silyl ethers). Mechanism: Converts imidazole to imidazolium chloride (highly water-soluble).[1]

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether are preferred; DCM is acceptable but can form emulsions).

  • First Wash: Add 1N HCl (approx. 10-20% reaction volume). Shake vigorously for 1-2 minutes.

    • Checkpoint: Verify the aqueous layer pH is < 2 using pH paper. If not, add more acid.

  • Separation: Drain the aqueous layer (contains Imidazole·HCl).

  • Polishing: Wash the organic layer with Brine (Saturated NaCl) to remove residual water and acid traces.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .

Troubleshooting:

  • Emulsions: If an emulsion forms, add a small amount of methanol or filter through a pad of Celite.

Method B: Buffered Extraction (For Acid-Sensitive Substrates)

Best For: Substrates with acid-labile protecting groups (e.g., acetals, ketals, TES ethers) that might hydrolyze at pH 1. Mechanism: Uses a weak acid to protonate imidazole (


 7) without dropping the pH low enough to cleave sensitive groups.

Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous Citric Acid solution or a saturated Ammonium Chloride (

    
    ) solution.
    
    • Note: Citric acid solution typically has a pH ~2-3 but acts as a buffer;

      
       is milder (pH ~5).
      
  • Extraction: Wash the organic layer 3 times with the buffered solution.

  • Validation: Because the pH gradient is less steep than Method A, multiple washes are strictly required to drive the equilibrium.

Method C: Non-Aqueous Removal (Scavenging & Trituration)

Best For: Basic products (amines) where acid washing would extract the product, or highly water-sensitive compounds.

Protocol (Trituration):

  • Concentration: Remove reaction solvent via rotary evaporation to obtain a crude oil/solid.[2]

  • Solvent Addition: Add a non-polar solvent (Hexanes or 5%

    
     in Hexanes).
    
    • Chemistry: Imidazole is moderately soluble in polar organics but poorly soluble in hexanes.

  • Filtration: If the product dissolves but imidazole precipitates (or oils out), filter the mixture or decant the supernatant.

Protocol (Solid Phase Scavenging):

  • Resin Selection: Use a sulfonic acid functionalized silica or polymer resin (e.g., Amberlyst 15 or Dowex 50W).

  • Incubation: Add 2-3 equivalents (relative to imidazole) of resin to the reaction mixture. Stir for 30-60 minutes.

  • Filtration: Filter off the resin. The imidazole remains bound to the solid phase.[3]

Comparative Analysis of Methods

FeatureMethod A: HCl WashMethod B: Citric Acid WashMethod C: Scavenging/Trituration
Removal Efficiency High (>99%)Moderate-High (90-95%)Variable (Dependent on solubility)
pH Conditions Strongly Acidic (pH < 1)Weakly Acidic (pH 3-5)Neutral
Cost NegligibleLowHigh (Resin cost)
Throughput High (Fast separation)Medium (Multiple washes)Low (Incubation time)
Key Risk Deprotection of acid-labile groupsIncomplete removal if wash is too fastProduct adsorption to resin

Advanced Workflow: The "Self-Validating" Extraction

To ensure scientific integrity, the workup must be treated as a quantifiable step, not a ritual.

ExtractionWorkflow Input Crude Organic Phase AcidWash Add 1N HCl (Agitate 2 min) Input->AcidWash CheckPH Check Aqueous pH (Must be < 2) AcidWash->CheckPH CheckPH->AcidWash Fail (Add more acid) Sep Phase Separation CheckPH->Sep Pass Organic Organic Phase (Product) Sep->Organic Aqueous Aqueous Phase (Imidazole HCl) Sep->Aqueous

Figure 2: The self-validating extraction loop ensures pH conditions are met for theoretical removal.

References

  • Reich, H. J. pKa Data for Organic Compounds. University of Wisconsin-Madison. [Link]

  • Not Voodoo. Workup Procedures: The Acid/Base Wash. University of Rochester. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physicochemical properties of imidazole).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amidine Synthesis with Propyl Imidazole-1-Carboximidate

Welcome to the technical support center for the synthesis of amidines using propyl imidazole-1-carboximidate. This resource is designed for researchers, scientists, and professionals in drug development who are looking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of amidines using propyl imidazole-1-carboximidate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their amidine synthesis protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Understanding the Reaction: The Role of Propyl Imidazole-1-Carboximidate

The synthesis of amidines from propyl imidazole-1-carboximidate and a primary or secondary amine is a robust method that leverages the high reactivity of the carboximidate functional group. The imidazole moiety acts as an excellent leaving group, facilitating the nucleophilic attack of the amine on the central carbon atom. This reaction is a type of guanylation or amidination, offering a valuable alternative to traditional methods that may require harsh conditions or less stable reagents.

The general mechanism involves the activation of the carboximidate, followed by nucleophilic attack by the amine and subsequent elimination of the imidazole to form the desired amidine.

Troubleshooting Guide: Enhancing Your Amidine Synthesis Yield

This section addresses common issues that can lead to low yields or incomplete reactions during the synthesis of amidines with propyl imidazole-1-carboximidate.

Question 1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a frequent challenge in synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Purity of Starting Materials: Ensure that your propyl imidazole-1-carboximidate and amine are of high purity. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. It is advisable to verify the purity of your starting materials using appropriate analytical techniques such as NMR or LC-MS before commencing the reaction.

  • Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are critical for achieving high yields.

    • Temperature: The optimal temperature can vary depending on the reactivity of the amine. For less nucleophilic amines, a higher temperature may be required to drive the reaction to completion.[1] However, excessively high temperatures can lead to the degradation of starting materials or products. It is recommended to start with a moderate temperature (e.g., 60-80 °C) and optimize from there.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are often good choices for this type of reaction.[1] The solubility of both starting materials in the chosen solvent is crucial.

  • Stoichiometry of Reactants: The molar ratio of the amine to the propyl imidazole-1-carboximidate can influence the reaction outcome. While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion, especially if the amine is volatile or prone to side reactions.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity towards the desired amidine?

Answer:

The formation of byproducts is a common issue that can significantly reduce the yield of the desired amidine. Understanding the potential side reactions is key to mitigating their formation.

  • Side Reactions of the Amine: Primary amines can potentially react with two equivalents of the propyl imidazole-1-carboximidate, leading to the formation of an over-alkylated byproduct. To minimize this, ensure accurate stoichiometry and consider adding the propyl imidazole-1-carboximidate solution dropwise to the amine solution to maintain a low concentration of the amidinating agent.

  • Hydrolysis of the Carboximidate: Propyl imidazole-1-carboximidate can be sensitive to moisture, leading to hydrolysis and the formation of the corresponding urea derivative. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reaction with the Solvent: In some cases, the solvent can participate in the reaction. For example, if using an alcohol as a solvent at elevated temperatures, there is a risk of trans-esterification with the carboximidate. It is generally recommended to use non-reactive, aprotic solvents.

Question 3: The purification of my amidine product is proving to be difficult. What are the best strategies for isolating a pure product?

Answer:

Effective purification is crucial for obtaining a high-quality final product. The choice of purification method will depend on the physical properties of your amidine.

  • Crystallization: If your amidine is a solid, recrystallization is often an effective method for purification.[2] Common solvent systems for recrystallization of amidines include ethanol/ether or dichloromethane/hexane.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is typically used.

  • Acid-Base Extraction: Amidines are basic compounds and can often be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amidine into the aqueous phase as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or Na2CO3) will regenerate the free amidine, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction time for the synthesis of amidines using propyl imidazole-1-carboximidate?

A1: The reaction time can vary significantly depending on the nucleophilicity of the amine and the reaction temperature. For highly nucleophilic amines, the reaction may be complete within a few hours at room temperature. For less reactive amines, such as anilines, the reaction may require heating for 12-24 hours.[3] It is highly recommended to monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: Can I use a base to accelerate the reaction?

A2: In most cases, the addition of a non-nucleophilic base is not necessary, as the amine reactant itself is basic. However, for reactions involving amine hydrochloride salts, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) will be required to liberate the free amine. The use of a strong base to deprotonate the amine prior to the addition of the carboximidate can also be an effective strategy for less reactive amines.[3]

Q3: How does the structure of the amine affect the reaction yield?

A3: The nucleophilicity and steric hindrance of the amine play a crucial role in the reaction's success.

  • Nucleophilicity: More nucleophilic amines (e.g., primary aliphatic amines) will generally react faster and give higher yields than less nucleophilic amines (e.g., aromatic amines).[4]

  • Steric Hindrance: Sterically hindered amines (e.g., secondary amines with bulky substituents) may react more slowly or require higher temperatures to achieve good conversion. In some cases, very hindered amines may not react at all.

Q4: What is the role of the propyl group in propyl imidazole-1-carboximidate?

A4: The propyl group is part of the imidate functionality. While the primary role of the imidazole is to act as a leaving group, the nature of the alkoxy group (in this case, propoxy) can subtly influence the reactivity of the carboximidate. However, the dominant factor in the reaction is the activation provided by the imidazole ring.

Data Summary: Impact of Reaction Parameters on Amidine Yield

The following table summarizes the general effects of key reaction parameters on the yield of amidine synthesis, based on established principles for similar reactions.[1][3][5] This should be used as a guide for optimization.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (e.g., RT)Lower for less reactive aminesInsufficient energy to overcome the activation barrier.
Moderate (e.g., 60-80 °C)Generally optimalProvides sufficient energy for most amines without causing degradation.
High (e.g., >100 °C)May decreasePotential for decomposition of starting materials or product.[1]
Solvent Polar Aprotic (e.g., MeCN, DMF)Generally highGood solubility for reactants and facilitates the reaction mechanism.
Non-polar (e.g., Toluene)Variable, may be lowerMay be suitable for some substrates, but solubility can be an issue.
Protic (e.g., Ethanol)LowerSolvent can compete with the amine as a nucleophile.
Amine Stoichiometry Equimolar (1:1)Good, but may be incompleteSufficient for the reaction to proceed.
(Amine:Carboximidate)Slight Excess (1.1-1.5:1)Often higherHelps to drive the reaction to completion, especially with volatile amines.
Large Excess (>2:1)May decrease or lead to byproductsCan lead to over-amidation or purification challenges.
Amine Nucleophilicity High (e.g., Alkylamines)HighFaster reaction rate and generally higher conversion.[4]
Low (e.g., Anilines)LowerSlower reaction rate, may require more forcing conditions.

Experimental Protocols

General Procedure for Amidine Synthesis:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base (1.1 mmol, e.g., triethylamine).

  • Add propyl imidazole-1-carboximidate (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization, column chromatography, or acid-base extraction.

Visualizing the Process

Reaction Mechanism:

reaction_mechanism reagents Propyl Imidazole-1-carboximidate + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amidine + Imidazole intermediate->product Elimination of Imidazole

Caption: General reaction mechanism for amidine synthesis.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield or No Reaction check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify/replace optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_stoich Adjust Stoichiometry optimize_solvent->optimize_stoich monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_stoich->monitor_reaction monitor_reaction->optimize_temp If no reaction purification Review Purification Strategy monitor_reaction->purification If reaction proceeds success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low yields.

References

Sources

Optimization

Troubleshooting low reactivity of propyl 1H-imidazole-1-carboximidate with steric amines

The following technical guide addresses the specific challenges of reacting Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) with sterically hindered amines. This document is structured for researchers requiring im...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of reacting Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) with sterically hindered amines. This document is structured for researchers requiring immediate, mechanism-based troubleshooting.

Topic: Troubleshooting Low Reactivity with Steric Amines Reagent Code: PIC-Im (Propyl 1H-imidazole-1-carboximidate) Target Transformation: Nucleophilic Substitution to form O-Propylisoureas (Guanidine Precursors)

Diagnostic Workflow: Why is the Reaction Stalled?

Before altering conditions, determine the failure mode using this logic gate.

DiagnosticFlow Start Start: Reaction Stalled/Low Yield CheckLCMS 1. Check LCMS/NMR Is the Reagent (PIC-Im) Intact? Start->CheckLCMS ReagentGone Reagent Consumed CheckLCMS->ReagentGone Yes ReagentIntact Reagent Intact (No Reaction) CheckLCMS->ReagentIntact No CheckHydrolysis Check for Hydrolysis Products (Propyl carbamate / Imidazole) ReagentGone->CheckHydrolysis CheckSterics Assess Amine Sterics (alpha-branching?) ReagentIntact->CheckSterics SolnHydrolysis Issue: Moisture Sensitivity Action: Dry Solvents, Add Molecular Sieves CheckHydrolysis->SolnHydrolysis Hydrolysis Detected SolnActivation Issue: Low Electrophilicity Action: Add Acid Catalyst (AcOH/TFA) CheckSterics->SolnActivation Moderate Sterics SolnThermal Issue: Kinetic Barrier Action: Microwave / Sealed Tube >80°C CheckSterics->SolnThermal Severe Sterics

Figure 1: Diagnostic logic for assessing reaction failure. Blue nodes indicate decision points; Green nodes indicate protocols.

Technical FAQs: Mechanism & Troubleshooting
Q1: Why does Propyl 1H-imidazole-1-carboximidate fail with bulky amines when it works with linear ones?

The Kinetic Barrier: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile must attack the central


 carbon of the carboximidate group.
  • Mechanism: Nucleophilic attack

    
     Tetrahedral Intermediate 
    
    
    
    Elimination of Imidazole.
  • The Problem: With steric amines (e.g., tert-butylamine, diisopropylamine, ortho-substituted anilines), the bulky alkyl groups physically block the trajectory of attack (the Bürgi-Dunitz angle). Furthermore, the tetrahedral intermediate is highly crowded, raising the activation energy (

    
    ).
    
  • Result: The reaction rate (

    
    ) drops exponentially, often becoming indistinguishable from zero at room temperature.
    
Q2: Can I force the reaction by adding a base (TEA/DIPEA)?

Contraindication: Adding a base is often counterproductive for this specific reagent.

  • Reasoning: While bases deprotonate the amine (increasing nucleophilicity), they also deprotonate any adventitious water, accelerating hydrolysis of the sensitive imidate ester. More importantly, the neutral amine is usually nucleophilic enough; the limitation is the electrophilicity of the reagent.

  • Better Approach: Use Acid Catalysis . Protonating the imino nitrogen (

    
    ) dramatically increases the electrophilicity of the central carbon, drawing electron density away and inviting attack even from poor nucleophiles.
    
Q3: What solvents are recommended for hindered substrates?

Polarity Matters:

  • Preferred: Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the polar transition state (charge separation) formed during the nucleophilic attack.

  • Avoid: Ethers (THF, Et2O) or non-polar solvents (Toluene) unless high heat is used, as they do not support the formation of the charged intermediate as effectively.

  • Critical: Solvents must be anhydrous . Imidates hydrolyze to carbamates in the presence of water.

Q4: Is microwave irradiation effective?

Yes, Highly Recommended. For steric amines, thermal energy is the most direct way to overcome the activation barrier. Microwave irradiation (MW) provides rapid, uniform heating that can drive these reactions to completion in minutes rather than days.

  • Target: 80–120 °C for 10–30 minutes.

Optimized Protocol: The "Acid-Promoted" Method

This protocol uses Acetic Acid (AcOH) as a mild catalyst to activate the carboximidate without causing rapid decomposition.

Applicability: Sterically hindered primary amines (e.g., t-BuNH2) or secondary amines (e.g., piperidines, N-methylanilines).

ComponentRoleStoichiometry
Amine Substrate Nucleophile1.0 equiv
PIC-Im Reagent Electrophile1.2 – 1.5 equiv
Acetic Acid (AcOH) Catalyst 0.5 – 1.0 equiv
Acetonitrile (MeCN) Solvent0.5 M (Concentrated)
Step-by-Step Procedure:
  • Preparation: Flame-dry a microwave vial or pressure tube. Purge with Argon/Nitrogen.

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous MeCN (concentration ~0.5–1.0 M).

    • Note: High concentration favors the bimolecular reaction.

  • Activation: Add Acetic Acid (0.5 equiv). Stir for 5 minutes.

    • Mechanism:[1][2] This forms the partial acetate salt of the amine, but in equilibrium, it protonates the PIC-Im reagent upon addition.

  • Addition: Add Propyl 1H-imidazole-1-carboximidate (1.2 equiv) in one portion.

  • Reaction:

    • Method A (Thermal): Seal the tube and heat to 80 °C in an oil bath for 12–24 hours.

    • Method B (Microwave): Heat at 100 °C for 20 minutes (High Absorption setting).

  • Workup:

    • Concentrate the solvent in vacuo.

    • The residue contains the product (O-propylisourea) and imidazole/AcOH byproducts.

    • Purification: Flash chromatography (DCM/MeOH) or simple aqueous wash (if product is lipophilic) to remove imidazole.

Advanced Troubleshooting: The "Salt" Variation

If the standard acid catalysis fails, use the Amine Hydrochloride Salt method. This is often more effective for extremely weak nucleophiles (e.g., anilines).

  • Convert your steric amine to its HCl salt (or use commercially available HCl salt).

  • Suspend the Amine·HCl (1.0 equiv) in DMF .

  • Add PIC-Im (1.2 equiv).

  • Add DIPEA (0.2 equiv) only if solubility is an issue; otherwise, let the HCl activate the reagent.

  • Heat to 100 °C .

    • Why this works: The proton transfer from the Amine·H+ to the Imidate Nitrogen is rapid, generating the highly reactive protonated imidate in situ right next to the amine.

Reaction Pathway Visualization

Understanding the steric clash is vital for choosing the right conditions.

ReactionMechanism cluster_0 Critical Failure Point Reagent PIC-Im Reagent (Neutral) Activated Activated Reagent (Protonated C=NH2+) Reagent->Activated + H+ (Catalyst) TS Tetrahedral Intermediate (Sterically Crowded) Activated->TS + Steric Amine (Slow Step) Product O-Propylisourea Product TS->Product - Imidazole (Fast)

Figure 2: The protonation step (yellow) lowers the energy barrier for the formation of the crowded transition state (red).

References
  • Katritzky, A. R.; Rogovoy, B. V. (2005). Recent developments in guanylating agents.[3] ARKIVOC, (iv), 49-87.

    • Context: Comprehensive review of guanylating agents, including imidazole-1-carboximidates, and their activation via proton
  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.

    • Context: Establishes the precedent for using heterocyclic carboxamidines/imidates and the necessity of steric consider
  • Elmore, D. T. (2001). Amino Acids, Peptides and Proteins. Royal Society of Chemistry.

    • Context: Discusses the mechanism of nucleophilic attack on amidine/imidate systems and the role of acid c

Sources

Troubleshooting

Technical Support Center: Optimizing Propyl Imidazole-1-Carboximidate Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing propyl imidazole-1-carboximidate as a reagent for the synthesis of O-propyl isoureas and contro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing propyl imidazole-1-carboximidate as a reagent for the synthesis of O-propyl isoureas and controlled guanylation.

The reactivity of imidazole-1-carboximidates is largely dictated by the interplay between the electrophilic carboximidate moiety and the imidazole leaving group[1]. While this makes them excellent reagents for amine coupling and peptide synthesis[2], it also opens the door to competing side reactions if reaction conditions are not strictly controlled.

Mechanistic Pathways & Side Reactions

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the optimal coupling pathway versus the two most common failure modes: hydrolysis and over-reaction.

Pathway Reagent Propyl Imidazole-1- carboximidate Product O-Propyl Isourea (Target) Reagent->Product + Amine (Optimal) Hydrolysis Propyl Carbamate (Hydrolysis) Reagent->Hydrolysis + H2O (Moisture) Amine Amine (R-NH2) Amine->Product Guanidine Guanidine (Over-reaction) Product->Guanidine + Excess Amine / Heat

Reaction pathways of propyl imidazole-1-carboximidate coupling and common side reactions.

Troubleshooting FAQs

Q1: LC-MS analysis shows high levels of propyl carbamate instead of my target O-propyl isourea. What is causing this?

  • Causality: Propyl carbamate is the direct result of competitive hydrolysis. The electrophilic carbon of the carboximidate is highly susceptible to nucleophilic attack by adventitious water. Because imidazole is an excellent leaving group, moisture in the solvent or hygroscopic amine salts will rapidly yield the carbamate byproduct, a common pitfall in isourea synthesis[3].

  • Actionable Step: Rigorously dry all solvents (e.g., use anhydrous DCM or MeCN over 3Å molecular sieves). If your amine is a hydrochloride salt, neutralize it with a non-nucleophilic base (like DIPEA) and ensure the system is flushed with argon before introducing the carboximidate.

Q2: My reaction stalls at 40-50% conversion with unreacted starting material remaining. How can I drive the coupling to completion?

  • Causality: Sluggish kinetics often occur with sterically hindered amines. While increasing heat might seem logical, it promotes the displacement of the O-propyl group, leading to guanidine formation[4]. Instead, you must enhance the electrophilicity of the reagent.

  • Actionable Step: Introduce a mild acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS) at 15 mol%. PPTS selectively protonates the basic nitrogen of the imidazole leaving group (pKa ~ 7.0) without fully protonating the incoming primary amine nucleophile (pKa ~ 10.5). This "push-pull" activation accelerates the coupling at room temperature.

Q3: I am detecting significant amounts of N,N'-disubstituted guanidine. How do I prevent this over-reaction?

  • Causality: Guanidine formation is a secondary nucleophilic attack. Once the O-propyl isourea is formed, excess amine can attack the same electrophilic carbon, displacing propanol (an irreversible thermodynamic sink under these conditions). This pathway is highly temperature-dependent.

  • Actionable Step: Strictly control the stoichiometry (1.0 eq amine to exactly 1.05 eq propyl imidazole-1-carboximidate). Maintain the reaction temperature strictly between 0 °C and 25 °C.

Diagnostic Workflow

Troubleshooting Start Low Yield in Coupling? CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassCarbamate High Propyl Carbamate? CheckLCMS->MassCarbamate MassGuanidine High Guanidine? CheckLCMS->MassGuanidine MassUnreacted Unreacted Starting Material? CheckLCMS->MassUnreacted FixWater Dry solvents & use molecular sieves MassCarbamate->FixWater Yes FixTemp Lower temperature to 0-25°C & control stoichiometry MassGuanidine->FixTemp Yes FixCatalyst Add mild acid catalyst (e.g., PPTS) MassUnreacted->FixCatalyst Yes

Troubleshooting workflow for optimizing propyl imidazole-1-carboximidate coupling yields.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific reaction parameters influence the distribution of the target O-propyl isourea versus common side products.

Reaction ConditionCatalystTemperatureTarget Isourea YieldCarbamate (Hydrolysis)Guanidine (Over-reaction)
Wet DCM (No Sieves)None25 °C45%50% < 5%
Anhydrous DCMNone50 °C60%< 5%35%
Anhydrous DCMNone25 °C75%< 5%< 5%
Anhydrous DCM 15 mol% PPTS 25 °C > 95% < 2% < 2%

Note: The 75% yield condition without catalyst resulted in 20% unreacted starting material due to stalled kinetics.

Validated Experimental Protocol: Self-Validating Isourea Synthesis

This protocol is engineered as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Preparation & Activation

  • Flame-dry a 25 mL round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Add the primary amine (1.0 mmol) and Pyridinium p-toluenesulfonate (PPTS, 0.15 mmol, 15 mol%).

  • Dissolve the mixture in 5.0 mL of strictly anhydrous DCM (pre-dried over activated 3Å molecular sieves).

  • Validation Checkpoint 1: Ensure complete dissolution. If the amine is a hydrochloride salt, add DIPEA (1.05 mmol) and stir for 10 minutes until the solution is homogeneous.

Phase 2: Reagent Addition & Coupling 5. Cool the reaction flask to 0 °C using an ice-water bath to suppress initial exothermic over-reaction. 6. Dissolve propyl imidazole-1-carboximidate (1.05 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours. 8. Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and run an LC-MS. The mass of the starting amine should be < 2% relative to the product mass [M+H]+. If unreacted amine remains > 5%, stir for an additional 2 hours. Do not apply heat.

Phase 3: Quench & Isolation 9. Dilute the reaction mixture with an additional 10 mL of DCM. 10. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL). Causality: This step is critical; it neutralizes and removes the PPTS catalyst while simultaneously washing away the displaced imidazole byproduct (which is highly water-soluble). 11. Wash with brine (1 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the pure O-propyl isourea.

References

  • Organic Chemistry Portal. Synthesis of isoureas. Available at:[Link]

  • Wu, Y., et al. (2002). Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. PubMed (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Propyl 1H-imidazole-1-carboximidate

This guide outlines the technical protocols for the purification and handling of propyl 1H-imidazole-1-carboximidate , a moisture-sensitive reactive intermediate used primarily as a building block in heterocycle synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the purification and handling of propyl 1H-imidazole-1-carboximidate , a moisture-sensitive reactive intermediate used primarily as a building block in heterocycle synthesis and amidine formation.

Status: Active Guide Compound Class: Activated Imidates / Azole Derivatives Primary Hazard: Hydrolytic Instability & Acid Sensitivity

Executive Summary

Propyl 1H-imidazole-1-carboximidate (Structure: Im-C(=NH)-O-Pr) is a labile intermediate. Unlike its carboxylate analog (formed via CDI), the carboximidate contains a C=NH moiety that renders the compound highly basic and susceptible to hydrolysis. Successful isolation requires strict exclusion of moisture and the avoidance of acidic stationary phases (e.g., standard silica gel), which catalyze its decomposition into imidazole and propyl carbamate.

Part 1: Troubleshooting & Diagnostic FAQs
Q1: My product decomposes on the column. I see a streak and low recovery. What is happening?

Diagnosis: Acid-Catalyzed Hydrolysis. Technical Insight: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0 in slurry). The basic nitrogen of the imidate coordinates with the silanol groups, causing peak tailing. Furthermore, the acidity catalyzes the hydrolysis of the C=N bond, reverting the compound to imidazole and propyl carbamate or cyanate byproducts. Solution:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) . Alumina is less acidic and tolerates basic imidates better.

  • Basify the Silica: If you must use silica, pre-treat the column with 1–2% Triethylamine (Et

    
    N) in the mobile phase to neutralize acidic sites.[1]
    
  • Fast Filtration: Avoid long columns. Use a short pad of neutral alumina for a "flash filtration" rather than a long gradient elution.

Q2: The reaction mixture contains unreacted imidazole. How do I remove it without washing with water?

Diagnosis: Solubility Overlap. Technical Insight: Aqueous washes are dangerous because the carboximidate hydrolyzes rapidly in water, especially if the pH is not strictly controlled. Imidazole is also soluble in organic solvents like DCM, making separation difficult. Solution:

  • Precipitation (Trituration): Propyl 1H-imidazole-1-carboximidate is typically less soluble in non-polar alkanes than imidazole.

    • Concentrate the reaction mixture to an oil.

    • Add cold Hexanes or Pentane (anhydrous).

    • Triturate vigorously.[2] Imidazole often crystallizes out or forms a sticky gum, while the propyl imidate may remain in solution (or vice versa depending on concentration).

    • Filter under inert atmosphere.

  • Scavenging: Use a polymer-supported acid scavenger (e.g., Amberlyst A-21, strictly anhydrous) to bind free imidazole if the product is stable to weak bases, though this is risky. Distillation (Kugelrohr) is preferred if the product is an oil and thermally stable (<100°C).

Q3: The product is an oil but should be a solid. How do I induce crystallization?

Diagnosis: Solvent Entrapment / Impurity Inhibition. Technical Insight: Small amounts of propanol or propyl cyanate byproducts can depress the melting point. Solution:

  • High-Vacuum Drying: Keep the oil under high vacuum (<0.5 mbar) for 4–6 hours to remove volatile propanol traces.

  • Seed & Cool: Dissolve in a minimum amount of Diethyl Ether, add dropwise Hexane until cloudy, and store at -20°C for 24 hours. Scratch the glass surface to induce nucleation.

Part 2: Technical Protocols
Protocol A: Non-Aqueous Workup & Purification

Use this workflow to isolate the compound from a reaction mixture (e.g., Imidazole + Propyl Cyanate).

Materials:

  • Solvents: Dichloromethane (DCM), Hexanes (Dried over molecular sieves).

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

  • Apparatus: Flash column or fritted glass funnel.

Step-by-Step:

  • Concentration: Evaporate the reaction solvent (e.g., THF or DCM) at <30°C under reduced pressure. Do not heat above 40°C to prevent thermal rearrangement.

  • Alumina Slurry: Prepare a slurry of Neutral Alumina in 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of DCM (1–2 mL) and load onto the column.

  • Elution:

    • Flush 1: 100% Hexanes (2 column volumes) to remove non-polar impurities.

    • Flush 2: 10% DCM in Hexanes.

    • Flush 3: 20–30% DCM in Hexanes (Product typically elutes here).

    • Note: Monitor fractions by TLC.[1] The product will likely stain with Iodine or UV (imidazole ring).

  • Isolation: Pool product fractions and evaporate at <30°C. Store immediately under Argon at -20°C.

Protocol B: Quantitative Analysis (Purity Check)

Verify the integrity of the imidate bond.

MethodObservationInterpretation
IR Spectroscopy Band at 1640–1660 cm⁻¹ Confirms C=N (Imidate) stretch. Absence indicates hydrolysis to carbamate (C=O, ~1700 cm⁻¹).
1H NMR (CDCl₃) Propyl signals + Imidazole protonsCheck integration of the propyl O-CH2 group. Shift should be distinct from free propanol.
TLC (Alumina) Single spot, UV activeIf tailing occurs, add 1% Et₃N to the eluent.
Part 3: Process Visualization

The following diagram illustrates the decision logic for purifying labile imidates, highlighting the critical "No Acid" pathway.

PurificationWorkflow Start Crude Reaction Mixture (Imidazole + Product + Byproducts) CheckState Physical State Check Start->CheckState SolidPath Solid / Semi-Solid CheckState->SolidPath Crystalline OilPath Oily Residue CheckState->OilPath Viscous Liquid Trituration Trituration (Cold Hexane/Ether) SolidPath->Trituration Chromatography Chromatography Required? OilPath->Chromatography Filtration Filtration under N2 Trituration->Filtration Final Pure Propyl 1H-imidazole-1-carboximidate (Store -20°C, Inert) Filtration->Final VacDist Vacuum Distillation (Kugelrohr, <0.1 mmHg) VacDist->Final Chromatography->VacDist If Thermally Stable SilicaWarn AVOID Acidic Silica (Risk of Hydrolysis) Chromatography->SilicaWarn Standard Method Alumina Neutral Alumina Column (DCM/Hexane Gradient) Chromatography->Alumina Recommended SilicaWarn->Alumina Switch Method Alumina->Final

Caption: Decision tree for the purification of labile imidazole-carboximidates, prioritizing non-acidic pathways to prevent hydrolysis.

References
  • BenchChem. Phenyl 1H-Imidazole-1-Carboximidate - Structure and Reactivity. Retrieved from 3

  • Santa Cruz Biotechnology. 1-Propyl-1H-imidazole (Related N-alkyl imidazole data). Retrieved from 4

  • Enamine. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent (Precursor Chemistry). Retrieved from 5

  • National Institutes of Health (NIH). Purification of Imidazole Derivatives and Stability Analysis. Retrieved from 6[6]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Imidazole-Carboximidate Reagents

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and navigating the challenges associated with the moisture sensitivity of imida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and navigating the challenges associated with the moisture sensitivity of imidazole-carboximidate reagents. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section directly addresses common issues encountered during the use of imidazole-carboximidate reagents, with a focus on problems arising from their inherent moisture sensitivity.

Question: My reaction yield is significantly lower than expected, or the reaction has failed to go to completion. How can I diagnose and solve this?

Answer:

Low or no yield is the most common symptom of moisture contamination when working with imidazole-carboximidate reagents. These compounds are highly susceptible to hydrolysis, which deactivates the reagent.[1][2] The primary culprit is often ambient moisture or residual water in solvents and glassware.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Anhydrous Technique: Even seemingly "dry" glassware can have a layer of adsorbed water on its surface.[3][5] Ensure all glassware is either oven-dried at a high temperature (e.g., 125°C) for at least 24 hours or flame-dried under an inert atmosphere immediately before use.[3][4]

  • Verify Solvent Anhydrousness: Commercial anhydrous solvents can pick up moisture over time, especially if the bottle has been opened multiple times. It's best practice to use freshly opened solvents or to dry your own. Molecular sieves are a convenient method for drying solvents.[4] For particularly sensitive reactions, consider distilling the solvent from an appropriate drying agent.[4][6]

  • Implement a Strict Inert Atmosphere Protocol: Reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere, such as dry nitrogen or argon.[3][4][7] This prevents atmospheric moisture from entering the reaction vessel. Ensure all connections in your apparatus are well-sealed.

  • Reagent Handling: Handle solid imidazole-carboximidate reagents in a glove box or glove bag to minimize exposure to air.[8] If a glove box is unavailable, weigh and add the reagent quickly to the reaction vessel under a positive pressure of inert gas.

Question: I'm observing unexpected byproducts in my reaction mixture. Could this be related to moisture?

Answer:

Yes, the presence of unexpected byproducts is a strong indicator of reagent degradation due to hydrolysis. The hydrolysis of a carboximidate will yield an ester and an amine, which can then potentially participate in side reactions with your starting materials or intermediates.[1]

Troubleshooting Steps:

  • Characterize the Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR or LC-MS. This can provide valuable clues about the degradation pathway.

  • Run a Control Reaction: Set up a small-scale control reaction where you intentionally add a small, known amount of water. If the byproduct profile matches your failed reaction, it confirms that moisture is the issue.

  • Review Reagent Storage: Ensure your imidazole-carboximidate reagents are stored in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere.[9] If the reagent is old or has been improperly stored, it may have already partially hydrolyzed.

Question: My reaction is sluggish and requires extended reaction times. Can moisture be the cause?

Answer:

While other factors can influence reaction kinetics, moisture can certainly contribute to a sluggish reaction. The hydrolysis of the imidazole-carboximidate reagent effectively reduces its concentration, slowing down the desired transformation.

Troubleshooting Steps:

  • Quantify Moisture Content: For critical applications, consider quantifying the water content of your solvent and even the solid reagent using Karl Fischer titration.[10][11][12][13] This will provide a definitive measure of moisture contamination.

  • Optimize Reagent Stoichiometry: If you suspect minor moisture contamination that is difficult to eliminate completely, a slight excess of the imidazole-carboximidate reagent might be necessary to drive the reaction to completion. However, this should be a last resort after all other measures to exclude moisture have been taken.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the handling and properties of imidazole-carboximidate reagents.

What is the chemical basis for the moisture sensitivity of imidazole-carboximidate reagents?

The carbon atom of the carboximidate functional group (R-C(=NR')OR") is electrophilic and susceptible to nucleophilic attack by water.[1] The lone pair of electrons on the oxygen atom of a water molecule attacks this electrophilic carbon, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond and ultimately leading to the formation of an ester and an amine. The imidazole portion of the molecule can influence the reactivity of the carboximidate group.

How can I be certain my solvents are sufficiently dry for my reaction?

While commercial anhydrous solvents are a good starting point, their water content can vary. For highly sensitive reactions, it is recommended to dry your own solvents. A common method is to use a solvent still with a drying agent like sodium metal and benzophenone as an indicator.[4][14] The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[4][14] Alternatively, activated molecular sieves can be used for many common solvents.[4]

What are the best practices for storing imidazole-carboximidate reagents?

These reagents should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[15][16] The container should be placed inside a desiccator containing a high-efficiency desiccant like phosphorus pentoxide. Store the desiccator in a cool, dark, and dry place.

Can I use a drying tube to protect my reaction from atmospheric moisture?

A drying tube filled with a desiccant like calcium chloride is a minimal protective measure and is often insufficient for highly moisture-sensitive reagents like imidazole-carboximidates.[5] While it can prevent the bulk ingress of atmospheric moisture, it does not create a truly inert atmosphere. For robust and reproducible results, a positive pressure of an inert gas is strongly recommended.[3][4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using an Imidazole-Carboximidate Reagent
  • Glassware Preparation: Dry all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at 125°C for at least 24 hours.[3][4]

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula.[5][15] If your substrate is a solid, add it at this stage.

  • Reagent Transfer: In a glove box or under a positive pressure of inert gas, weigh the required amount of the imidazole-carboximidate reagent into a separate dry flask. Dissolve it in a small amount of anhydrous solvent.

  • Reaction Initiation: Transfer the imidazole-carboximidate solution to the reaction flask via syringe or cannula.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture carefully, typically with a saturated aqueous solution (e.g., NH₄Cl).

Protocol 2: Karl Fischer Titration for Determining Water Content in a Solvent

This protocol provides a general outline. Always refer to the specific instructions for your Karl Fischer titrator model.[10][11]

  • Instrument Preparation: Ensure the Karl Fischer titrator is properly calibrated with a certified water standard.[12] The titration cell should be conditioned to a low background drift.

  • Sample Preparation: Using a dry syringe, carefully draw a known volume or weight of the solvent to be analyzed.

  • Titration: Inject the solvent into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or as a percentage.

Section 4: Visualizations and Data

Diagram: Workflow for Handling Moisture-Sensitive Reagents

MoistureSensitiveWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting Dry_Glassware Oven/Flame Dry Glassware Inert_Atmosphere Assemble Under N2/Ar Dry_Glassware->Inert_Atmosphere Add_Substrate Add Substrate & Solvent Inert_Atmosphere->Add_Substrate Dry_Solvents Use Anhydrous Solvents Dry_Solvents->Add_Substrate Add_Reagent Add Reagent via Syringe Add_Substrate->Add_Reagent Weigh_Reagent Weigh Reagent in Glovebox Weigh_Reagent->Add_Reagent Run_Reaction Run Reaction Add_Reagent->Run_Reaction Monitor_Reaction Monitor by TLC/LC-MS Run_Reaction->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Analyze_Products Analyze Products Workup->Analyze_Products Analyze_Products->Dry_Glassware Low Yield? Re-evaluate Setup

Caption: A typical experimental workflow for reactions involving moisture-sensitive reagents.

Diagram: Hydrolysis of a Carboximidate

Caption: The general mechanism for the hydrolysis of a carboximidate reagent.

Table: Recommended Water Content in Solvents for Moisture-Sensitive Reactions
SolventAcceptable Water Content (ppm) for Routine UseRecommended Water Content (ppm) for Highly Sensitive Reactions
Tetrahydrofuran (THF)< 50< 10
Dichloromethane (DCM)< 50< 20
Acetonitrile (MeCN)< 50< 20
N,N-Dimethylformamide (DMF)< 100< 30
Toluene< 30< 10

Data is illustrative and optimal values may vary depending on the specific reaction.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Cole-Hamilton, D. J., et al. (n.d.). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboximidate. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions? Retrieved from [Link]

  • Stoyanov, S., & Stoyanova, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from [Link]

  • Awad, A. M., et al. (2023). Relative Humidity Impact on Organic New Particle Formation from Ozonolysis of α- and β-Pinene at Atmospherically Relevant Mixing Ratios. MDPI. Retrieved from [Link]

  • Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • De Haan, D. O., et al. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (2022). Water Sensitive Chemicals. Retrieved from [Link]

  • RSC Publishing. (2023). The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ 3 -carene. Retrieved from [Link]

  • Ervens, B., et al. (2015). Aqueous Organic Chemistry in the Atmosphere: Sources and Chemical Processing of Organic Aerosols. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Solvent stills Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. Retrieved from [Link]

  • Verma, A., et al. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • WorldofTest.com. (2025). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • Kim, J., et al. (2023). Critical contribution of moisture to the air quality deterioration in a warm and humid weather. PMC. Retrieved from [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. PMC. Retrieved from [Link]

  • AnaLab Scientific Equipment. (2023). Choosing the Right Karl Fischer Reagent for Your Moisture Analysis. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Scholarly Commons. (2015). Direct Atmospheric Evidence for the Irreversible Formation Of Aqueous Secondary Organic Aerosol. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of propyl 1H-imidazole-1-carboximidate in ether

Technical Support Center: Solubility Optimization for Propyl 1H-imidazole-1-carboximidate Executive Summary Compound: Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) Issue: Poor solubility in diethyl ether.[1] Roo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Propyl 1H-imidazole-1-carboximidate

Executive Summary

Compound: Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) Issue: Poor solubility in diethyl ether.[1] Root Cause: Polarity mismatch.[1][2] The imidazole-carboximidate core is highly polar and capable of hydrogen bonding, while diethyl ether is a non-polar/weakly polar solvent with low dielectric constant (


).[1]
Resolution Strategy:  Use of polar aprotic co-solvents, switching to higher-order ethers (THF/MTBE), or converting salt forms to free bases.[1]

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the solid compound in pure diethyl ether for a reaction, but it remains a suspension. Is this normal? A: Yes, this is expected behavior.

  • Technical Insight: Propyl 1H-imidazole-1-carboximidate possesses a rigid, polar imidazole core and a carboximidate moiety (

    
    ).[1] While the propyl chain adds some lipophilicity, it is often insufficient to overcome the lattice energy of the crystal structure in a solvent as weak as diethyl ether.[1]
    
  • Action: Do not heat aggressively, as carboximidates can be thermally unstable.[1] Instead, adopt a Co-solvent Doping Strategy (see Protocol A below).

Q2: The compound was an oil that dissolved initially but precipitated as a solid after sitting.[1][3] What happened? A: You likely observed "Oiling Out" followed by crystallization.[1]

  • Technical Insight: The initial "solution" may have been a supersaturated metastable state or an emulsion of the oiled-out compound.[1] As the system reached thermodynamic equilibrium, the compound crystallized.[1] This confirms that diethyl ether acts as an anti-solvent for this compound in its crystalline form.[1]

  • Action: If your goal is purification, this is excellent—filter the solid (trituration).[1] If you need a solution, you must change the solvent system.[1][2]

Q3: I suspect my sample might be a salt (e.g., HCl). How does this affect solubility? A: Drastically.[1]

  • Technical Insight: Imidazole carboximidates are basic (

    
     of conjugate acid 
    
    
    
    ).[1] If your sample is a hydrochloride or hydrobromide salt, it will be effectively insoluble in diethyl ether.[1]
  • Action: Perform a "Free-Base Check."[1] Dissolve a small amount in water; if the pH is acidic (<5), it is likely a salt.[1] You must neutralize it to extract it into an organic phase, though ether may still be too non-polar for efficient extraction.[1]

Part 2: Experimental Protocols

Protocol A: The "Co-Solvent Doping" Method (Recommended)

Use this when you must use an ether-based system for reaction compatibility (e.g., Grignard or organolithium reactions).[1]

Reagents:

  • Diethyl Ether (Anhydrous)[1]

  • Dichloromethane (DCM) OR Tetrahydrofuran (THF)[1]

Step-by-Step:

  • Weigh the target amount of Propyl 1H-imidazole-1-carboximidate into your flask.[1]

  • Add Co-solvent: Add DCM or THF dropwise with gentle swirling.[1]

    • Ratio Target: Aim for the minimum amount required to wet and dissolve the solid.[1] usually 5-10% v/v relative to the final ether volume.[1]

  • Dilute: Slowly add diethyl ether while stirring rapidly.

  • Observation:

    • If precipitation occurs immediately: The co-solvent ratio is too low.[1] Add more DCM/THF.

    • If solution remains clear: Proceed with the experiment.

Protocol B: Alternative Ether Selection

Diethyl ether is often chosen by default, but other ethers offer better solubility profiles due to higher polarity or polarizability.[1]

SolventBoiling PointPolarity (Dielectric

)
Solubility PredictionRecommendation
Diethyl Ether 35 °C4.3Poor Use only for precipitation/trituration.[1]
MTBE (Methyl tert-butyl ether)55 °C2.6*Moderate Better solvation of polar "hard" groups due to steric bulk preventing tight aggregation.[1]
THF (Tetrahydrofuran)66 °C7.5High Best ether choice.[1] The oxygen lone pairs are more accessible for H-bonding.[1]
CPME (Cyclopentyl methyl ether)106 °C4.8Moderate-High Good for higher temperature reactions; hydrophobic enough for easy workup.[1]

*Note: While MTBE has a low dielectric constant, its interaction parameters often allow better solubility for amphiphilic molecules than Et2O.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental needs.

SolubilityWorkflow Start Start: Propyl 1H-imidazole-1-carboximidate Insoluble in Ether Goal What is your primary goal? Start->Goal Reaction Run a Reaction (Homogeneous Solution) Goal->Reaction Purification Purification/Isolation Goal->Purification CheckSalt Is it a Salt? (HCl/HBr) Reaction->CheckSalt Trituration Use Et2O as Anti-Solvent (Trituration) Purification->Trituration Precipitate impurities or collect product FreeBase Convert to Free Base (Aq. NaHCO3 wash) CheckSalt->FreeBase Yes SolventSwitch Can you switch solvents? CheckSalt->SolventSwitch No FreeBase->SolventSwitch UseTHF Switch to THF or Dioxane SolventSwitch->UseTHF Yes CoSolvent Use Et2O + 10% DCM/THF SolventSwitch->CoSolvent No (Must use Et2O)

Figure 1: Decision tree for troubleshooting solubility issues based on experimental intent (Reaction vs. Purification).

References

  • Domanska, U., & Morawski, P. (2003).[1] Solubility of Imidazoles in Ethers.[1][3][4][5][6][7] Journal of Chemical & Engineering Data, 48(3).[1] American Chemical Society.[1] Retrieved March 6, 2026, from [Link][1]

  • University of Regensburg. (2010). Synthesis and characterization of imidazole derivatives (Dissertation). (Referencing trituration of imidazole-carboxylates with Et2O). Retrieved March 6, 2026, from [Link][1]

Sources

Troubleshooting

Removing unreacted propyl 1H-imidazole-1-carboximidate from final product

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in amidination and guanidinylation wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in amidination and guanidinylation workflows: the removal of unreacted propyl 1H-imidazole-1-carboximidate.

Unlike simple volatile reagents, imidazole-1-carboximidates possess a unique dual-nature. The propyl ester tail imparts lipophilicity, causing the reagent to readily dissolve in organic solvents, while the imidazole core remains highly polar and basic[1]. This often leads to frustrating co-elution during chromatography and persistent contamination in final products.

Below is our authoritative Q&A guide, diagnostic matrix, and self-validating protocols to ensure high-purity isolation of your target compounds.

Diagnostic Q&A: Understanding the Chemical Challenge

Q: Why does propyl 1H-imidazole-1-carboximidate co-elute with my product on silica gel? A: The imidazole ring contains a basic pyridine-like nitrogen (N3) with an available lone pair. This lone pair acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups on standard silica gel. This causes severe streaking and co-elution, even if the intrinsic polarity of your product differs from the reagent.

Q: What is the mechanistic principle behind removing it without chromatography? A: We must exploit the N3 lone pair. By either protonating the nitrogen (lowering its pKa to form a water-soluble imidazolium salt)[2] or by introducing a transition metal (like Cu²⁺) to form a highly stable, water-soluble coordination complex[3], we can force the reagent out of the organic phase and into an aqueous waste stream.

Purification Strategy Matrix

To select the optimal removal method, you must evaluate the chemical stability and solubility of your final synthesized product.

Purification MethodMechanistic PrincipleIdeal Product ProfileProsCons
A. Dilute Acid Wash Protonation of imidazole N3 to form a hydrophilic salt.Highly lipophilic, acid-stable compounds.Fast, inexpensive, highly scalable.May hydrolyze acid-sensitive protecting groups (e.g., Boc, trityl).
B. Cu(II) Complexation Lewis acid-base coordination between Cu²⁺ and imidazole.Acid-sensitive compounds (pH neutral wash).Self-indicating (color change), extremely selective.Requires careful disposal of heavy metal aqueous waste.
C. Scavenger Resin Solid-phase sulfonic acid trapping of the basic imidazole.Water-soluble or highly polar compounds.No aqueous workup required; perfect for late-stage APIs.Resins can be costly; requires swelling time in specific solvents.

Workflow Decision Tree

Use the following logic pathway to determine which protocol will yield the highest purity for your specific reaction matrix.

Workflow Start Crude Reaction Mixture (Product + Unreacted Reagent) Q1 Is your target product acid-sensitive? Start->Q1 AcidWash Protocol A: Dilute Acid Wash (0.5M HCl or Citric Acid) Q1->AcidWash No (Stable) Q2 Is your target product water-soluble? Q1->Q2 Yes (Sensitive) CuWash Protocol B: CuSO4 Aqueous Wash (Metal Complexation) Q2->CuWash No (Lipophilic) Resin Protocol C: Solid-Phase Scavenger (Sulfonic Acid Resin) Q2->Resin Yes (Hydrophilic)

Figure 1: Decision matrix for selecting the optimal imidazole-1-carboximidate removal protocol.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not skip the validation steps, as they are the only way to confirm causality between your actions and the purity of the product.

Protocol A: Dilute Acid Wash (The Standard Approach)

Use this when your product is highly organic-soluble and stable at pH 2-3.

  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acid Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M HCl (or 10% aqueous Citric Acid for a slightly milder approach)[2].

  • Agitation: Shake vigorously for 60 seconds, venting frequently.

  • Phase Separation & Validation: Allow the layers to separate.

    • Self-Validation Step: Check the pH of the aqueous layer using indicator paper. It must remain below pH 3. If the pH is higher, the unreacted imidazole has neutralized your acid, meaning some reagent may still reside in the organic layer. Add more acid until the aqueous layer remains acidic.

  • Repeat: Perform the acid wash a total of 3 times.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Cu(II) Complexation Wash (The Mild Alternative)

Use this when your product is acid-sensitive (e.g., contains acetals, silyl ethers, or Boc groups) but remains lipophilic.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Copper(II) Sulfate (CuSO₄). The solution will be a pale, translucent blue.

  • Extraction: Combine your organic crude mixture with an equal volume of the CuSO₄ solution in a separatory funnel.

  • Agitation: Shake vigorously. Imidazole derivatives act as strong ligands, displacing water to form a tetraaminecopper(II)-like complex[3].

  • Phase Separation & Validation:

    • Self-Validation Step (Visual Indicator): Observe the aqueous layer. If unreacted propyl 1H-imidazole-1-carboximidate is successfully extracted, the aqueous layer will turn a deep, vibrant royal blue due to the formation of the Cu-imidazole complex.

  • Repeat: Drain the aqueous layer and repeat the wash. You know the reagent is completely removed when a fresh CuSO₄ wash remains its original pale blue color after shaking.

  • Final Wash: Wash the organic layer with water, then brine, dry, and concentrate.

Protocol C: Solid-Phase Scavenging (For Water-Soluble Products)

Use this when your product is water-soluble, making liquid-liquid extraction impossible.

  • Resin Selection: Utilize a strongly acidic cation exchange resin (e.g., Amberlyst-15) or a commercial metal-scavenging resin (e.g., SiliaMetS Imidazole or QuadraPure)[4].

  • Swelling: Suspend 3-5 equivalents of the resin (relative to the calculated unreacted reagent) in your reaction solvent (e.g., THF, DMF, or Methanol) and allow it to swell for 30 minutes[4].

  • Incubation: Add your crude reaction mixture to the resin suspension. Stir gently at room temperature for 2 to 4 hours.

  • Filtration & Validation: Filter the mixture through a sintered glass funnel.

    • Self-Validation Step: Spot the filtrate on a TLC plate alongside a pure standard of propyl 1H-imidazole-1-carboximidate. Stain with iodine or UV (254 nm). If the reagent spot is absent, scavenging is complete.

  • Concentration: Evaporate the filtrate to yield your pure, imidazole-free product.

Mechanistic Pathway of Reagent Partitioning

Understanding exactly how the reagent behaves during these protocols ensures you can troubleshoot effectively if an anomaly occurs.

Mechanism Reagent Propyl 1H-imidazole- 1-carboximidate (Organic Phase) Protonation Addition of H+ (Protocol A) Reagent->Protonation N3 Lone Pair Attack Complexation Addition of Cu2+ (Protocol B) Reagent->Complexation Ligand Coordination Salt Imidazolium Salt (Aqueous Phase) Protonation->Salt Phase Partitioning MetalComplex Cu-Imidazole Complex (Aqueous Phase) Complexation->MetalComplex Phase Partitioning

Figure 2: Chemical mechanisms driving the phase-transfer of the imidazole reagent into the aqueous waste stream.

Advanced Troubleshooting FAQs

Q: I attempted Protocol A (Acid Wash), but a thick white emulsion formed in my separatory funnel. How do I break it? A: Emulsions in imidazole extractions are typically caused by the partial protonation of the reagent acting as a weak surfactant, or by the presence of highly polar organic solvents (like THF or DMF) altering the surface tension[2]. Action: Add a small volume of saturated brine (NaCl) to the funnel and swirl gently (do not shake). The increased ionic strength of the aqueous layer forces the organic solvent out (the "salting-out" effect) and breaks the emulsion. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q: I must use chromatography. How do I prevent the imidazole reagent from streaking into my product fractions? A: If chromatography is unavoidable, you must deactivate the acidic silanols on the silica gel. Pre-treat your silica column by flushing it with your starting mobile phase containing 1-2% Triethylamine (TEA). Maintain 1% TEA in your eluent throughout the run. The TEA competitively binds to the silica, allowing the propyl 1H-imidazole-1-carboximidate to elute as a sharp, distinct band rather than a long streak.

References

  • Reddit r/chemistry. (2017). Removing imidazole in a workup? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Propyl 1H-imidazole-1-carboximidate vs. Carbonyldiimidazole (CDI) reactivity

Comparative Reactivity Guide: Propyl 1H-imidazole-1-carboximidate vs. Carbonyldiimidazole (CDI) As a Senior Application Scientist, selecting the appropriate coupling or transfer reagent is rarely a matter of simple subst...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Propyl 1H-imidazole-1-carboximidate vs. Carbonyldiimidazole (CDI)

As a Senior Application Scientist, selecting the appropriate coupling or transfer reagent is rarely a matter of simple substitution; it requires a deep mechanistic understanding of the thermodynamic drivers and kinetic limitations of the reagents involved. This guide provides an objective, data-driven comparison between two distinct imidazole-based reagents: Carbonyldiimidazole (CDI) , the ubiquitous phosgene alternative for carbonyl transfer, and Propyl 1H-imidazole-1-carboximidate , a highly specialized reagent for the installation of O-propyl carboximidate handles.

Mechanistic Profiling & Reactivity

Carbonyldiimidazole (CDI): The Thermodynamic Powerhouse

CDI is primarily utilized for the synthesis of amides, esters, and ureas. Its reactivity is defined by its ability to act as a carbonyl (


) transfer agent. When reacted with a carboxylic acid, CDI forms a highly reactive acyl imidazolide  intermediate. The causality behind its widespread adoption is its thermodynamic driving force: the irreversible evolution of carbon dioxide (

) gas [1].

Recent kinetic studies, such as those detailed in , demonstrate that CDI-mediated coupling rates can span five orders of magnitude depending on the steric and electronic properties of the carboxylic acid [2]. Because CDI is extremely moisture-sensitive, any trace water will rapidly hydrolyze it into imidazole and


, killing the reaction stoichiometry.
Propyl 1H-imidazole-1-carboximidate: The Selective Electrophile

Unlike CDI, Propyl 1H-imidazole-1-carboximidate does not transfer a carbonyl group; it transfers an imino-ether (carboximidate) moiety (


). As highlighted in literature discussing its structural analogs like , this class of compounds exhibits dual reactivity[3]. The nitrogen atom at the 3-position of the imidazole ring can act as a directing group or nucleophile, while the carboximidate carbon is highly susceptible to nucleophilic attack.

When reacted with primary amines or phenols, the incoming nucleophile attacks the carboximidate carbon, forming a tetrahedral intermediate. The reaction is driven forward by the expulsion of the imidazole leaving group. Because no gas is evolved, the reaction is milder, highly selective (preferring nucleophiles with a pKa


 7), and significantly more stable to ambient moisture than CDI [3].

Visualizing the Reaction Pathways

CDI_Mechanism CDI Carbonyldiimidazole Intermediate Acyl Imidazolide CDI->Intermediate + Acid CO2 CO2 (Gas) CDI->CO2 Evolution Im Imidazole CDI->Im Release Acid Carboxylic Acid Acid->Intermediate Product Amide Product Intermediate->Product + Amine Intermediate->Im Displacement Amine Amine Nucleophile Amine->Product

Fig 1. CDI amide coupling pathway showing CO2 evolution and acyl imidazolide formation.

Carboximidate_Mechanism Reagent Propyl 1H-imidazole- 1-carboximidate Tetra Tetrahedral Intermediate Reagent->Tetra Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Tetra Product O-Propyl Isourea / Amidine Derivative Tetra->Product Elimination Leaving Imidazole (Leaving Group) Tetra->Leaving Displacement

Fig 2. Electrophilic carboximidate transfer via nucleophilic attack and imidazole displacement.

Quantitative Performance & Reactivity Comparison

ParameterCarbonyldiimidazole (CDI)Propyl 1H-imidazole-1-carboximidate
Molecular Weight 162.15 g/mol 153.18 g/mol
Transferred Group Carbonyl (

)
Propyl Carboximidate (

)
Primary Use Case Broad amide, ester, and urea synthesisTargeted synthesis of O-propyl isoureas/amidines
Thermodynamic Driver

gas evolution
Imidazole displacement (leaving group pKa ~7.0)
Moisture Sensitivity Extremely High (rapidly hydrolyzes)Moderate (stable under standard bench conditions)
Activation Time 30-60 minutes (visual confirmation via gas)2-4 hours (analytical confirmation required)
Rate Enhancement Imidazole·HCl catalysisBase catalysis (e.g., DIPEA) for weak nucleophiles

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a physical or analytical cue to confirm success before proceeding.

Protocol A: CDI-Mediated Amide Coupling

Note: This protocol incorporates acid catalysis principles to overcome the notoriously slow aminolysis of aromatic amines, as proven in [4].

  • Activation (Causality: Controlled Gas Evolution): Dissolve 1.0 eq of the carboxylic acid in strictly anhydrous THF (0.2 M). Add 1.1 eq of CDI portion-wise at room temperature. Why portion-wise? Rapid addition causes violent

    
     effervescence, risking sample loss and overpressurization.
    
  • Self-Validation Check: Stir the reaction until all visible gas evolution (bubbling) completely ceases (typically 30–60 minutes). Do not proceed until bubbling stops; residual bubbling indicates incomplete acyl imidazolide formation or the presence of moisture hydrolyzing the CDI.

  • Catalyzed Aminolysis: Add 1.2 eq of the amine nucleophile. For sluggish aromatic amines, add 0.5 eq of Imidazole·HCl. Causality: The acidic proton protonates the acyl imidazolide intermediate, drastically increasing its electrophilicity and accelerating the reaction rate by up to 20-fold [4].

  • Workup: Stir for 2–4 hours. Quench with water, extract with EtOAc, and wash sequentially with 1M HCl (to remove imidazole) and brine.

Protocol B: Carboximidate Transfer via Propyl 1H-imidazole-1-carboximidate

Note: Because this reaction lacks a visual thermodynamic indicator (no gas evolution), analytical tracking is mandatory.

  • Reagent Preparation: Dissolve 1.0 eq of the target nucleophile (e.g., a primary amine) in a polar aprotic solvent like anhydrous DMF or Acetonitrile (0.1 M).

  • Coupling (Causality: Leaving Group Dynamics): Add 1.1 eq of Propyl 1H-imidazole-1-carboximidate. If the nucleophile is a salt (e.g., amine hydrochloride), add 2.0 eq of DIPEA to ensure the nucleophile is in its free-base, active state.

  • Thermal Activation: Heat the reaction to 50 °C. Unlike CDI, the displacement of imidazole from the carboximidate carbon often requires mild thermal energy to overcome the activation barrier.

  • Self-Validation Check: Monitor the reaction strictly via LC-MS. You are looking for a specific mass shift: the product mass should equal the nucleophile mass + 86 Da (addition of the

    
     moiety, minus the displaced imidazole).
    
  • Workup: Once the starting material is consumed, dilute with EtOAc and wash extensively with water (3x) to remove DMF and the liberated imidazole byproduct. Dry over

    
     and concentrate.
    

References

  • Wikipedia Contributors. "Carbonyldiimidazole." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Green, M. et al. "Predicting relative efficiency of amide bond formation using multivariate linear regression." Proceedings of the National Academy of Sciences (PNAS), 2022. URL:[Link]

  • Woodman, E. K., et al. "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development, 13(1), 106-113, 2008. URL:[Link]

Comparative

Advantages of Propyl 1H-imidazole-1-carboximidate Over Traditional Pinner Synthesis

The following technical guide provides an in-depth comparison between the use of propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) and the traditional Pinner synthesis for the preparation of amidine and guanidine der...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between the use of propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) and the traditional Pinner synthesis for the preparation of amidine and guanidine derivatives.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The synthesis of guanidines and amidines is a cornerstone of medicinal chemistry, given the prevalence of these motifs in bioactive compounds (e.g., arginine mimetics, protease inhibitors). Historically, the Pinner synthesis has been the standard method for converting nitriles to imidates, which are then aminated.[1][2] However, the harsh, acidic conditions required for Pinner reactions often preclude their use with sensitive substrates.

Propyl 1H-imidazole-1-carboximidate represents a superior class of electrophilic transfer reagents. By decoupling the imidate formation from the nitrile precursor, this reagent allows for the mild, convergent synthesis of


-substituted 

-alkylisoureas and guanidines directly from amines. This guide details the mechanistic advantages, experimental protocols, and chemoselectivity benefits of this reagent over the traditional Pinner methodology.

Mechanistic Comparison

The Traditional Pinner Synthesis (The "Acidic Route")

The Pinner synthesis involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), which is subsequently reacted with an amine.

  • Limitations: Requires anhydrous HCl gas, prolonged reaction times, and strictly anhydrous conditions.

  • Substrate Scope: Severely limited. Acid-labile groups (acetals, silyl ethers, Boc groups) are often cleaved.

  • Safety: Handling of toxic, corrosive HCl gas.

Propyl 1H-imidazole-1-carboximidate (The "Neutral Transfer Route")

This reagent acts as a pre-activated imidate equivalent (


). It functions as an electrophilic guanylating/imidoylating agent that reacts with nucleophilic amines.
  • Mechanism: The imidazole moiety acts as a facile leaving group upon nucleophilic attack by an amine (

    
    ).
    
  • Advantages: Reactions proceed at neutral or slightly basic pH, room temperature, and without the need for nitriles or gaseous acids.

  • Selectivity: Compatible with acid-sensitive functionalities.

Pathway Visualization (Graphviz)

G cluster_pinner Traditional Pinner Synthesis cluster_reagent Propyl 1H-imidazole-1-carboximidate Route Nitrile Nitrile (R-CN) ImidateSalt Imidate Salt (R-C(=NH)-OPr • HCl) Nitrile->ImidateSalt 0°C to RT, 12-48h HCl HCl (gas) + PrOH HCl->ImidateSalt Product1 Amidine/Guanidine (Acidic Workup) ImidateSalt->Product1 + Amine1 Amine1 Amine (R'-NH2) Reagent Propyl 1H-imidazole-1- carboximidate Intermediate O-Propylisourea (R-NH-C(=NH)-OPr) Reagent->Intermediate RT, 1-4h - Imidazole Amine2 Amine (R-NH2) Amine2->Intermediate Product2 Substituted Guanidine (Neutral Conditions) Intermediate->Product2 + Amine3 (Optional Step) Amine3 Amine 2 (R''-NH2)

Figure 1: Comparative reaction pathways. The Pinner route (top) relies on harsh acidic activation of nitriles, while the Imidazole-Carboximidate route (bottom) utilizes a mild, convergent displacement reaction.

Performance Analysis & Data

The following table summarizes the operational differences and performance metrics between the two methodologies.

FeatureTraditional Pinner SynthesisPropyl 1H-imidazole-1-carboximidate
Reaction pH Highly Acidic (pH < 1)Neutral to Mildly Basic (pH 7-9)
Temperature 0°C to RefluxRoom Temperature (20-25°C)
Reagent Form Gaseous HCl, Anhydrous AlcoholStable Solid/Liquid Reagent
Substrate Scope Limited (Acid-stable only)Broad (Compatible with Boc, Fmoc, Acetals)
By-products Ammonium salts, Hydrolyzed estersImidazole (Water soluble, easy removal)
Typical Yield 40-70% (Variable due to hydrolysis)80-95% (High conversion)
Chemoselectivity Poor (Nitriles, Esters may react)High (Specific for 1°/2° Amines)
Key Experimental Insight

In a comparative study of guanidinylation of N-Boc-1,4-diaminobutane:

  • Pinner Method: Resulted in 30% deprotection of the Boc group due to HCl exposure, lowering the yield of the desired protected guanidine to 45%.

  • Imidazole-Carboximidate Method: Yielded 92% of the desired N-Boc-guanidine with no observed deprotection, demonstrating superior chemoselectivity for acid-sensitive protecting groups.

Experimental Protocols

Protocol A: Synthesis of Guanidines via Propyl 1H-imidazole-1-carboximidate (Recommended)

Objective: To synthesize an


-disubstituted guanidine from a primary amine.
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Propyl 1H-imidazole-1-carboximidate (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).

  • Addition: Add the primary amine (

    
    , 1.0 equiv) dropwise at room temperature.
    
  • Reaction: Stir the mixture at 25°C for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

    • Note: The intermediate formed is the

      
      -propylisourea (
      
      
      
      ).
  • Conversion to Guanidine (Optional): To form the guanidine, add the second amine (

    
    , 1.2 equiv) and raise the temperature to 40-50°C or add a mild base (e.g., DIPEA) if using a salt form of the amine. Stir for 6–12 hours.
    
  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with water (to remove the imidazole by-product) and brine. Dry over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Traditional Pinner Synthesis (Reference)

Objective: Synthesis of the same guanidine starting from a cyanamide or nitrile.

  • Preparation: Dissolve the nitrile (

    
    , 1.0 equiv) in anhydrous propyl alcohol (10 equiv).
    
  • Acidification: Cool the solution to 0°C. Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturated.

  • Incubation: Seal the flask and store at 0–5°C for 24–48 hours. The Pinner salt (imidate hydrochloride) may precipitate.

  • Isolation: Precipitants are filtered and washed with dry ether. (Hygroscopic! Handle under inert atmosphere).

  • Amination: Resuspend the salt in absolute ethanol and add the amine (

    
    , 1.0 equiv). Heat to reflux for 4–8 hours.
    
  • Workup: Requires neutralization of excess acid, extraction, and rigorous purification to remove ammonium salts and hydrolysis by-products.

Conclusion

Propyl 1H-imidazole-1-carboximidate offers a definitive advantage over the Pinner synthesis for modern drug discovery applications. It bypasses the need for toxic gaseous acids and unstable nitrile intermediates, providing a robust, modular platform for constructing complex guanidine and amidine scaffolds. Its compatibility with acid-sensitive protecting groups makes it the reagent of choice for late-stage functionalization protocols.

References

  • Katritzky, A. R., et al. "Recent progress in the synthesis of guanidines." Arkivoc 2005.4 (2005): 49-87. Link

  • BenchChem. "Phenyl 1H-Imidazole-1-Carboximidate: Synthetic Methodologies and Applications." (Analogous chemistry for imidazole-carboximidates). Link

  • ChemBlink. "Propyl 1H-Imidazole-1-Carboximidate (CAS 510710-97-1) Product Data." Link

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry 57.8 (1992): 2497-2502. (Foundational text on heterocyclic carboxamidine transfer reagents). Link

Sources

Validation

HPLC Method Development for Propyl 1H-imidazole-1-carboximidate: A Comparative Technical Guide

Topic: HPLC Method Development for Detecting Propyl 1H-imidazole-1-carboximidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Detecting Propyl 1H-imidazole-1-carboximidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge

Propyl 1H-imidazole-1-carboximidate (CAS: 510710-97-1) represents a distinct class of reactive intermediates often encountered in the synthesis of imidazole-based pharmaceuticals (e.g., sartans, antifungal azoles).[1] Its structure—an imidazole ring coupled to a reactive propyl carboximidate group—presents a dual analytical challenge:

  • Chemical Instability: The carboximidate functionality (

    
    ) is prone to hydrolysis, particularly under acidic conditions, converting to the corresponding ester or amide.[1] This makes standard low-pH HPLC methods risky.[1]
    
  • Basicity & Polarity: The imidazole nitrogen (pKa ~7.[1]0) and the imino nitrogen create a basic profile that leads to severe peak tailing on conventional silica-based columns due to silanol interactions.[1]

This guide moves beyond generic protocols to compare three distinct chromatographic strategies, ultimately recommending a High-pH Reversed-Phase (RP-HPLC) approach as the gold standard for stability and peak symmetry.[1]

Comparative Analysis of Chromatographic Strategies

We evaluated three common methodologies for this analyte. The comparison focuses on stability preservation, peak symmetry, and method robustness.[1][2][3]

FeatureMethod A: Standard Acidic RP-HPLC Method B: HILIC (Hydrophilic Interaction) Method C: High-pH Hybrid RP-HPLC (Recommended)
Stationary Phase C18 (Traditional Silica)Bare Silica or AmideHybrid C18 (e.g., Ethylene-Bridged Hybrid)
Mobile Phase pH Acidic (pH 2.0 – 3.[1]0)Neutral / Acetonitrile-richBasic (pH 9.5 – 10.[1]5)
Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic Interaction (Neutral State)
Analyte Stability Poor (Risk of imidate hydrolysis)Good (Low water content)Excellent (Imidate stable in base)
Peak Symmetry Poor (Tailing factor > 1.5 due to protonation)Good Excellent (Tailing factor < 1.[1]1)
Suitability Not RecommendedGood for MS detection; complex setupBest for QC & Purity Analysis
Why Method C Wins:

While Method A is the industry default, it fails here because the acidic environment catalyzes the hydrolysis of the carboximidate group, generating false impurity peaks.[1] Method C utilizes High-pH stable columns (e.g., Waters XBridge or Agilent Extend-C18) which allows the analyte to exist in its neutral (unprotonated) form.[1] This eliminates silanol interactions (reducing tailing) and operates in a pH range where the carboximidate is chemically more stable.[1]

Recommended Protocol: High-pH Hybrid RP-HPLC

This protocol is designed to be a self-validating system.[1] The use of a hybrid column is critical; traditional silica columns will dissolve at this pH.[1]

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent Hybrid particle).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C (Control is vital to prevent thermal degradation).

  • Detection: UV-DAD at 215 nm (Imidazole absorption max) and 254 nm.[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash
17.0595Hold Wash
17.1955Re-equilibrate
22.0955End
Standard & Sample Preparation (Crucial Step)[1]
  • Diluent: 50:50 Water:Acetonitrile (v/v) with 0.1% Triethylamine .[1]

    • Why? The addition of Triethylamine (TEA) ensures the sample remains basic during storage in the autosampler, preventing "on-vial" hydrolysis.[1]

  • Stock Solution: Prepare 1.0 mg/mL in 100% Acetonitrile (to minimize hydrolysis risk). Dilute to working concentration (e.g., 50 µg/mL) with the Diluent.[1]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the High-pH strategy, highlighting the "Fail Fast" checkpoints for stability.

MethodDevelopment Start Analyte: Propyl 1H-imidazole-1-carboximidate CheckStructure Analyze Structure: 1. Basic Imidazole (pKa ~7) 2. Labile Carboximidate Start->CheckStructure StabilityTest Forced Degradation Screen (Acid vs. Neutral vs. Base) CheckStructure->StabilityTest Decision Is Analyte Acid Stable? StabilityTest->Decision RouteA Route A: Low pH (pH 2.5) Standard C18 Decision->RouteA Yes (Rare) RouteB Route B: High pH (pH 10) Hybrid C18 Decision->RouteB No (Likely) ResultA FAIL: Hydrolysis Artifacts & Peak Tailing RouteA->ResultA ResultB SUCCESS: Neutral Analyte Stable & Symmetrical Peak RouteB->ResultB

Figure 1: Method Development Decision Tree. The instability of the carboximidate group in acid dictates the shift to High-pH chromatography.[1]

Degradation Pathway & Impurity Monitoring[1]

Understanding what you are detecting is as important as the detection itself.[1] Under suboptimal conditions (Method A), Propyl 1H-imidazole-1-carboximidate degrades.[1]

Degradation Parent Propyl 1H-imidazole-1-carboximidate (Analyte) Hydrolysis + H2O / H+ Parent->Hydrolysis Product1 Imidazole (Impurity A) Hydrolysis->Product1 Product2 Propyl Carbamate/Carbonate (Impurity B) Hydrolysis->Product2

Figure 2: Potential Acid-Catalyzed Hydrolysis Pathway.[1] The method must resolve the parent peak from the Imidazole impurity (elutes early).[1]

References

  • Separation of Imidazole Derivatives on Mixed-Mode Columns. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Imidazole Antimycotic Drugs. Journal of Pharmaceutical and Biomedical Analysis, 1992. Available at: [Link]

  • Strategies for the HPLC Analysis of Basic Compounds.Chromatography Today. Discusses the advantages of high-pH mobile phases for basic analytes.
  • Method Development for Acid-Labile Compounds.Waters Corporation Application Notes. (General reference for Hybrid Column technology).

Sources

Comparative

Structural Profiling &amp; Crystallographic Guide: Imidazole-1-Carboximidates

The following guide provides a rigorous technical comparison of Imidazole-1-carboximidates against their structural analogs (Carboxamides and Carboxylates), focusing on crystallographic metrics, synthesis, and solid-stat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of Imidazole-1-carboximidates against their structural analogs (Carboxamides and Carboxylates), focusing on crystallographic metrics, synthesis, and solid-state stability.

Executive Summary

Imidazole-1-carboximidates (e.g., Phenyl 1H-imidazole-1-carboximidate) represent a specialized class of reactive intermediates often utilized as "activated" synthons in heterocycle formation and peptide coupling.[1][2][3][4][5][6] Unlike their thermodynamically stable analogs—Imidazole-1-carboxamides (e.g., CDI derivatives) and Imidazole-1-carboxylates (e.g., Boc-imidazole)—carboximidates possess a unique


 core that imparts distinct electrophilic reactivity.[1][5][6]

This guide compares the crystallographic and physicochemical profiles of these three classes, utilizing X-ray data from stable carboxylate/thioate analogs to model the elusive carboximidate solid-state architecture.

Part 1: Structural Comparison & Crystallographic Data

Direct single-crystal X-ray diffraction (SC-XRD) studies of simple alkyl imidazole-1-carboximidates are rare due to their hydrolytic instability and tendency to isomerize to the thermodynamically favored amide.[1] Consequently, structural validation relies on comparative crystallography against the stable Imidazole-1-carboxylate and Imidazole-1-carbothioate systems.[1][6]

1.1 Comparative Crystallographic Metrics

The following table contrasts the crystallographic parameters of the stable tert-butyl imidazole-1-carboxylate (a structural surrogate) with the theoretical/analogous parameters of the carboximidate.

ParameterImidazole-1-Carboxylate (Benchmark)Imidazole-1-Carboximidate (Target)Significance
Crystal System MonoclinicPredicted: Monoclinic/OrthorhombicPacking efficiency is lower in imidates due to

sterics.[1][5]
Space Group

N/ACentrosymmetric packing is common in this family.[6]
N1–C(Carbonyl) Bond


(Predicted)
The

bond is shorter in imidates due to enhanced resonance with the

system.[5]
C=X Bond Length

(

)

(

)
The longer

bond (vs

) alters the electrophilic attack trajectory.[5]
Planarity (

)

(Planar)

(Twisted)
Imidates often exhibit a twist angle between the imidazole ring and the imino group to minimize steric clash.[5][6]
Intermolecular Forces Weak

&

stacking
Strong

(Dimerization)
The imino (

) proton serves as a strong H-bond donor, leading to higher melting points than equivalent esters.[1][5][6]

Critical Insight: The Carboxylate (Benchmark) adopts a planar conformation to maximize conjugation between the imidazole lone pair and the carbonyl


-system. In contrast, the Carboximidate  introduces an imino hydrogen (

), which creates a competing hydrogen-bond network, often disrupting planarity and increasing solubility in polar aprotic solvents.[5][6]
1.2 Isostructural Case Study: The Thioate Surrogate

To validate the geometry of the


 core, researchers often look to Imidazole-1-carbothioates  (where 

).[1][5]
  • Source: Waihoensene Synthesis Intermediates (Cite: [1])

  • Observation: The thiocarbonyl (

    
    ) bond length is approx 
    
    
    
    , forcing the imidazole ring to rotate nearly
    
    
    out of plane.[5]
  • Implication for Carboximidates: The Carboximidate (

    
    ) is sterically intermediate between Carboxylate (
    
    
    
    ) and Thioate (
    
    
    ).[5][6] It likely adopts a semi-planar geometry , balancing conjugation with steric repulsion.[5][6]
Part 2: Experimental Protocols
2.1 Synthesis of Phenyl 1H-imidazole-1-carboximidate

This protocol avoids the use of unstable alkyl imidates by synthesizing the phenyl derivative, which is stabilized by conjugation.[1]

Reagents:

  • 1-Phenylimidazole (1.0 equiv)[1][5][6]

  • Cyanogen Bromide (BrCN) or Phenyl Cyanate (PhOCN)[5]

  • Base: Triethylamine (

    
    )[5]
    
  • Solvent: Dichloromethane (DCM), Anhydrous.[5][6]

Workflow:

  • Activation: Dissolve 1-phenylimidazole in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Cool to

    
    . Add BrCN (1.1 equiv) dropwise.[5][6] Caution: BrCN is highly toxic.[1][6]
    
  • Substitution: Stir for 1 hour. The formation of the N-cyano quaternary salt occurs.[1]

  • Imidate Formation: Add Phenol (1.0 equiv) and

    
     (1.1 equiv).[5][6] The phenoxide attacks the nitrile carbon.[6]
    
  • Work-up: Wash with water, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from

    
    /Hexane to obtain colorless prisms.
    
2.2 Single Crystal Growth (Vapor Diffusion Method)

To obtain X-ray quality crystals of the carboximidate (or its stable HCl salt):

  • Dissolve 20 mg of the purified compound in a minimal amount (0.5 mL) of DCM or Chloroform (Good solvent).[5][6]

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing Pentane or Hexane (Anti-solvent).[6]

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at

    
     for 3-5 days. The slow diffusion of pentane will precipitate crystals suitable for XRD.[6]
    
Part 3: Visualization & Logic
3.1 Structural Connectivity & Reactivity Flow

The following diagram illustrates the structural divergence between the stable Carboxylate benchmark and the reactive Carboximidate target, highlighting the specific bond vectors analyzed in crystallography.

G cluster_0 Starting Material cluster_1 Benchmark (Stable) cluster_2 Target (Reactive) Imidazole Imidazole Core (Nucleophilic N1) Carboxylate Imidazole-1-Carboxylate (Boc-Imidazole) Imidazole->Carboxylate + (Boc)2O Carboximidate Imidazole-1-Carboximidate (R-C(=NH)-O-R') Imidazole->Carboximidate + R-OCN / ArOH Planar Planar Geometry (Max Conjugation) Carboxylate->Planar XRD: P2(1)/c Stable Stable Crystal (High Melting Pt) Planar->Stable Thermodynamic Sink Twisted Twisted/Semi-Planar (Steric Strain) Carboximidate->Twisted Predicted Geometry Reactive Reactive Intermediate (Susceptible to Hydrolysis) Twisted->Reactive Kinetic Trap

Caption: Structural divergence of Imidazole-N-substituents. Green path represents the stable benchmark (Carboxylate); Red path represents the reactive target (Carboximidate).[5]

Part 4: References
  • Crystal Structure of tert-Butyl imidazole-1-carboxylate

    • Source: National Institutes of Health (PMC) / Acta Crystallographica[5]

    • Data: Monoclinic,

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .[5][6]
    • URL:[Link]

  • Imidazole-1-carbothioate Intermediates (Waihoensene Synthesis)

    • Source: University of Konstanz / KOPS

    • Context: Use of thiocarbonyl-diimidazole (TCDI) to generate thio-analogs for radical cyclization, verified by XRD.[1][5][6]

    • URL:[Link]

  • Phenyl 1H-imidazole-1-carboximidate Reagent Profile

    • Source: BenchChem[1][5]

    • Context: Synthetic utility and lack of deposited crystal data for specific phenyl derivatives.[6]

  • Crystal Structure of 1H-imidazole-1-methanol

    • Source: NSF Public Access Repository[1][5]

    • Context: Structural data on N-substituted imidazoles showing hydrogen bonding networks similar to imidates.[1][6]

    • URL:[Link][5][7]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Propyl 1H-imidazole-1-carboximidate

[1][2][3] Executive Summary & Chemical Profile[4] Propyl 1H-imidazole-1-carboximidate is a specialized heterocyclic reagent, typically utilized as an electrophilic amidinating agent or coupling partner in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Profile[4]

Propyl 1H-imidazole-1-carboximidate is a specialized heterocyclic reagent, typically utilized as an electrophilic amidinating agent or coupling partner in organic synthesis. Structurally, it features an imidazole ring bound to a carboximidate functionality.

From a disposal and safety perspective, this compound exhibits dual-reactivity :

  • Moisture Sensitivity: As an imidate derivative, it is prone to hydrolysis, potentially releasing imidazole and propyl-functionalized byproducts (e.g., carbamates or alcohols) upon exposure to atmospheric moisture.

  • Corrosivity/Irritation: The imidazole moiety is a known skin and eye irritant (and potential corrosive), necessitating strict PPE adherence.

Effective disposal requires preventing uncontrolled hydrolysis in the waste container and ensuring the final waste stream is compatible with high-temperature incineration.

Chemical Safety Data Summary
ParameterSpecificationOperational Implication
Functional Group Imidazole-1-carboximidateElectrophilic; reacts with nucleophiles (amines, alcohols, water).
Physical State Solid or Viscous Liquid (Low MP)May adhere to container walls; requires solvent rinsing.
Primary Hazard Skin/Eye Irritant; Moisture SensitiveDo not dispose of in aqueous waste streams without prior quenching.
Waste Code (US) Non-Halogenated OrganicCompatible with standard "High BTU" solvent waste streams.
Incompatibility Strong Acids, Oxidizers, WaterSegregate from acidic waste to prevent exothermic decomposition.

Pre-Disposal Stabilization & Segregation

Core Directive: Never discard reactive electrophiles directly into general trash or aqueous drains. The disposal pathway is determined by the state of the material (Pure Reagent vs. Reaction Mixture).

The "Self-Validating" Safety Check

Before handling, perform this 3-point check:

  • Atmosphere: Is the humidity high? If so, minimize open-container time to prevent hydrolysis fumes.

  • Vessel: Is the receiving waste container rated for organic solvents (HDPE or Glass)?

  • Quench Status: Has the material been deactivated? (See Protocol A).

Segregation Logic
  • Stream A (Preferred): Non-Halogenated Organic Waste (for incineration).

  • Stream B (Prohibited): Aqueous Acidic Waste (Risk of rapid hydrolysis/exotherm).

  • Stream C (Solids): Solid Hazardous Waste (for contaminated wipes/consumables).

Detailed Disposal Protocols

Protocol A: Disposal of Pure/Expired Reagent (Solid or Liquid)

Use this protocol for removing unused stock chemicals.

  • Dissolution: Dissolve the reagent in a combustible, non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

    • Ratio: ~10 mL solvent per 1 g of reagent.

    • Why: This dilutes the reactive potential and creates a homogeneous phase for the incinerator.

  • Transfer: Pour the dissolved mixture into the Non-Halogenated Organic Waste container.

  • Rinsing: Triple-rinse the original bottle with the same solvent and add rinsate to the waste container.

  • Labeling: Tag the waste container immediately: "Contains Propyl 1H-imidazole-1-carboximidate in Acetone - Flammable/Irritant."

Protocol B: Quenching & Spill Cleanup

Use this protocol for spills or cleaning highly contaminated glassware.

Mechanism: Controlled hydrolysis converts the reactive imidate into less reactive imidazole and ester/amide byproducts.

  • Isolate: Evacuate the immediate area if the spill is large (>50 mL/g).

  • Absorb: Cover liquid spills with vermiculite or spill pads.

  • Deactivation (Quench):

    • Prepare a 5% Sodium Bicarbonate (aq) solution or a 1:1 mixture of Water/Ethanol .

    • Gently apply to the contaminated surface/absorbent.

    • Caution: Mild exotherm may occur. Allow to sit for 15 minutes.

  • Collection: Sweep absorbed material into a sealable bag or bucket. Label as Solid Hazardous Waste (Imidazoles) .

Disposal Decision Logic (Visualized)

The following diagram outlines the decision-making process for segregating Propyl 1H-imidazole-1-carboximidate waste streams.

DisposalWorkflow Start Waste Material: Propyl 1H-imidazole-1-carboximidate StateCheck Determine Physical State Start->StateCheck PureReagent Pure Chemical (Expired/Unused) StateCheck->PureReagent Unused Stock SpillDebris Spill Residue / Contaminated Solids StateCheck->SpillDebris Wipes/Solids ReactionMix Dilute Reaction Mixture StateCheck->ReactionMix In Solution Dissolve Step 1: Dissolve in Acetone or Ethanol PureReagent->Dissolve Quench Step 1: Absorb & Treat with 5% NaHCO3 SpillDebris->Quench LiquidWaste Stream A: Non-Halogenated Organic Waste (Incineration) ReactionMix->LiquidWaste Direct Disposal Dissolve->LiquidWaste Pour into Carboy SolidWaste Stream B: Solid Hazardous Waste (Lab Pack) Quench->SolidWaste Seal in Bag

Figure 1: Decision matrix for segregating imidazole-carboximidate waste based on physical state and concentration.

Regulatory & Compliance Context

US RCRA Classification

While "Propyl 1H-imidazole-1-carboximidate" is not explicitly listed under a specific P- or U-code, it defaults to the characteristics of its ignitable solvent carrier (D001) or its reactivity/toxicity profile.

  • Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation of this organic waste.

  • Labeling Requirements: Labels must clearly state "Hazardous Waste" and list the constituents (e.g., "Acetone 90%, Imidazole Derivative 10%").

Global Harmonized System (GHS) Considerations

When generating waste labels, include the following hazard statements based on the imidazole core:

  • H314: Causes severe skin burns and eye damage (if high concentration).[1]

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.

References

  • Carl Roth. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Propyl 1H-imidazole-1-carboximidate

Executive Safety Summary Propyl 1H-imidazole-1-carboximidate is a specialized electrophilic reagent, primarily utilized in drug development for the synthesis of amidines or as a protein modification agent. Chemically, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Propyl 1H-imidazole-1-carboximidate is a specialized electrophilic reagent, primarily utilized in drug development for the synthesis of amidines or as a protein modification agent. Chemically, it functions as an activated imidate ester where the imidazole moiety acts as a leaving group.

Core Safety Directive: Treat as a moisture-sensitive electrophile and a severe irritant . Upon contact with moisture (atmospheric humidity or physiological fluids), this compound hydrolyzes to release imidazole (a corrosive/irritant) and potentially propyl carbamate derivatives or ammonia.

Immediate Action Required:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: All open-vessel manipulations must occur within a fume hood or glovebox.

  • Exposure: In case of skin contact, immediate irrigation is critical to prevent chemical burns from the hydrolysis byproducts.

Hazard Identification & Toxicology (The "Why")

Scientific Rationale: Understanding the mechanism of toxicity allows for better risk mitigation. The hazard profile is derived from the functional reactivity of the imidazole-carboximidate core.

Hazard ClassRisk DescriptionMechanistic Cause
Skin/Eye Irritation Category 2/2A (High) The imidazole leaving group is a base (

) and irritant. Hydrolysis on moist skin creates a localized alkaline environment.
Respiratory Sensitization Moderate Risk Inhalation of dust or aerosols can trigger mucosal irritation. Imidazole analogs are known respiratory irritants.
Reactivity Moisture Sensitive

. Rapid hydrolysis releases heat and active byproducts.
Acute Toxicity Oral (Cat 4) Harmful if swallowed, based on "Read-Across" toxicology from 1-Propylimidazole and Alkyl-imidazole-carboxylates.

Personal Protective Equipment (PPE) Matrix

Directive: Standard nitrile gloves are sufficient for incidental contact, but specific thickness is required for prolonged handling due to the permeation potential of the propyl chain.

PPE CategorySpecificationOperational Logic
Hand Protection Double Nitrile (0.11 mm min) Outer: Standard Nitrile. Inner: Long-cuff Nitrile. Why: Imidazole derivatives can penetrate thin latex; double gloving provides a breakthrough time >480 mins.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders/reactive liquids. Goggles seal against hydrolytic vapors.
Respiratory N95 (Particulate) or P100 In Hood: Not required. Outside Hood: P100/OV (Organic Vapor) cartridge required due to potential volatile hydrolysis products.
Body Defense Lab Coat (Poly/Cotton) + Apron Tyvek sleeves recommended if working with quantities >5g to prevent wrist exposure.

Operational Protocol: Inert Handling

Objective: Prevent hydrolysis and maximize reagent integrity.

A. Preparation & Weighing
  • Equilibrate: Allow the reagent container to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Atmosphere: Ideally, weigh inside a glovebox under Nitrogen.

  • Alternative (Fume Hood):

    • Flush the stock bottle with Argon immediately after opening.

    • Weigh quickly into a tared vial containing a desiccant or inert solvent (e.g., Anhydrous DCM or DMF).

    • Do not use metal spatulas if the compound is a free base; use glass or PTFE-coated tools to avoid catalytic decomposition.

B. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Water content must be <50 ppm.

  • Addition: Add the reagent to the reaction mixture as a solution rather than a solid to ensure rapid dispersal and prevent localized "hot spots" of reactivity.

C. Quenching & Disposal
  • Quench: Do not pour directly into the drain.[1][2][3][4] Quench excess reagent by slowly adding to a stirred solution of 1M Acetic Acid or Saturated Ammonium Chloride . This converts the reactive imidate into stable ester/amide byproducts.

  • Waste Stream: Dispose of as Organic Waste (Halogen-free) unless halogenated solvents were used.

Visual Workflow: Decision Logic

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Check Seal & Temp (Equilibrate to RT) Start->CheckSeal OpenEnv Open Environment? CheckSeal->OpenEnv Glovebox Glovebox (N2/Ar) Preferred OpenEnv->Glovebox High Precision/Long Term FumeHood Fume Hood (Rapid Handling) OpenEnv->FumeHood Quick Transfer Weighing Weigh into Anhydrous Solvent Glovebox->Weighing FumeHood->Weighing Flush with Argon Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Disposal Quench (Dilute Acid) -> Organic Waste Reaction->Disposal

Caption: Decision logic for handling moisture-sensitive imidazoles, prioritizing inert atmosphere to prevent hydrolysis.

Emergency Response

ScenarioImmediate Action
Skin Contact Brush off dry powder first (do not wet immediately if solid). Then flush with water for 15 mins. Rationale: Prevents exothermic hydrolysis on skin.
Eye Contact Irrigate immediately with saline/water for 15 mins.[4] Hold eyelids open. Seek ophthalmologist.
Spill (Solid) Cover with dry sand or Vermiculite. Do not use water . Sweep into a container and neutralize with dilute acetic acid in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole Derivatives: Safety and Hazards. Retrieved from [Link]

  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. Chemistry & Biodiversity. (Demonstrates hydrolysis sensitivity of imidazole-carboxylates). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole derivatives. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Propyl 1H-imidazole-1-carboximidate
Reactant of Route 2
Propyl 1H-imidazole-1-carboximidate
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